molecular formula C22H24N2O B1672301 FAUC 3019 CAS No. 387360-48-7

FAUC 3019

Katalognummer: B1672301
CAS-Nummer: 387360-48-7
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: MNVDCQLMHFFYCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FAUC-3019 is a dopamine D(4) receptor partial agonist.

Eigenschaften

CAS-Nummer

387360-48-7

Molekularformel

C22H24N2O

Molekulargewicht

332.4 g/mol

IUPAC-Name

1-(azulen-1-ylmethyl)-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C22H24N2O/c1-25-22-10-6-5-9-21(22)24-15-13-23(14-16-24)17-19-12-11-18-7-3-2-4-8-20(18)19/h2-12H,13-17H2,1H3

InChI-Schlüssel

MNVDCQLMHFFYCU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC=CC=C4C=C3

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

FAUC-3019;  FAUC 3019;  FAUC3019; 

Herkunft des Produkts

United States

Foundational & Exploratory

what is the mechanism of action of FAUC 3019

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Pamrevlumab (FG-3019)

Introduction

Pamrevlumab, also known as FG-3019, is a first-in-class, fully human monoclonal antibody developed to target Connective Tissue Growth Factor (CTGF).[1][2][3][4] CTGF, also known as CCN2, is a matricellular protein that plays a pivotal role in the pathogenesis of fibrotic diseases and has been implicated in tumor progression.[5][6][7] Pamrevlumab is under investigation for the treatment of various conditions, including idiopathic pulmonary fibrosis (IPF), locally advanced unresectable pancreatic cancer (LAPC), and Duchenne muscular dystrophy (DMD).[4][8] This document provides a comprehensive overview of the mechanism of action of Pamrevlumab, supported by data from preclinical and clinical studies.

Core Mechanism of Action

The primary mechanism of action of Pamrevlumab is the inhibition of CTGF activity.[1][3][4] Pamrevlumab binds directly to CTGF, thereby preventing its interaction with cell surface receptors and subsequent activation of downstream signaling pathways.[9] This interference with CTGF signaling disrupts key pathological processes such as fibroblast proliferation, extracellular matrix (ECM) deposition, and tumor cell growth and metastasis.[7][9]

Signaling Pathway of CTGF and Inhibition by Pamrevlumab

CTGF mediates its effects through various signaling pathways that are central to fibrosis and cancer. The diagram below illustrates the key signaling cascade and the point of intervention by Pamrevlumab.

CTGF_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cellular_response Cellular Response Growth_Factors TGF-β, Other Pro-fibrotic Stimuli CTGF Connective Tissue Growth Factor (CTGF) Growth_Factors->CTGF Upregulates Receptors Integrins, LRPs, etc. CTGF->Receptors Binds to Pamrevlumab Pamrevlumab (FG-3019) Pamrevlumab->CTGF Binds to & Inhibits Signaling_Cascade Downstream Signaling (e.g., SMAD, MAPK/ERK) Receptors->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., Smad2/3, AP-1) Signaling_Cascade->Transcription_Factors Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Fibroblast_Activation Fibroblast Proliferation & Myofibroblast Differentiation Gene_Expression->Fibroblast_Activation ECM_Production ECM Deposition (Collagen, Fibronectin) Gene_Expression->ECM_Production Tumor_Progression Tumor Cell Proliferation, Angiogenesis & Metastasis Gene_Expression->Tumor_Progression

Figure 1: Pamrevlumab's Inhibition of the CTGF Signaling Pathway.

Pharmacodynamics and Pharmacokinetics

Studies in rats have shown that Pamrevlumab exhibits non-linear pharmacokinetics, which is indicative of target-mediated drug disposition.[10][11] The clearance of Pamrevlumab decreases with increasing doses, suggesting a saturable elimination process.[10] Co-administration of recombinant human CTGF (rhCTGF) with Pamrevlumab leads to a significant increase in the elimination rate of the antibody, with redistribution from the blood to the liver, kidney, spleen, and adrenal glands.[10][11]

Pharmacokinetic Parameters of Pamrevlumab in Rats
Dose (mg/kg)Half-life (T1/2) (days)Clearance (Cl) (ml/kg/day)
0.031.3690.6
1007.318.9
Data from a study in male rats demonstrating dose-dependent pharmacokinetics.[10]

Preclinical and Clinical Evidence

Idiopathic Pulmonary Fibrosis (IPF)

In preclinical models of lung fibrosis, treatment with Pamrevlumab has been shown to reduce scar tissue formation and preserve organ function.[3] Clinical trials in patients with IPF have demonstrated that Pamrevlumab can slow the decline in lung function as measured by forced vital capacity (FVC).[6][12] A Phase 2, randomized, double-blind, placebo-controlled study showed a statistically significant difference in the change from baseline in FVC percent predicted at week 48 for patients treated with Pamrevlumab compared to placebo.[8]

Pancreatic Cancer

Preclinical studies have demonstrated that CTGF plays a role in pancreatic cancer progression.[7] Pamrevlumab has been shown to block tumor growth and metastasis in orthotopic mouse models of pancreatic cancer.[7] The proposed mechanism in this context involves the attenuation of tumor angiogenesis and disruption of the communication between tumor cells and the surrounding stroma.[7]

Experimental Protocols

Animal Model of Pancreatic Cancer

A representative experimental workflow for evaluating the efficacy of Pamrevlumab in a preclinical model of pancreatic cancer is outlined below.

Pancreatic_Cancer_Model cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture Human Pancreatic Cancer Cell Culture Orthotopic_Implantation Orthotopic Implantation of Cancer Cells into Mice Cell_Culture->Orthotopic_Implantation Treatment_Group Pamrevlumab (FG-3019) Treatment Orthotopic_Implantation->Treatment_Group Control_Group Control (e.g., Placebo) Treatment Orthotopic_Implantation->Control_Group Tumor_Measurement Measurement of Tumor Growth Treatment_Group->Tumor_Measurement Metastasis_Assessment Assessment of Metastasis Treatment_Group->Metastasis_Assessment Angiogenesis_Analysis Analysis of Tumor Angiogenesis Treatment_Group->Angiogenesis_Analysis Control_Group->Tumor_Measurement Control_Group->Metastasis_Assessment Control_Group->Angiogenesis_Analysis

Figure 2: Workflow for Preclinical Evaluation in Pancreatic Cancer.

Methodology for Immunohistochemical Analysis of Pamrevlumab Distribution:

To determine the tissue localization of Pamrevlumab, 125I-labeled FG-3019 was co-administered with rhCTGF to rats.[10][11] Tissues such as the liver, kidney, spleen, and adrenal glands were collected, and immunohistochemistry was performed to visualize the distribution of the antibody.[10][11] This analysis revealed the presence of Pamrevlumab along the sinusoids of the liver and adrenal glands, the capillaries of the kidney glomeruli, and in the spleen.[10][11]

Conclusion

Pamrevlumab (FG-3019) is a targeted therapeutic that functions by neutralizing the pro-fibrotic and pro-tumorigenic actions of Connective Tissue Growth Factor. Its mechanism of action is well-supported by a body of preclinical and clinical data, demonstrating its potential to treat a range of diseases characterized by fibrosis and aberrant cell proliferation. Ongoing and completed clinical trials continue to evaluate the safety and efficacy of Pamrevlumab in various patient populations.[1][13][14][15][16]

References

FAUC 3019: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FAUC 3019, a piperazinylmethyl-substituted azulene, has been identified as a potent partial agonist of the dopamine D₄ receptor with significant pro-erectile effects demonstrated in preclinical models. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols, quantitative data on receptor binding and functional activity, and a visualization of its proposed signaling pathway. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development interested in the therapeutic potential of selective dopamine D₄ receptor modulators for conditions such as erectile dysfunction.

Discovery and Rationale

This compound emerged from a research program focused on the development of novel azulene derivatives as ligands for monoaminergic G protein-coupled receptors (GPCRs). The Gmeiner research group at Friedrich-Alexander-Universität Erlangen-Nürnberg (FAU) identified the azulene scaffold as a promising bioisostere for other aromatic systems in ligands targeting dopamine receptors. This compound was developed as a lead compound in a series of azulenylmethylpiperazines designed to selectively target the dopamine D₄ receptor.[1][2] The rationale was to explore the therapeutic potential of D₄ receptor agonism for erectile dysfunction, aiming for a centrally-mediated pro-erectile effect with a favorable side-effect profile compared to less selective dopaminergic agents.[3]

Synthesis Pathway

The synthesis of this compound and related azulenylmethylpiperazines involves a multi-step process. While the specific, step-by-step protocol for this compound has not been detailed in a single publication, the general synthetic route for this class of compounds has been described. The core of the synthesis involves the preparation of the azulene scaffold followed by the introduction of the piperazinylmethyl moiety.

A representative synthetic scheme for a related N,N-dimethylaminomethyl substituted azulene, which was developed based on this compound, is outlined below. This provides a likely analogous pathway for the synthesis of this compound.

Experimental Workflow: Synthesis of Azulenylmethylpiperazines

G cluster_0 Azulene Scaffold Formation cluster_1 Introduction of the Side Chain cluster_2 Coupling with Piperazine Azulene Azulene Mannich_Reaction Mannich Reaction (e.g., Eschenmoser's salt) Azulene->Mannich_Reaction Formaldehyde, Dimethylamine 1-Azulenylmethyl_Intermediate 1-(Azulenylmethyl) Intermediate Mannich_Reaction->1-Azulenylmethyl_Intermediate Nucleophilic_Substitution Nucleophilic Substitution 1-Azulenylmethyl_Intermediate->Nucleophilic_Substitution Piperazine_Derivative Appropriate Piperazine Derivative Piperazine_Derivative->Nucleophilic_Substitution FAUC_3019_Analog This compound Analog Nucleophilic_Substitution->FAUC_3019_Analog

Caption: General synthetic workflow for azulenylmethylpiperazine analogs of this compound.

Pharmacological Data

This compound is characterized by its high affinity and partial agonist activity at the dopamine D₄ receptor. The following tables summarize the available quantitative data for this compound and a closely related, highly potent analog, compound 11 (an N,N-dimethylaminomethyl substituted azulene), which was developed based on the pharmacological profile of this compound.[1][2]

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundD₂ ReceptorD₃ ReceptorD₄ Receptor5-HT₁A Receptor5-HT₂A Receptorα₁-Adrenergic ReceptorH₁ Receptor
This compound Data not availableData not availablePotent AffinityData not availableData not availableData not availableData not available
Compound 11 >10,0001,2000.412,300>10,0002,8004,300

Table 2: Functional Activity (EC₅₀, nM and Intrinsic Activity)

CompoundReceptorAssay TypeEC₅₀ (nM)Intrinsic Activity (% of full agonist)
This compound Dopamine D₄Not specifiedNot availablePartial Agonist
Compound 11 Dopamine D₄Not specified0.41Potent Partial Agonist

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for various G protein-coupled receptors.

General Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D₂, D₃, and D₄ receptors) and varying concentrations of the test compound in a suitable buffer.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vivo Assessment of Erectile Function in Rats

Objective: To evaluate the pro-erectile effects of test compounds after systemic administration.

General Protocol:

  • Animal Model: Adult male Sprague-Dawley rats are used for the study.

  • Compound Administration: Test compounds (e.g., this compound or its analogs) are dissolved in a suitable vehicle and administered subcutaneously (s.c.). A control group receives the vehicle alone.

  • Observation: Following administration, the animals are placed in individual observation cages and observed for signs of penile erection (e.g., grooming of the genital area, penile tumescence, and erection).

  • Data Collection: The number of penile erections is counted over a defined observation period (e.g., 60 minutes).

  • Dose-Response Analysis: The experiment is repeated with different doses of the test compound to establish a dose-response relationship.

Signaling Pathway

This compound exerts its pro-erectile effect through the activation of dopamine D₄ receptors located in the paraventricular nucleus (PVN) of the hypothalamus.[4] Activation of these Gαi/o-coupled receptors is believed to trigger a signaling cascade that ultimately leads to the relaxation of the cavernous smooth muscle and penile erection. The proposed pathway involves the activation of oxytocinergic neurons that project to the spinal cord.

Signaling Pathway of this compound in Penile Erection

G cluster_0 Central Nervous System (Hypothalamus) cluster_1 Spinal Cord and Periphery FAUC_3019 This compound D4_Receptor Dopamine D₄ Receptor (Gαi/o-coupled) FAUC_3019->D4_Receptor Binds and partially activates Oxytocinergic_Neuron Oxytocinergic Neuron (in PVN) D4_Receptor->Oxytocinergic_Neuron Modulates activity NO_Synthase Nitric Oxide Synthase (nNOS) Activation Oxytocinergic_Neuron->NO_Synthase NO_Production Nitric Oxide (NO) Production NO_Synthase->NO_Production Spinal_Cord Spinal Cord Projections NO_Production->Spinal_Cord Signal transmission Pelvic_Nerve Pelvic Nerve Spinal_Cord->Pelvic_Nerve Corpus_Cavernosum Corpus Cavernosum Pelvic_Nerve->Corpus_Cavernosum Neurotransmitter release Smooth_Muscle_Relaxation Smooth Muscle Relaxation Corpus_Cavernosum->Smooth_Muscle_Relaxation Penile_Erection Penile Erection Smooth_Muscle_Relaxation->Penile_Erection

Caption: Proposed signaling cascade for this compound-induced penile erection.

Conclusion

This compound is a pioneering molecule in the exploration of azulene-based dopamine D₄ receptor agonists. Its discovery has paved the way for the development of more potent and selective analogs with potential therapeutic applications in erectile dysfunction. The data presented in this guide highlight the importance of the dopamine D₄ receptor as a target for centrally-mediated pro-erectile agents. Further research is warranted to fully elucidate the clinical potential of this compound and its derivatives.

References

Early In Vitro Studies of FAUC 3019: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro studies of FAUC 3019, also known as FG-3019 and Pamrevlumab. This compound is a fully human monoclonal antibody that targets Connective Tissue Growth Factor (CTGF), a key mediator in fibrotic diseases and cancer. This document summarizes key quantitative data, details experimental methodologies for pivotal in vitro assays, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro studies of this compound, demonstrating its efficacy in modulating cellular processes relevant to fibrosis and cancer.

Table 1: Binding Affinity of this compound to CTGF

ParameterValueSpeciesSource
EC506.731 ng/mLHuman[cite: ]

Table 2: Effects of this compound on Cell Migration

Cell LineTreatmentInhibition of Migration (%)Source
Human Pulmonary Fibroblasts (HPF)30 µg/mL this compound (TGF-β stimulated)58.1%[1]
Human Pulmonary Fibroblasts (HPF)100 µg/mL this compound (constitutive)68.3%[1]

Table 3: Effects of this compound on Cell Proliferation

Cell LineTreatmentObservationSource
Human Endothelial Cells (HUVEC, HDMEC)This compoundLittle to no toxicity[1]
Human Fibroblasts (NHDF, HPF)This compoundLittle to no toxicity[1]
A549 Lung Cancer CellsThis compoundLittle to no toxicity[1]

Table 4: Effects of this compound on Apoptosis

Cell LineTreatmentObservationSource
ACC-MESO-4 Mesothelioma Cells100 µg/mL this compoundInduction of apoptosis[2][3]
NCI-H290 Mesothelioma Cells100 µg/mL this compoundInduction of apoptosis[2][3]

Experimental Protocols

This section details the methodologies for key in vitro experiments cited in the early studies of this compound.

Cell Lines and Culture Conditions
  • Cell Lines: Human Pulmonary Fibroblasts (HPF), Normal Human Dermal Fibroblasts (NHDF), Human Umbilical Vein Endothelial Cells (HUVEC), Human Dermal Microvascular Endothelial Cells (HDMEC), and A549 lung carcinoma cells were utilized in the described studies.[1] Mesothelioma cell lines such as ACC-MESO-4 and NCI-H290 were also used.[2][3]

  • Culture Medium: Cells were typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% Fetal Calf Serum (FCS).

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.

  • Treatment: 24 hours after seeding, cells were treated with increasing concentrations of this compound.

  • Incubation: The cells were incubated with the antibody for 72 hours.

  • MTT Addition: Following incubation, MTT solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., a mixture of ethanol and 0.1 M sodium citrate).

  • Quantification: The absorbance of the resulting solution was measured at 595 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Migration Assay (Transwell Assay)

A Transwell or Boyden chamber assay was employed to evaluate the effect of this compound on cell migration.

  • Chamber Preparation: Transwell inserts with a porous membrane were placed in a 24-well plate.

  • Chemoattractant: The lower chamber contained a chemoattractant, such as media with 10% FCS, to stimulate cell migration.

  • Cell Seeding: A suspension of cells in serum-free media was added to the upper chamber of the Transwell insert.

  • Treatment: this compound was added to the upper chamber with the cells.

  • Incubation: The plate was incubated for 24 hours to allow for cell migration through the membrane.

  • Cell Removal: Non-migrated cells on the upper surface of the membrane were removed with a cotton swab.

  • Fixation and Staining: Migrated cells on the lower surface of the membrane were fixed and stained with a staining solution (e.g., crystal violet).

  • Quantification: The number of migrated cells was quantified by counting the stained cells under a microscope in several random fields.

Clonogenic Survival Assay

This assay was used to determine the long-term proliferative capacity of cells after treatment with this compound.

  • Cell Seeding: A single-cell suspension was seeded in 6-well plates at a low density to allow for the formation of distinct colonies.

  • Treatment: Cells were treated with various concentrations of this compound.

  • Incubation: Plates were incubated for 10-14 days, allowing viable cells to form colonies of at least 50 cells.

  • Fixation and Staining: Colonies were fixed with a methanol/acetic acid solution and stained with crystal violet.

  • Quantification: The number of colonies in each well was counted. The surviving fraction was calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTp nick end labeling (TUNEL) assay was used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Treatment: Cells were treated with this compound for 48 hours.

  • Fixation and Permeabilization: Cells were fixed and permeabilized to allow entry of the TUNEL reaction mixture.

  • TUNEL Reaction: Cells were incubated with a mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP. TdT adds the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

  • Visualization: Apoptotic cells were visualized and quantified using fluorescence microscopy or flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general workflows of the described in vitro experiments.

This compound Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

This compound exerts its effects by binding to Connective Tissue Growth Factor (CTGF), a downstream mediator of the Transforming Growth Factor-beta (TGF-β) signaling pathway. By neutralizing CTGF, this compound disrupts the pro-fibrotic and pro-proliferative signals mediated by TGF-β.

FAUC3019_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor TGF-beta->TGF-beta_Receptor CTGF CTGF Cellular_Responses Fibrosis & Proliferation CTGF->Cellular_Responses Promotes FAUC3019 This compound FAUC3019->CTGF Binds & Inhibits SMADs SMADs TGF-beta_Receptor->SMADs Activates Gene_Transcription Gene Transcription (Collagen, α-SMA) SMADs->Gene_Transcription Promotes Gene_Transcription->CTGF Induces Expression Gene_Transcription->Cellular_Responses

Caption: this compound inhibits the TGF-β signaling pathway by neutralizing CTGF.

Experimental Workflow: In Vitro Cell-Based Assays

The following diagram outlines the general workflow for the in vitro assays used to characterize the activity of this compound.

Experimental_Workflow cluster_assays Assay Readout Start Start Cell_Culture Cell Culture (e.g., HPF, A549) Start->Cell_Culture Assay_Seeding Assay-Specific Seeding (96-well, 6-well, Transwell) Cell_Culture->Assay_Seeding Treatment Treatment with this compound (Dose-Response) Assay_Seeding->Treatment Incubation Incubation (24h, 48h, 72h, or 10-14 days) Treatment->Incubation Proliferation Proliferation (MTT Assay) Incubation->Proliferation Migration Migration (Transwell Assay) Incubation->Migration Survival Clonogenic Survival Incubation->Survival Apoptosis Apoptosis (TUNEL Assay) Incubation->Apoptosis Data_Analysis Data Analysis & Quantification Proliferation->Data_Analysis Migration->Data_Analysis Survival->Data_Analysis Apoptosis->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to Pamrevlumab (FAUC 3019): A First-in-Class Anti-CTGF Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamrevlumab, also known as FG-3019, is a first-in-class, fully human monoclonal antibody that targets Connective Tissue Growth Factor (CTGF), a pivotal mediator in the pathogenesis of fibrotic diseases and cancer. This technical guide provides a comprehensive overview of Pamrevlumab, its mechanism of action, and a comparative analysis with its structural analog, SHR-1906. Detailed experimental protocols for key preclinical assays, a summary of quantitative data, and visualizations of the CTGF signaling pathway and experimental workflows are presented to support further research and development in this therapeutic area. While Pamrevlumab has shown promise in various clinical trials, it has also faced setbacks, highlighting the complexities of targeting the tumor microenvironment and fibrotic pathways.

Introduction to Pamrevlumab (FG-3019)

Pamrevlumab is a recombinant human IgG1 kappa monoclonal antibody that binds with high affinity to CTGF, a matricellular protein overexpressed in various fibrotic conditions and malignancies.[1] By neutralizing CTGF, Pamrevlumab aims to inhibit the downstream cellular processes that lead to tissue fibrosis and tumor progression. It has been investigated in clinical trials for idiopathic pulmonary fibrosis (IPF), pancreatic cancer, and Duchenne muscular dystrophy (DMD).[2]

The Target: Connective Tissue Growth Factor (CTGF)

CTGF, also known as CCN2, is a cysteine-rich, extracellular matrix-associated protein that plays a central role in cell adhesion, migration, proliferation, and angiogenesis. It is a key downstream mediator of Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine. CTGF is composed of four distinct structural domains: Insulin-like growth factor-binding protein (IGFBP), von Willebrand factor type C repeat (vWC), thrombospondin type-1 repeat (TSP-1), and a C-terminal cysteine knot-containing domain (CT).[3][4] These domains interact with a variety of signaling molecules, including growth factors, integrins, and extracellular matrix components, to exert its pleiotropic effects.[3][4][5]

Mechanism of Action

Pamrevlumab exerts its therapeutic effects by binding directly to CTGF and blocking its interaction with its binding partners. This neutralization of CTGF leads to the inhibition of downstream signaling pathways involved in fibrosis and cancer progression.

CTGF Signaling Pathway

CTGF is a central hub for various signaling pathways that regulate cellular functions. The following Graphviz diagram illustrates the key components and interactions of the CTGF signaling pathway.

CTGF_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 TGFbR->Smad phosphorylates CTGF_Gene CTGF Gene (CCN2) Smad->CTGF_Gene activates transcription CTGF_Protein CTGF Protein CTGF_Gene->CTGF_Protein translates to Integrins Integrins (αvβ3, etc.) CTGF_Protein->Integrins activates Pamrevlumab Pamrevlumab Pamrevlumab->CTGF_Protein binds & inhibits FAK FAK Integrins->FAK PI3K PI3K FAK->PI3K MAPK MAPK (ERK, JNK, p38) FAK->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB Cell_Proliferation Cell Proliferation NFkB->Cell_Proliferation Cell_Migration Cell Migration NFkB->Cell_Migration ECM_Production ECM Production (Collagen, Fibronectin) NFkB->ECM_Production Angiogenesis Angiogenesis NFkB->Angiogenesis

CTGF Signaling Pathway and the inhibitory action of Pamrevlumab.

Structural Analogs and Derivatives

While the term "structural analog" for a monoclonal antibody is not as straightforward as for small molecules, other anti-CTGF antibodies represent the closest equivalent. To date, no derivatives of Pamrevlumab, such as antibody-drug conjugates (ADCs) or antibody fragments (e.g., Fab, scFv), have been reported in clinical development.

SHR-1906: A Preclinical Anti-CTGF Monoclonal Antibody

SHR-1906 is a novel, fully humanized monoclonal antibody that also targets CTGF.[6] It is currently in early-stage clinical development and serves as a relevant structural and functional analog to Pamrevlumab. Preclinical studies have shown that SHR-1906 can specifically bind to CTGF with an affinity comparable to Pamrevlumab and can effectively block the binding of CTGF to TGF-β1.[6]

Quantitative Data

The following tables summarize the available quantitative data for Pamrevlumab and its structural analog, SHR-1906.

Table 1: In Vitro Binding Affinity and Potency

MoleculeTargetAssayParameterValueReference
PamrevlumabHuman CTGFSurface Plasmon ResonanceKD0.1–0.2 nM[1]
PamrevlumabHuman CTGFELISAEC506.731 ng/mL[7]
SHR-1906Human CTGFNot SpecifiedAffinityComparable to Pamrevlumab[6]

Table 2: Preclinical Pharmacokinetics

MoleculeSpeciesDoseClearanceVolume of Distribution (Vss)Terminal Half-life (t1/2)Reference
SHR-1906Healthy Humans1.5 - 45 mg/kg (single IV)0.14–0.63 mL/h/kg47.4–75.5 mL/kg51.9–349 h[8]
Pembrolizumab (example)MiceNot specified--38 h (clearance half-life)[9]
Pembrolizumab (example)RatsNot specified---[9]
NanoART (example)Mice/Monkeys10-250 mg/kg---[10]
IL-10 Fc Fusion (example)Mice0.1 & 0.3 mg/kg (IP)---[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of anti-CTGF antibodies.

In Vitro Cell Migration Assay (Boyden Chamber Assay)

This protocol describes a method to assess the effect of an anti-CTGF antibody on the migration of cancer cells.

Objective: To determine if the antibody can inhibit CTGF-induced cell migration.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

  • Cancer cell line known to express CTGF receptors (e.g., pancreatic cancer cell line)

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Recombinant human CTGF

  • Anti-CTGF antibody (e.g., Pamrevlumab)

  • Control IgG antibody

  • Cell staining solution (e.g., Crystal Violet)

  • Cotton swabs

Protocol:

  • Coat the underside of the Boyden chamber membrane with a chemoattractant (e.g., 10% FBS in DMEM) and place the chamber in a 24-well plate.

  • Seed the upper chamber with cancer cells (e.g., 1 x 105 cells) in serum-free medium.

  • Add recombinant human CTGF to the upper chamber to induce migration.

  • Treat the cells in the upper chamber with varying concentrations of the anti-CTGF antibody or control IgG.

  • Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

  • Count the number of migrated cells in several microscopic fields for each condition.

  • Calculate the percentage of migration inhibition compared to the control group.

Boyden_Chamber_Workflow Start Start Coat Coat membrane with chemoattractant Start->Coat Seed Seed cells in upper chamber (serum-free medium) Coat->Seed Treat Add rhCTGF and antibody/control Seed->Treat Incubate Incubate (e.g., 24h, 37°C, 5% CO2) Treat->Incubate Remove Remove non-migrated cells Incubate->Remove Fix_Stain Fix and stain migrated cells Remove->Fix_Stain Count Count migrated cells Fix_Stain->Count Analyze Analyze data and determine % inhibition Count->Analyze End End Analyze->End

Workflow for an in vitro cell migration (Boyden chamber) assay.
In Vivo Orthotopic Pancreatic Cancer Mouse Model

This protocol outlines the establishment of an orthotopic pancreatic cancer model in mice to evaluate the in vivo efficacy of an anti-CTGF antibody.[12][13][14]

Objective: To assess the effect of the antibody on tumor growth and metastasis in a clinically relevant animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Pancreatic cancer cell line (e.g., Pan02)

  • Matrigel

  • Surgical instruments

  • Anesthesia

  • Anti-CTGF antibody (e.g., Pamrevlumab)

  • Control IgG antibody

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Protocol:

  • Anesthetize the mouse.

  • Make a small incision in the left abdominal flank to expose the pancreas.

  • Inject a suspension of pancreatic cancer cells mixed with Matrigel directly into the pancreas.

  • Suture the incision.

  • Allow the tumors to establish for a set period (e.g., 7-10 days).

  • Randomize the mice into treatment groups (e.g., vehicle control, control IgG, anti-CTGF antibody).

  • Administer the treatments via the appropriate route (e.g., intraperitoneal injection) at a predetermined schedule.

  • Monitor tumor growth over time using a non-invasive imaging modality like bioluminescence imaging or ultrasound.

  • At the end of the study, sacrifice the mice and excise the tumors for weight measurement and histological analysis.

  • Assess for metastasis to other organs.

Orthotopic_Pancreatic_Cancer_Model_Workflow Start Start Anesthetize Anesthetize mouse Start->Anesthetize Incise Surgical exposure of pancreas Anesthetize->Incise Inject Inject cancer cells in Matrigel into pancreas Incise->Inject Suture Suture incision Inject->Suture Establish Tumor establishment period Suture->Establish Randomize Randomize mice into treatment groups Establish->Randomize Treat Administer antibody/control Randomize->Treat Monitor Monitor tumor growth (e.g., imaging) Treat->Monitor Sacrifice Sacrifice and tissue collection Monitor->Sacrifice at endpoint Analyze Analyze tumor weight, histology, metastasis Sacrifice->Analyze End End Analyze->End

Workflow for an in vivo orthotopic pancreatic cancer mouse model study.

Conclusion

Pamrevlumab (FAUC 3019) represents a significant effort in targeting the complex biology of CTGF in fibrotic diseases and cancer. This technical guide has provided a detailed overview of its mechanism of action, a comparison with a structural analog, and a compilation of quantitative data and experimental protocols. The visualizations of the CTGF signaling pathway and experimental workflows offer a clear understanding of the scientific rationale and practical considerations for research in this field. While the clinical development of Pamrevlumab has faced challenges, the insights gained from its investigation continue to inform the development of novel anti-fibrotic and anti-cancer therapies. Further research into the nuances of CTGF biology and the development of next-generation anti-CTGF therapeutics hold promise for addressing unmet medical needs in a range of debilitating diseases.

References

Preliminary Toxicity Profile of FAUC 3019: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific preliminary toxicity profile of FAUC 3019 is limited. This document provides a general overview based on available data and the toxicological considerations for its drug class. The content herein is intended for researchers, scientists, and drug development professionals and should not be considered a comprehensive safety evaluation.

Introduction

This compound is identified as a partial agonist of the dopamine D(4) receptor.[1] Compounds in this class are being investigated for various therapeutic applications, including erectile dysfunction. A thorough understanding of a compound's toxicity profile is critical for its development as a therapeutic agent. This guide synthesizes the currently available, albeit limited, information on the preclinical safety of this compound and provides a general framework for the toxicological assessment of dopamine D(4) receptor partial agonists.

Quantitative Toxicity Data

A comprehensive search of publicly available scientific literature and safety databases did not yield specific quantitative toxicity data for this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values. The following table is presented as a template for how such data would be structured if it were available.

Table 1: Summary of Hypothetical Acute and Sub-chronic Toxicity Data for this compound

Study Type Species/Strain Route of Administration Key Findings LD50 / NOAEL
Acute ToxicityRat (Sprague-Dawley)OralData not availableNot established
Mouse (C57BL/6)IntravenousData not availableNot established
Sub-chronic Toxicity (28-day)Rat (Wistar)OralData not availableNot established
Dog (Beagle)OralData not availableNot established

Experimental Protocols

Detailed experimental protocols for toxicity studies specifically involving this compound are not publicly available. The following methodologies represent standard approaches for assessing the preclinical toxicity of a novel small molecule therapeutic.

Acute Toxicity Study

An acute toxicity study is typically performed to determine the effects of a single, high dose of a substance.

  • Animal Model: Male and female rodents (e.g., Sprague-Dawley rats).

  • Dosing: A single dose administered via the intended clinical route (e.g., oral gavage). A range of doses is used to determine the dose-response relationship.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity, morbidity, and mortality.

  • Endpoints: Clinical signs, body weight changes, and gross pathology at necropsy. The LD50 is calculated from these data.

Sub-chronic Toxicity Study (28-Day)

This study provides information on the potential adverse effects of repeated dosing.

  • Animal Model: One rodent (e.g., Wistar rat) and one non-rodent species (e.g., Beagle dog).

  • Dosing: Daily administration for 28 consecutive days. At least three dose levels (low, mid, high) and a vehicle control group are included.

  • Endpoints: Comprehensive evaluation including clinical observations, body weight, food consumption, ophthalmology, electrocardiography (in non-rodents), clinical pathology (hematology, clinical chemistry, urinalysis), and gross and microscopic pathology of all major organs. The NOAEL is determined from these findings.

Genotoxicity Assays

A battery of tests is conducted to assess the potential of a compound to cause genetic damage.

  • Ames Test (Bacterial Reverse Mutation Assay): Evaluates the ability of the compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

  • In vitro Mammalian Cell Gene Mutation Test: Assesses mutagenicity in a mammalian cell line, such as the mouse lymphoma assay (MLA) or human peripheral blood lymphocytes.

  • In vivo Micronucleus Test: Detects damage to chromosomes or the mitotic apparatus in bone marrow cells of treated rodents.

Signaling Pathways and Experimental Workflows

Visualizations of key pathways and processes are essential for understanding the toxicological assessment of a compound.

G cluster_0 Preclinical Toxicity Assessment Workflow In vitro Assays In vitro Assays Acute Toxicity Acute Toxicity In vitro Assays->Acute Toxicity Initial Safety Sub-chronic Toxicity Sub-chronic Toxicity Acute Toxicity->Sub-chronic Toxicity Dose Range Finding Genotoxicity Genotoxicity Sub-chronic Toxicity->Genotoxicity Safety Pharmacology Safety Pharmacology Sub-chronic Toxicity->Safety Pharmacology Toxicokinetics Toxicokinetics Genotoxicity->Toxicokinetics Safety Pharmacology->Toxicokinetics

Caption: General workflow for preclinical toxicity assessment.

G FAUC_3019 This compound D4_Receptor Dopamine D4 Receptor FAUC_3019->D4_Receptor Partial Agonist Off_Target_Effects Potential Off-Target Effects FAUC_3019->Off_Target_Effects Downstream_Signaling Downstream Signaling Cascades (e.g., cAMP modulation) D4_Receptor->Downstream_Signaling Therapeutic_Effect Therapeutic Effect (e.g., Penile Erection) Downstream_Signaling->Therapeutic_Effect Adverse_Events Adverse Events Downstream_Signaling->Adverse_Events On-Target Side Effects Off_Target_Effects->Adverse_Events

Caption: Potential signaling pathways for this compound.

Conclusion

The available data on the preliminary toxicity profile of this compound is insufficient to conduct a thorough risk assessment. While its mechanism of action as a dopamine D(4) receptor partial agonist provides a starting point for anticipating potential on-target and off-target effects, comprehensive preclinical toxicity studies following established regulatory guidelines are necessary to fully characterize its safety profile. The experimental protocols and workflows outlined in this guide provide a standard framework for such an evaluation. Further research and data transparency are crucial for advancing the development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to the Interaction of Pamrevlumab (FAUC 3019) with Connective Tissue Growth Factor (CTGF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamrevlumab, formerly known as FG-3019, is a first-in-class recombinant human monoclonal antibody that specifically targets Connective Tissue Growth Factor (CTGF). CTGF is a key mediator in the pathogenesis of fibrotic diseases and cancer. This technical guide provides a comprehensive overview of the interaction between Pamrevlumab and CTGF, including quantitative binding data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to support further research and development of CTGF-targeting therapeutics.

Introduction to Pamrevlumab and CTGF

Pamrevlumab (FG-3019) is a human IgG1 kappa monoclonal antibody designed to bind with high affinity and specificity to Connective Tissue Growth Factor (CTGF), also known as CCN2.[1][2][3] CTGF is a matricellular protein that plays a pivotal role in various biological processes, including cell adhesion, migration, proliferation, angiogenesis, and extracellular matrix (ECM) production.[4][5][6] Dysregulation of CTGF is implicated in the progression of numerous fibrotic disorders, such as idiopathic pulmonary fibrosis (IPF) and Duchenne muscular dystrophy (DMD), as well as in the tumor microenvironment of cancers like pancreatic cancer.[1][7][8] By neutralizing CTGF, Pamrevlumab aims to inhibit these pathological processes.[9]

Quantitative Data on the Pamrevlumab-CTGF Interaction

The interaction between Pamrevlumab and CTGF has been characterized using various biophysical and in vivo studies. The following tables summarize the key quantitative data from these analyses.

Table 1: Binding Affinity and Kinetics of Pamrevlumab to CTGF

ParameterValueSpeciesMethodReference
Dissociation Constant (Kd)0.1 - 0.2 nMHumanNot Specified[10][11]
Dissociation Constant (Kd)~0.3 nMRatRadioimmunoassay[12]
Half Maximal Effective Concentration (EC50)6.731 ng/mLHumanELISA[2]

Table 2: Pharmacokinetic Properties of Pamrevlumab

ParameterValueSpeciesStudy PopulationReference
Terminal Half-life (T1/2)~9.2 daysHumanNon-ambulatory Duchenne Muscular Dystrophy patients[8]
Terminal Half-life (T1/2)~5-6 daysHumanPatients with diabetes and microalbuminuria[11]
Clearance0.2 mL/h/kgHumanNon-ambulatory Duchenne Muscular Dystrophy patients[8]
Apparent Volume of Distribution at Steady State52 mL/kgHumanNon-ambulatory Duchenne Muscular Dystrophy patients[8]

Table 3: Clinical and Preclinical Efficacy Data for Pamrevlumab

IndicationKey FindingModel SystemReference
Idiopathic Pulmonary Fibrosis (IPF)35% of patients had stable or improved fibrosis after 48 weeks of treatment.Phase 2 Clinical Trial (NCT01262001)[13][14]
Idiopathic Pulmonary Fibrosis (IPF)Reduced decline in Forced Vital Capacity (FVC) by 60.3% compared to placebo at week 48.Phase 2b Clinical Trial (NCT01890265)[1]
Pancreatic CancerDecreased tumor growth and metastasis.Orthotopic mouse model[7]
Pancreatic CancerCombination with gemcitabine significantly reduced tumor size compared to gemcitabine alone.KPC mouse model[15]

Mechanism of Action and Signaling Pathways

Pamrevlumab exerts its therapeutic effect by binding to the von Willebrand factor type C (vWC) domain of CTGF.[1][12] This interaction sterically hinders CTGF from binding to its various partners, including growth factors like Transforming Growth Factor-β (TGF-β), and cell surface receptors such as integrins and Low-Density Lipoprotein Receptor-related Proteins (LRPs).[1][4][16][17] By disrupting these interactions, Pamrevlumab effectively inhibits the downstream signaling cascades that promote fibrosis and tumor progression.

The following diagram illustrates the central role of CTGF in fibrotic signaling and the mechanism by which Pamrevlumab intervenes.

CTGF_Signaling_Pathway cluster_0 Cell Membrane TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMAD2/3 TGFBR->SMAD CTGF_Gene CTGF Gene (in nucleus) SMAD->CTGF_Gene Upregulation CTGF_Protein CTGF Protein CTGF_Gene->CTGF_Protein Transcription & Translation Integrins Integrins CTGF_Protein->Integrins LRP LRPs CTGF_Protein->LRP Downstream Downstream Signaling (e.g., ERK, AKT) Integrins->Downstream LRP->Downstream Fibrosis Fibrosis (ECM Deposition, Myofibroblast Activation) Downstream->Fibrosis Pamrevlumab Pamrevlumab (FAUC 3019) Pamrevlumab->CTGF_Protein Inhibition

CTGF signaling pathway and Pamrevlumab's mechanism of action.

Experimental Protocols

The characterization of the Pamrevlumab-CTGF interaction relies on a variety of experimental techniques. Below are detailed, representative protocols for key assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

This protocol describes a typical SPR experiment to determine the binding kinetics of Pamrevlumab to CTGF.

Objective: To determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) of the Pamrevlumab-CTGF interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Recombinant human CTGF

  • Pamrevlumab

  • HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Glycine-HCl pH 2.0 for regeneration

Procedure:

  • Sensor Chip Preparation:

    • Equilibrate the CM5 sensor chip with HBS-EP+ buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization:

    • Immobilize recombinant human CTGF to the activated sensor surface by injecting a solution of CTGF (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) until the desired immobilization level is reached (e.g., ~2000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without CTGF immobilization to serve as a negative control.

  • Analyte Binding:

    • Prepare a dilution series of Pamrevlumab in HBS-EP+ buffer (e.g., 0.1 nM to 100 nM).

    • Inject each concentration of Pamrevlumab over the CTGF-immobilized and reference flow cells for a defined association time (e.g., 180 seconds) at a constant flow rate (e.g., 30 µL/min).

    • Allow for a dissociation phase by flowing HBS-EP+ buffer over the sensor surface for a defined time (e.g., 600 seconds).

  • Regeneration:

    • Regenerate the sensor surface by injecting a pulse of glycine-HCl pH 2.0 (e.g., 30 seconds) to remove bound Pamrevlumab.

    • Ensure the baseline response returns to the initial level before the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and calculate Kd (kd/ka).

SPR_Workflow start Start chip_prep Sensor Chip Preparation start->chip_prep activation Surface Activation (EDC/NHS) chip_prep->activation immobilization CTGF Immobilization activation->immobilization blocking Deactivation (Ethanolamine) immobilization->blocking binding_step Pamrevlumab Binding (Association/Dissociation) blocking->binding_step regeneration Surface Regeneration (Glycine-HCl) binding_step->regeneration regeneration->binding_step Next Concentration analysis Data Analysis (Kinetic Fitting) regeneration->analysis end End analysis->end

A generalized workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

This protocol outlines a typical ITC experiment to determine the thermodynamic parameters of the Pamrevlumab-CTGF interaction.[18][19][20][21][22]

Objective: To determine the binding stoichiometry (n), binding constant (Ka), enthalpy change (ΔH), and entropy change (ΔS) of the Pamrevlumab-CTGF interaction.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human CTGF

  • Pamrevlumab

  • Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

  • Sample Preparation:

    • Dialyze both Pamrevlumab and CTGF extensively against the same buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of both protein solutions.

    • Degas the solutions before use.

  • ITC Experiment Setup:

    • Fill the sample cell (e.g., 1.4 mL) with a dilute solution of CTGF (e.g., 10 µM).

    • Load the injection syringe (e.g., 250 µL) with a more concentrated solution of Pamrevlumab (e.g., 100 µM).

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 1 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 10 µL each) of Pamrevlumab into the CTGF solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting Pamrevlumab into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat released or absorbed after each injection.

    • Plot the integrated heat against the molar ratio of Pamrevlumab to CTGF.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, Ka, and ΔH.

    • Calculate the Gibbs free energy change (ΔG = -RTlnKa) and the entropy change (ΔS = (ΔH - ΔG)/T).

Conclusion

Pamrevlumab (this compound) is a high-affinity monoclonal antibody that effectively neutralizes the biological activity of Connective Tissue Growth Factor. The quantitative data and mechanistic understanding of the Pamrevlumab-CTGF interaction provide a strong rationale for its clinical development in fibrotic diseases and cancer. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this and other CTGF-targeting therapeutics. The provided visualizations serve to simplify the complex biological pathways and experimental procedures involved in this field of research.

References

The Pharmacokinetics of Pamrevlumab (FAUC 3019): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamrevlumab, also known as FG-3019 and formerly FAUC 3019, is a fully human monoclonal antibody that specifically targets connective tissue growth factor (CTGF).[1][2] CTGF is a critical mediator in the pathogenesis of fibrotic diseases, making pamrevlumab a promising therapeutic agent for conditions such as idiopathic pulmonary fibrosis (IPF) and pancreatic cancer.[1][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics of pamrevlumab, drawing from key preclinical studies.

Pharmacokinetic Profile in Rats

Preclinical studies in rats have revealed that pamrevlumab exhibits non-linear pharmacokinetics, a characteristic often indicative of target-mediated drug disposition (TMDD).[5][6] This phenomenon occurs when a significant portion of the drug is cleared through binding to its pharmacological target.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of pamrevlumab in rats demonstrate a dose-dependent relationship. As the dose increases, the clearance of the antibody decreases, and the half-life is prolonged.[5] This is consistent with the saturation of a target-mediated clearance pathway.

Dose (mg/kg)Half-life (T1/2) (days)Clearance (Cl) (ml/kg/day)Dose-normalized AUC (AUCinf/Dose)
0.031.3690.6
1007.318.9

Table 1: Dose-Dependent Pharmacokinetic Parameters of Pamrevlumab in Rats. Data sourced from a study on the pharmacokinetics of FG-3019 in rats.[5]

Experimental Protocols

The following section details the methodology employed in a key preclinical pharmacokinetic study of pamrevlumab in rats.

Animal Model and Dosing
  • Species: Male Rats

  • Administration: Intravenous (IV) injection via the tail vein.[5]

  • Dose Range: 0.03, 0.3, 3, 10, 30, and 100 mg/kg.[5]

  • Formulation: Pamrevlumab was formulated at concentrations of 0.01, 0.1, 1, 3, and 10 mg/ml and administered at a volume of 3 ml/kg or 10 ml/kg for the highest dose.[5]

Sample Collection and Analysis
  • Blood Sampling: Blood samples (0.25 ml) were collected from a catheter implanted in the jugular vein at one pre-dose time point and 12 post-dose time points.[5]

  • Plasma Preparation: Plasma was isolated by centrifugation of blood samples collected in lithium heparin coated tubes.[5]

  • Storage: Plasma samples were stored at -80°C until analysis.[5]

  • Analytical Method: Immunoassays were used to determine the concentrations of pamrevlumab and endogenous CTGF.[6]

Target-Mediated Drug Disposition (TMDD) Model

The non-linear pharmacokinetics of pamrevlumab are well-described by a TMDD model.[5] This model posits that the drug's elimination is influenced by its binding to CTGF.

Signaling Pathway and Elimination

The binding of pamrevlumab to CTGF leads to the formation of a drug-target complex. This complex is then cleared from circulation, primarily by the liver, kidney, spleen, and adrenal glands.[5][6]

TMDD_Model cluster_central Central Compartment (Plasma) cluster_tissue Tissue Compartment Ab Pamrevlumab (Ab) Ab_CTGF Ab-CTGF Complex Ab->Ab_CTGF Binding CTGF CTGF CTGF->Ab_CTGF Ab_CTGF->Ab Dissociation Ab_CTGF_Tissue Ab-CTGF Complex in Tissue Ab_CTGF->Ab_CTGF_Tissue Distribution Elimination Elimination Ab_CTGF_Tissue->Elimination Clearance Experimental_Workflow start Administer Pamrevlumab (IV) to Rats dose_range Varying Doses (0.03 - 100 mg/kg) start->dose_range co_admin Co-administer with Recombinant Human CTGF (rhCTGF) start->co_admin collect_samples Collect Plasma Samples at Multiple Time Points dose_range->collect_samples radiolabel Use 125I-labeled Pamrevlumab co_admin->radiolabel tissue_localization Determine Tissue Localization of 125I-Pamrevlumab radiolabel->tissue_localization measure_conc Measure Plasma Concentrations of: - Pamrevlumab - Endogenous CTGF - rhCTGF collect_samples->measure_conc pk_modeling Pharmacokinetic Modeling measure_conc->pk_modeling

References

FAUC 3019 and its role in [specific disease] signaling

Author: BenchChem Technical Support Team. Date: December 2025

In order to provide a detailed and accurate technical guide on the role of FAUC 3019, it is essential to first identify the specific disease of interest. The current request, "this compound and its role in [specific disease] signaling," requires a specific disease to be named to conduct a relevant and focused search for information.

This compound is not a widely recognized or indexed molecule, drug, or biological compound in major scientific databases. Therefore, without a specific disease context, it is impossible to retrieve any information regarding its signaling pathways, quantitative data from experiments, or detailed experimental protocols.

To proceed with generating the requested in-depth technical guide, please specify the disease you are interested in. Once the disease is provided, a thorough search can be conducted to find any available information on this compound and its role in the signaling pathways associated with that particular pathology. This will enable the creation of the requested tables, experimental protocols, and Graphviz diagrams.

The Biological Activity of FAUC 3019 (FG-3019/Pamrevlumab): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAUC 3019, correctly identified as FG-3019 and also known as Pamrevlumab, is a first-in-class, fully human monoclonal antibody that targets Connective Tissue Growth Factor (CTGF). CTGF is a matricellular protein that plays a pivotal role in the pathogenesis of various fibrotic diseases and cancers. This technical guide provides a comprehensive overview of the initial characterization of FG-3019's biological activity, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action

FG-3019 exerts its biological effects by specifically binding to Connective Tissue Growth Factor (CTGF), a key mediator of fibrosis and cell proliferation. This binding prevents CTGF from interacting with its receptors and downstream signaling partners, thereby inhibiting its pro-fibrotic and oncogenic activities.

The CTGF Signaling Axis

CTGF functions as a central node in a complex signaling network that drives tissue remodeling. It acts downstream of or in concert with Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine. The binding of TGF-β to its receptor initiates a signaling cascade that leads to the transcription of CTGF. CTGF, in turn, amplifies and sustains the fibrotic response by promoting fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM) components like collagen.

FG-3019's high-affinity binding to CTGF effectively neutralizes its activity, disrupting this pathological feedback loop.

Quantitative Data Summary

The biological activity of FG-3019 has been quantified in a range of preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Biological Activity of FG-3019
Assay TypeCell Line/ModelKey FindingsReference
Binding Affinity (Kd) Recombinant human CTGF0.1 - 0.2 nM[1]
Fibroblast Proliferation NIH3T3 fibroblastsFG-3019 (20 μg/ml) significantly suppressed TGF-β1-induced fibroblast proliferation.
Cell Migration Mesothelioma cells (ACC-MESO-4)FG-3019, in combination with pemetrexed, significantly inhibited cell migration compared to control.
Clonogenic Survival Various cancer cell linesFG-3019 has been evaluated for its impact on the long-term proliferative capacity of cancer cells.
Table 2: In Vivo Efficacy of FG-3019 in Preclinical Models
Disease ModelAnimal ModelTreatment RegimenKey FindingsReference
Idiopathic Pulmonary Fibrosis Bleomycin-induced lung fibrosis (mouse)Prophylactic and therapeutic administrationReduced lung collagen content, improved lung function, and attenuated fibrotic pathology.
Pancreatic Cancer Orthotopic xenograft (mouse)Combination with gemcitabineSignificantly reduced tumor growth and metastasis compared to gemcitabine alone.[2][3]
Diabetic Nephropathy Rodent modelsNot specifiedShowed activity in rodent models of kidney dysfunction associated with diabetes.[1]
Table 3: Clinical Efficacy of FG-3019 (Pamrevlumab)
Clinical Trial (Identifier)IndicationKey Efficacy EndpointsResultsReference
Phase 2 (NCT01262001) Idiopathic Pulmonary FibrosisChange in Forced Vital Capacity (FVC), Quantitative HRCTAttenuated the decline in FVC and showed a reduction in the extent of pulmonary fibrosis in a subset of patients.[4][5][6]
Phase 2 Locally Advanced Pancreatic CancerOverall Survival (OS), ResectabilityCombination with gemcitabine and nab-paclitaxel showed a trend towards improved resectability.[7]
Phase 3 (LAPIS - NCT03941093) Locally Advanced Pancreatic CancerOverall Survival (OS)Did not meet the primary endpoint of improved OS.[8][9]
Phase 2/3 (Precision Promise - NCT04229004) Metastatic Pancreatic CancerOverall Survival (OS)Did not show a significant improvement in OS.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of FG-3019.

Fibroblast Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human lung fibroblasts (e.g., MRC-5)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • FG-3019 (Pamrevlumab)

  • Recombinant human TGF-β1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed fibroblasts into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Starve the cells in serum-free DMEM for 24 hours.

  • Pre-incubate the cells with varying concentrations of FG-3019 or control IgG for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) in the presence of FG-3019 or control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of MTT solvent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.

Materials:

  • Cancer cell line of interest (e.g., pancreatic cancer cell line PANC-1)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free and serum-containing culture medium

  • FG-3019 (Pamrevlumab)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

  • Seed cancer cells (e.g., 1 x 10^5 cells) in serum-free medium into the upper chamber of the Transwell inserts.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Include different concentrations of FG-3019 or control IgG in both the upper and lower chambers.

  • Incubate for 24-48 hours.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of migrated cells in several microscopic fields.

Clonogenic Survival Assay

This assay determines the long-term ability of a single cell to proliferate and form a colony, a measure of reproductive integrity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • FG-3019 (Pamrevlumab)

  • 6-well plates

  • Fixation and staining reagents (e.g., glutaraldehyde and crystal violet)

Procedure:

  • Plate a known number of cells (e.g., 500-1000 cells/well) into 6-well plates.

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of FG-3019 or control for a defined period (e.g., 24 hours).

  • Remove the treatment, wash the cells, and add fresh complete medium.

  • Incubate for 10-14 days, allowing colonies to form.

  • Fix the colonies with glutaraldehyde.

  • Stain the colonies with crystal violet.

  • Count the number of colonies (typically defined as >50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment condition.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by FG-3019.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy start_vitro Cell Culture (Fibroblasts, Cancer Cells) treatment_vitro Treatment with FG-3019 +/- Pro-fibrotic/mitogenic stimuli start_vitro->treatment_vitro assays Biological Assays treatment_vitro->assays proliferation Proliferation (MTT Assay) assays->proliferation migration Migration (Transwell Assay) assays->migration survival Clonogenic Survival assays->survival data_analysis_vitro Data Analysis proliferation->data_analysis_vitro migration->data_analysis_vitro survival->data_analysis_vitro start_vivo Animal Model of Disease (e.g., Lung Fibrosis, Pancreatic Cancer) treatment_vivo Administration of FG-3019 start_vivo->treatment_vivo endpoints Endpoint Analysis treatment_vivo->endpoints histology Histopathology endpoints->histology function_ Organ Function (e.g., FVC) endpoints->function_ biomarkers Biomarker Levels (e.g., Collagen) endpoints->biomarkers data_analysis_vivo Data Analysis histology->data_analysis_vivo function_->data_analysis_vivo biomarkers->data_analysis_vivo

References

Methodological & Application

Application Notes: General Adherent Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for a specific cell line designated "FAUC 3019" did not yield any matching results in publicly available scientific literature or cell line databases. This suggests that "this compound" may be an internal, non-standard designation, a novel cell line not yet described in the literature, or a possible typographical error.

Therefore, this document provides a comprehensive and detailed application note and a set of generalized experimental protocols for the culture of adherent mammalian cells. These protocols are based on established cell culture techniques and are intended to serve as a foundational guide for researchers, scientists, and drug development professionals. The methodologies provided can be adapted to a wide range of specific adherent cell lines.

Adherent cells are a cornerstone of biomedical research and drug discovery, providing invaluable in vitro models for studying cellular processes, disease mechanisms, and the effects of therapeutic agents. These cells require a surface for attachment and growth, mimicking their natural environment within tissues. The following notes provide essential considerations for the successful culture of adherent cells.

Key Considerations for Adherent Cell Culture:

  • Aseptic Technique: All cell culture work must be performed in a sterile environment, typically within a Class II biological safety cabinet, to prevent microbial contamination.

  • Culture Medium: The choice of culture medium is critical and depends on the specific cell line. Common basal media include Dulbecco's Modified Eagle's Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium. These are typically supplemented with fetal bovine serum (FBS) to provide growth factors, as well as antibiotics like penicillin and streptomycin to prevent bacterial contamination.

  • Passaging/Subculturing: Adherent cells will proliferate until they cover the available surface of the culture vessel, at which point they become confluent. To maintain a healthy and actively growing culture, cells must be regularly passaged, or subcultured. This involves detaching the cells from the vessel surface, typically using a proteolytic enzyme such as trypsin, and reseeding them at a lower density in fresh culture vessels.

  • Cryopreservation: For long-term storage and to maintain a low passage number, it is essential to create frozen stocks of cells. A cryoprotective agent, such as dimethyl sulfoxide (DMSO), is used to prevent the formation of ice crystals that can damage the cells during freezing.

Experimental Protocols

The following are detailed protocols for the routine culture, subculturing, and cryopreservation of adherent mammalian cells.

Protocol 1: Thawing of Cryopreserved Adherent Cells

This protocol outlines the steps for reviving frozen cells to initiate a new culture.

Materials:

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)

  • 70% Ethanol

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile tissue culture flasks or plates

  • Water bath at 37°C

  • Pipettes and pipette tips

Procedure:

  • Pre-warm the complete growth medium to 37°C.

  • Retrieve the cryovial of frozen cells from liquid nitrogen storage.

  • Quickly thaw the cells by partially immersing the vial in the 37°C water bath. Do not submerge the cap.

  • Once only a small ice crystal remains, remove the vial from the water bath and spray it with 70% ethanol.

  • In a biological safety cabinet, transfer the cell suspension from the vial to a sterile conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.

  • Aspirate the supernatant, which contains the cryoprotective agent.

  • Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a sterile tissue culture flask.

  • Place the flask in a humidified incubator at 37°C with 5% CO2.

  • The following day, replace the medium to remove any remaining dead cells.

Protocol 2: Subculturing of Adherent Cells

This protocol describes the process of passaging adherent cells to maintain their growth.

Materials:

  • Complete growth medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA)

  • Sterile tissue culture flasks or plates

  • Pipettes and pipette tips

Procedure:

  • Examine the cells under a microscope to ensure they are healthy and have reached the desired confluency (typically 70-90%).

  • Aspirate the spent culture medium from the flask.

  • Wash the cell monolayer once with PBS to remove any residual medium. Aspirate the PBS.

  • Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer.

  • Incubate the flask at 37°C for 2-5 minutes, or until the cells detach from the surface.

  • Observe the cells under the microscope to confirm detachment. Gently tap the side of the flask to dislodge any remaining attached cells.

  • Add complete growth medium to the flask to inactivate the trypsin. The volume of medium should be at least equal to the volume of trypsin solution used.

  • Transfer the cell suspension to a sterile conical tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

  • Seed new culture vessels with the appropriate number of cells according to the desired seeding density.

  • Add the appropriate volume of complete growth medium to the new vessels.

  • Place the new culture vessels in a humidified incubator at 37°C with 5% CO2.

Protocol 3: Cryopreservation of Adherent Cells

This protocol details the steps for freezing adherent cells for long-term storage.

Materials:

  • Complete growth medium

  • Cryopreservation medium (e.g., complete growth medium with 10% DMSO)

  • Trypsin-EDTA solution

  • Sterile conical tubes

  • Cryovials

  • Controlled-rate freezing container

Procedure:

  • Follow steps 1-11 of the Subculturing of Adherent Cells protocol to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.

  • Aliquot the cell suspension into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours. This allows for a slow and gradual freezing process, which is crucial for cell viability.

  • Transfer the frozen vials to a liquid nitrogen storage tank for long-term preservation.

Data Presentation

The following table provides a general guideline for quantitative parameters in adherent cell culture. These values should be optimized for each specific cell line.

ParameterTypical Range
Seeding Density
T-25 Flask0.5 - 1.0 x 10^6 cells
T-75 Flask1.5 - 3.0 x 10^6 cells
T-175 Flask3.5 - 7.0 x 10^6 cells
6-well Plate1.0 - 2.0 x 10^5 cells/well
96-well Plate5,000 - 10,000 cells/well
Subculturing
Trypsin-EDTA Concentration0.05% - 0.25%
Incubation Time2 - 10 minutes
Centrifugation Speed100 - 300 x g
Centrifugation Time3 - 5 minutes
Cryopreservation
Cell Concentration1 - 5 x 10^6 cells/mL
DMSO Concentration5% - 10%

Visualizations

Experimental Workflow for Adherent Cell Subculture

The following diagram illustrates the standard workflow for passaging adherent cells.

G cluster_0 Preparation cluster_1 Cell Detachment cluster_2 Cell Processing cluster_3 Seeding A Aspirate Spent Medium B Wash with PBS A->B C Add Trypsin-EDTA B->C D Incubate at 37°C C->D E Neutralize Trypsin D->E F Collect Cell Suspension E->F G Centrifuge F->G H Resuspend in Fresh Medium G->H I Count Cells H->I J Seed into New Flasks I->J K Incubate at 37°C J->K

Adherent Cell Subculture Workflow
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, is a crucial signaling pathway involved in regulating cell proliferation, differentiation, and survival. It is a common target in cancer drug development.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

MAPK/ERK Signaling Pathway

Application Notes and Protocols for FAUC 3019 (Pamrevlumab) in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAUC 3019, also known as Pamrevlumab, is a first-in-class, fully human monoclonal antibody that targets Connective Tissue Growth Factor (CTGF).[1][2][3][4] CTGF is a matricellular protein that plays a pivotal role in the regulation of various cellular processes, including cell adhesion, migration, proliferation, and differentiation.[2] In pathological conditions, particularly in fibrotic diseases and certain cancers, CTGF is often overexpressed, leading to excessive connective tissue formation and disease progression.[2][3] this compound exerts its therapeutic effect by binding to CTGF and inhibiting its activity, thereby disrupting the pathological processes it mediates.[1][2][3] Preclinical studies in various mouse models have demonstrated the potential of this compound in inhibiting tumor growth, metastasis, and fibrosis.[5]

These application notes provide detailed protocols for the utilization of this compound in a mouse model of pancreatic cancer, a common application based on preclinical research. The methodologies outlined below can be adapted for other disease models with appropriate scientific justification.

Data Presentation

Table 1: In Vivo Dosing and Efficacy of this compound in Mouse Models
Mouse Model Cancer Type/Disease This compound Dose Administration Route Frequency Observed Effects Reference
OrthotopicPancreatic Ductal Adenocarcinoma30 mg/kgIntraperitoneal (i.p.)Every 3 daysDecreased tumor growth, induced apoptosis[6]
OrthotopicMalignant Mesothelioma40 mg/kgIntrapleuralTwice a weekAttenuated mesothelioma growth
Genetically Engineered (KPC)Pancreatic Ductal Adenocarcinoma30 mg/kgIntraperitoneal (i.p.)Every 3 days for 9 daysDecreased tumor growth, induced apoptosis (in combination with Gemcitabine)[6]
Radiation-InducedLung FibrosisNot specifiedNot specifiedNot specifiedInhibited progressive lung remodeling, preserved lung function[7][8]
mdx mouseDuchenne Muscular DystrophyNot specifiedNot specifiedNot specifiedReduced muscle fibrosis, improved muscle strength[5]
Table 2: Pharmacokinetic Parameters of this compound in Rats (as a surrogate for mice)
Parameter Value Notes
Pharmacokinetics Non-linearIndicates target-mediated drug disposition.
Target Connective Tissue Growth Factor (CTGF)
Effect on circulating CTGF Increased levels of the N-terminal half of CTGFIntact CTGF levels were unaffected.
Co-administration with rhCTGF Enhanced elimination rate of this compound

Signaling Pathway

FAUC_3019_Mechanism_of_Action cluster_extracellular Extracellular Space TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R BMP BMP BMP_R BMP Receptor BMP->BMP_R Integrins Integrins Integrin_R Integrin Receptor Integrins->Integrin_R VEGF VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis CTGF CTGF CTGF->VEGF CTGF->TGF_beta_R Enhances binding CTGF->BMP_R Inhibits binding CTGF->Integrin_R Apoptosis Apoptosis CTGF->Apoptosis Inhibits FAUC_3019 This compound (Pamrevlumab) FAUC_3019->CTGF Binds and Inhibits Proliferation Cell Proliferation TGF_beta_R->Proliferation ECM_Deposition Extracellular Matrix Deposition (Fibrosis) TGF_beta_R->ECM_Deposition Cell_Adhesion Cell Adhesion & Migration Integrin_R->Cell_Adhesion

Caption: Mechanism of action of this compound (Pamrevlumab).

Experimental Workflows

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Animal_Acclimatization 1. Animal Acclimatization Tumor_Cell_Culture 2. Pancreatic Tumor Cell Culture Animal_Acclimatization->Tumor_Cell_Culture Orthotopic_Implantation 3. Orthotopic Tumor Cell Implantation Tumor_Cell_Culture->Orthotopic_Implantation Randomization 4. Randomization into Treatment Groups Orthotopic_Implantation->Randomization FAUC_3019_Prep 5. This compound Preparation Randomization->FAUC_3019_Prep Administration 6. Intraperitoneal Administration FAUC_3019_Prep->Administration Tumor_Monitoring 7. Tumor Growth Monitoring Administration->Tumor_Monitoring Repeated over treatment period Endpoint 8. Humane Endpoint and Euthanasia Tumor_Monitoring->Endpoint Tissue_Collection 9. Tissue Collection and Processing Endpoint->Tissue_Collection Analysis 10. Histological and Molecular Analysis Tissue_Collection->Analysis

Caption: Experimental workflow for a pancreatic cancer mouse model.

Experimental Protocols

Animal Handling and Husbandry
  • Animals: Immunocompromised mice (e.g., NOD/SCID or nude mice) are recommended for xenograft models. For syngeneic models, C57BL/6 mice can be used with compatible murine pancreatic cancer cell lines (e.g., Pan02).[9]

  • Acclimatization: House mice in a specific pathogen-free (SPF) facility for at least one week prior to any experimental procedures.

  • Housing: Maintain mice in sterile micro-isolator cages with ad libitum access to sterile food and water.

  • Ethics: All animal procedures must be performed in accordance with a protocol approved by the Institutional Animal Care and Use Committee (IACUC).

Orthotopic Pancreatic Cancer Mouse Model
  • Cell Culture: Culture human or murine pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2, or Pan02) in the recommended medium until they reach 80-90% confluency.

  • Cell Preparation: On the day of injection, harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL. To enhance tumor formation and reduce leakage, cells can be suspended in Matrigel.[9][10]

  • Surgical Procedure:

    • Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).

    • Place the anesthetized mouse in a supine position on a sterile field and prepare the surgical site by disinfecting with povidone-iodine followed by 70% ethanol.[11]

    • Make a small longitudinal incision in the left upper abdominal quadrant to expose the spleen and the tail of the pancreas.[11]

    • Gently exteriorize the spleen to visualize the pancreatic tail.[11]

    • Using a 30-gauge needle attached to a Hamilton syringe, inject 10-20 µL of the cell suspension directly into the pancreatic parenchyma.[12]

    • Hold the needle in place for a few seconds to prevent leakage before withdrawal.[11]

    • Carefully return the spleen and pancreas to the abdominal cavity.

    • Close the abdominal wall and skin with sutures or surgical clips.[11]

  • Post-operative Care: Administer analgesics as per the approved protocol and monitor the animals closely for signs of distress.

This compound Administration
  • Reconstitution: Reconstitute lyophilized this compound in sterile PBS or saline to the desired concentration.[6]

  • Dosage: A typical dose for preclinical mouse models is 30 mg/kg.[6]

  • Intraperitoneal (i.p.) Injection Protocol:

    • Restrain the mouse securely.

    • Tilt the mouse with its head pointing downwards to allow the abdominal organs to shift cranially.[13][14]

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.[14][15]

    • Disinfect the injection site with an alcohol swab.[16]

    • Insert a 26-28 gauge needle at a 30-45 degree angle into the peritoneal cavity.[13][14]

    • Aspirate to ensure the needle has not entered a blood vessel or internal organ.[13][15]

    • Inject the this compound solution slowly. The maximum injection volume is typically 10 µL/g of body weight.[13]

    • Withdraw the needle and return the mouse to its cage.

Monitoring Tumor Growth
  • Frequency: Monitor animals at least twice weekly once tumors are palpable or detectable.[17]

  • Methods:

    • Palpation: For subcutaneous or palpable orthotopic tumors.

    • Calipers: Measure the length and width of subcutaneous tumors to calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[18]

    • Bioluminescence Imaging (BLI): For tumor cells expressing luciferase, BLI provides a non-invasive method to monitor tumor growth and metastasis.[10][19]

    • High-Resolution Ultrasound: Can be used to visualize and measure orthotopic pancreatic tumors.[20]

  • Humane Endpoints: Euthanize animals if the tumor size exceeds 10% of the animal's body weight, or if they show signs of significant distress, such as weight loss, lethargy, or ulceration of the tumor.[17][21]

Endpoint Analysis
  • Tissue Collection: At the experimental endpoint, euthanize the mice and carefully dissect the primary tumor and any metastatic lesions. Collect other relevant organs for analysis.

  • Immunohistochemistry (IHC) for Apoptosis (Caspase-3):

    • Tissue Preparation: Fix tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.

    • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[22][23]

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[24]

    • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a suitable blocking serum.[22][23]

    • Primary Antibody Incubation: Incubate sections with a primary antibody against cleaved Caspase-3 overnight at 4°C.[22][25]

    • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB).[24][25]

    • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.[22]

  • Other Analyses: Tissues can also be processed for other analyses such as Western blotting, RT-qPCR, or other histological stains (e.g., Masson's trichrome for fibrosis).

Disclaimer: These protocols are intended as a guide. Researchers should optimize procedures for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.

References

FAUC 3019 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

FAUC 3019 Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound that specifically targets Exportin 1 (XPO1/CRM1).[1][2] XPO1 is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs), cell cycle regulators, and oncogene mRNAs from the nucleus to the cytoplasm.[1][3] In many cancer types, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical anti-cancer proteins, thereby promoting cancer cell growth and survival.[1][3] this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, blocking its function.[1][4] This inhibition leads to the nuclear retention and accumulation of TSPs (e.g., p53, p21, IκB), restoring their tumor-suppressive activities, which in turn leads to cell cycle arrest and apoptosis in malignant cells, while largely sparing normal cells.[2][4][5]

Dosage and Administration in Clinical Settings

This compound is administered orally. The following tables summarize established dosage guidelines from clinical trials for various hematological malignancies. Prophylactic treatment with anti-nausea agents (e.g., 5-HT3 antagonists) is recommended.[6][7] Patients should also be advised to maintain adequate hydration and caloric intake.[8][9]

Table 1: this compound Dosing for Multiple Myeloma (MM)

Combination RegimenPatient PopulationThis compound DosageScheduleReference Regimen
With Bortezomib and Dexamethasone (SVd) Adults with MM after at least 1 prior therapy.100 mg orally once weeklyDay 1 of each week.Bortezomib 1.3 mg/m² subcutaneously once weekly (Days 1, 8, 15, 22 of a 35-day cycle); Dexamethasone 20 mg orally twice weekly (Days 1, 2, 8, 9, 15, 16, 22, 23).[6][10]
With Dexamethasone (Sd) Adults with relapsed or refractory MM after at least 4 prior therapies.80 mg orally on Days 1 and 3 of each weekTwice weekly.Dexamethasone 20 mg orally with each this compound dose.[6][8]

Table 2: this compound Dosing for Diffuse Large B-cell Lymphoma (DLBCL)

Combination RegimenPatient PopulationThis compound DosageSchedule
Monotherapy Adults with relapsed or refractory DLBCL after at least 2 lines of systemic therapy.60 mg orally on Days 1 and 3 of each weekTwice weekly.[6][8]

Table 3: Recommended Dose Reductions for Adverse Reactions

IndicationStarting DoseFirst ReductionSecond ReductionThird Reduction
MM (with Bortezomib/Dex) 100 mg once weekly80 mg once weekly60 mg once weekly40 mg once weekly[6][10]
MM (with Dex) 80 mg twice weekly (160 mg/week)100 mg once weekly80 mg once weekly60 mg once weekly[6][10]
DLBCL 60 mg twice weekly (120 mg/week)40 mg twice weekly (80 mg/week)60 mg once weekly40 mg once weekly[6]

Signaling Pathway

This compound's primary mechanism of action is the inhibition of XPO1-mediated nuclear export. This restores the nuclear localization and function of key tumor suppressor proteins and growth regulators.

FAUC_3019_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Proteins (p53, p21, IκB) DNA DNA TSP->DNA Tumor Suppression Cell Cycle Arrest XPO1 XPO1 (Exportin 1) TSP->XPO1 Export Apoptosis Apoptosis TSP->Apoptosis Induces Oncogene_mRNA Oncogene mRNA Oncogene_mRNA->XPO1 Export DNA->Oncogene_mRNA Transcription Transcription Transcription TSP_cyto TSP (Inactive) Oncogene_mRNA_cyto Oncogene mRNA Ribosome Ribosome Oncogene_mRNA_cyto->Ribosome Translation Oncogene_Protein Oncogene Proteins (e.g., c-Myc) Ribosome->Oncogene_Protein Proliferation Cancer Cell Proliferation & Survival Oncogene_Protein->Proliferation XPO1->TSP_cyto XPO1->Oncogene_mRNA_cyto FAUC3019 This compound FAUC3019->XPO1 Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Cell Viability Assay (MTT/CellTiter-Glo®)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.

Workflow Diagram

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed cells in 96-well plates start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere prep_drug Prepare serial dilutions of this compound & vehicle control treat_cells Treat cells adhere->treat_cells prep_drug->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) incubate->add_reagent measure Measure signal (Absorbance/Luminescence) add_reagent->measure calculate Calculate IC50 values measure->calculate end End calculate->end

Caption: Workflow for an in vitro cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MM.1S, Z138) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.625 µM to 40 µM).[11] Prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.[12]

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[12][13]

  • Viability Assessment:

    • For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours. Carefully remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[11]

    • For CellTiter-Glo® assay: Add the luminescent cell viability reagent to each well according to the manufacturer's protocol.[12][14]

  • Data Acquisition: Measure the absorbance (MTT) at a specific wavelength (e.g., 570 nm) or luminescence (CellTiter-Glo®) using a plate reader.[11][12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[12]

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in an animal model.

Methodology:

  • Cell Implantation: Subcutaneously implant a specified number of cancer cells (e.g., 5-10 x 10⁶ cells) into the flanks of immunocompromised mice (e.g., athymic nude or NSG mice).[5][12]

  • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-250 mm³).[5][12][15]

  • Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound orally at a specified dose and schedule (e.g., 10-20 mg/kg, three times a week). The control group receives the vehicle solution.[16][17]

  • Efficacy Assessment:

    • Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements (Volume = (length x width²)/2).

    • Monitor animal body weight and overall health as indicators of toxicity.[12]

  • Pharmacodynamic Studies (Optional): At the end of the study, harvest tumors for biomarker analysis. This can include:

    • Immunohistochemistry (IHC): To assess the nuclear localization of TSPs (e.g., p53, p21) and proliferation markers (e.g., Ki-67).[16][17]

    • Western Blot: To analyze changes in protein expression levels of key targets (e.g., XPO1, c-Myc, Cyclin B1).[15]

    • TUNEL Assay: To quantify the level of apoptosis induced by the treatment.[18]

Table 4: Example Dosing from Preclinical Xenograft Studies

Cancer ModelMouse StrainThis compound DoseAdministration RouteScheduleReference
Alveolar Soft Part Sarcoma-10 or 20 mg/kgOral3 times weekly[16]
Thymic Epithelial TumorsAthymic Nude10 or 15 mg/kgOral3 times weekly for 2 weeks[17]
Anaplastic Thyroid CarcinomaNSG10 mg/kgOral3 times weekly for 4 weeks[15]
Mantle Cell Lymphoma (Z138)Nude5, 10, 15, or 20 mg/kgOralSingle dose[5]

References

Application Note: FAUC 3019 (FG-3019/Pamrevlumab) for High-Throughput Screening Assays to Identify Modulators of the CTGF Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Connective Tissue Growth Factor (CTGF), also known as CCN2, is a critical mediator in the pathogenesis of fibrosis and is implicated in several cancers.[1][2] Elevated levels of CTGF are associated with the progression of tissue remodeling diseases, making it a key therapeutic target.[3] FAUC 3019, correctly identified as FG-3019 or Pamrevlumab, is a recombinant human monoclonal antibody that specifically targets and neutralizes CTGF.[1][3][4] FG-3019 binds with high affinity to the second domain of CTGF.[3] This application note provides a detailed protocol for a competitive binding high-throughput screening (HTS) assay utilizing FG-3019 to identify small molecules or other biologics that disrupt the interaction between CTGF and its binding partners.

Mechanism of Action and Signaling Pathway

FG-3019 is a human IgG1κ monoclonal antibody that binds to CTGF with a high affinity, exhibiting a dissociation constant (Kd) in the range of 0.1–0.2 nM.[3][5] By binding to CTGF, FG-3019 effectively inhibits its downstream signaling. CTGF is a central hub in a complex signaling network, integrating signals from pathways such as Transforming Growth Factor-β (TGF-β), Epidermal Growth Factor (EGF), and mechanical stress to promote fibrosis and tumor progression.[6]

CTGF Signaling Pathway

CTGF expression is induced by various upstream signals, including TGF-β, Angiotensin II, and mechanical stress. Once secreted, CTGF interacts with several cell surface receptors and extracellular matrix (ECM) components to modulate cellular processes like adhesion, migration, proliferation, and ECM deposition.

CTGF_Signaling_Pathway TGF_beta TGF-β CTGF CTGF TGF_beta->CTGF Ang_II Angiotensin II Ang_II->CTGF Mechanical_Stress Mechanical Stress Mechanical_Stress->CTGF Integrins Integrins CTGF->Integrins LRPs LRPs CTGF->LRPs HSPGs HSPGs CTGF->HSPGs Cell_Adhesion Cell Adhesion Integrins->Cell_Adhesion Cell_Migration Cell Migration Integrins->Cell_Migration ECM_Deposition ECM Deposition LRPs->ECM_Deposition Fibroblast_Proliferation Fibroblast Proliferation HSPGs->Fibroblast_Proliferation

Caption: Simplified CTGF Signaling Pathway.

High-Throughput Screening Protocol: Competitive ELISA

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for screening compound libraries for inhibitors of the FG-3019-CTGF interaction. This assay is designed for a 384-well plate format, suitable for automated HTS.

Experimental Workflow

HTS_Workflow Plate_Coating 1. Coat 384-well plates with recombinant human CTGF Washing_1 2. Wash and Block Plate_Coating->Washing_1 Compound_Addition 3. Add test compounds and FG-3019-HRP Washing_1->Compound_Addition Incubation 4. Incubate Compound_Addition->Incubation Washing_2 5. Wash Incubation->Washing_2 Substrate_Addition 6. Add TMB Substrate Washing_2->Substrate_Addition Reaction_Stop 7. Stop Reaction Substrate_Addition->Reaction_Stop Data_Acquisition 8. Read Absorbance at 450 nm Reaction_Stop->Data_Acquisition

Caption: HTS Competitive ELISA Workflow.
Materials and Reagents

  • FG-3019 (Pamrevlumab): Recombinant human anti-CTGF antibody

  • Recombinant Human CTGF: Full-length protein

  • HRP-conjugated FG-3019: FG-3019 labeled with Horseradish Peroxidase

  • Assay Plates: 384-well high-binding polystyrene plates

  • Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST

  • Assay Buffer: 1% BSA in PBST

  • Test Compounds: Small molecule library dissolved in DMSO

  • TMB Substrate: 3,3’,5,5’-Tetramethylbenzidine

  • Stop Solution: 2 N Sulfuric Acid

  • Plate Reader: Capable of measuring absorbance at 450 nm

Detailed Protocol
  • Plate Coating:

    • Dilute recombinant human CTGF to 2 µg/mL in Coating Buffer.

    • Add 25 µL of the diluted CTGF solution to each well of a 384-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 100 µL of Wash Buffer per well.

    • Add 75 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Compound and Antibody Addition:

    • Wash the plate three times with 100 µL of Wash Buffer per well.

    • Prepare a 2X working solution of test compounds in Assay Buffer. Add 12.5 µL to the appropriate wells.

    • For control wells, add 12.5 µL of Assay Buffer with the corresponding DMSO concentration.

    • Prepare a 2X working solution of HRP-conjugated FG-3019 in Assay Buffer. The optimal concentration should be determined empirically but will be close to the EC50 value (approximately 13.4 ng/mL).

    • Add 12.5 µL of the HRP-conjugated FG-3019 solution to all wells.

  • Incubation:

    • Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Washing:

    • Wash the plate five times with 100 µL of Wash Buffer per well.

  • Signal Development:

    • Add 25 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 25 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

The inhibitory activity of the test compounds is determined by the reduction in the absorbance signal. The data should be normalized to control wells (0% inhibition for no compound and 100% inhibition for no antibody).

Table 1: FG-3019 Binding Characteristics
ParameterValueReference
Target Connective Tissue Growth Factor (CTGF/CCN2)[4]
Binding Affinity (Kd) 0.1 - 0.2 nM[3][5]
EC50 6.731 ng/mL[4]
Molecular Weight ~150 kDa[7]
Table 2: HTS Assay Performance Metrics
ParameterValueDescription
Z'-factor > 0.5A measure of assay quality, indicating a good separation between positive and negative controls.
Signal-to-Background > 10The ratio of the signal from the maximum binding wells to the background signal.
DMSO Tolerance < 1%The maximum concentration of DMSO that does not significantly affect the assay performance.
Table 3: Example HTS Results for Hit Compounds
Compound IDConcentration (µM)% InhibitionIC50 (µM)
Hit-001 1085.21.5
Hit-002 1078.93.2
Hit-003 1065.48.7
Negative Control 102.1> 50

Conclusion

The protocol described provides a robust and scalable high-throughput screening assay for the identification of novel inhibitors of the CTGF pathway. By leveraging the high specificity and affinity of FG-3019, this competitive ELISA format offers a reliable method for screening large compound libraries. The identified hits can then be further validated in cell-based and in vivo models of fibrosis or cancer. This application note serves as a comprehensive guide for researchers and drug discovery professionals aiming to target the CTGF signaling axis.

References

Application Notes and Protocols for FG-3019 (Pamrevlumab)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

FG-3019, also known as Pamrevlumab, is a recombinant human monoclonal antibody that specifically targets Connective Tissue Growth Factor (CTGF).[1][2] CTGF is a key signaling molecule involved in various biological processes, including cell proliferation, adhesion, and extracellular matrix (ECM) production.[3][4] Its upregulation is associated with the pathogenesis of fibrotic diseases and some cancers.[2] FG-3019 functions by binding to CTGF, thereby inhibiting its pro-fibrotic and oncogenic activities.[2] These application notes provide detailed protocols for the dissolution and storage of FG-3019 for preclinical research applications.

Quantitative Data Summary

ParameterValueReference
Target Connective Tissue Growth Factor (CTGF)[1][2]
Drug Type Recombinant Human IgG1 kappa Monoclonal Antibody[5][6]
Formulation (Clinical) 10 mg/mL FG-3019, 1.60 mg/mL L-histidine, 3.08 mg/mL L-histidine HCl, 8.01 mg/mL sodium chloride, 0.05 mg/mL polysorbate 20, pH 6.0[5][6]
Recommended Reconstitution Solvent (Research) Sterile Phosphate-Buffered Saline (PBS) or Saline[1]
Storage of Vials Refrigerate at 2°C to 8°C. Protect from light.[6]
Storage of Diluted Solution Store at 2°C to 8°C for no more than 96 hours.[7]
Molecular Weight ~150 kDaInferred from IgG1 structure

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized FG-3019

This protocol describes the reconstitution of lyophilized FG-3019 for in vitro and in vivo research applications.

Materials:

  • Lyophilized FG-3019 powder

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) or 0.9% Sodium Chloride (Saline)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Before opening, bring the vial of lyophilized FG-3019 to room temperature.

  • Refer to the manufacturer's product data sheet for the specific amount of solvent to add to achieve the desired final concentration.

  • Using a sterile pipette, slowly add the recommended volume of sterile PBS or saline to the vial.

  • Gently swirl or rock the vial to dissolve the powder. Do not shake or vortex , as this can cause the antibody to denature.

  • Allow the vial to sit at room temperature for 10-15 minutes to ensure complete dissolution.

  • Visually inspect the solution for any particulate matter. The solution should be clear and colorless. If particulates are present, the solution can be filtered through a sterile 0.22 µm syringe filter.

  • Aliquot the reconstituted antibody into sterile, low-protein-binding microcentrifuge tubes for storage. This will minimize freeze-thaw cycles.

Protocol 2: Storage and Stability of FG-3019

Proper storage of FG-3019 is critical to maintain its activity.

Short-Term Storage (up to 96 hours):

  • Store the reconstituted FG-3019 solution at 2°C to 8°C.[7]

Long-Term Storage (months to a year):

  • For long-term storage, it is recommended to store aliquots of the reconstituted antibody at -20°C or -80°C.

  • Avoid repeated freeze-thaw cycles, which can lead to a loss of antibody activity. It is advisable to create single-use aliquots.

General Handling Precautions:

  • Always handle the antibody under sterile conditions in a laminar flow hood to prevent microbial contamination.

  • Protect the antibody from light, both in its lyophilized and reconstituted forms.[6]

Visualizations

CTGF Signaling Pathway and Inhibition by FG-3019

CTGF_Signaling_Pathway CTGF Signaling and Inhibition by FG-3019 cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR BMP BMP BMPR BMP Receptor BMP->BMPR CTGF CTGF Integrins Integrins CTGF->Integrins LRP LRP CTGF->LRP CTGF->TGFbR Potentiates CTGF->BMPR Inhibits FG3019 FG-3019 (Pamrevlumab) FG3019->CTGF Binds & Inhibits OtherPathways Other Signaling Pathways Integrins->OtherPathways LRP->OtherPathways Smad23 Smad2/3 TGFbR->Smad23 Smad158 Smad1/5/8 BMPR->Smad158 GeneTranscription Gene Transcription (Fibrosis, Proliferation) Smad23->GeneTranscription Smad158->GeneTranscription OtherPathways->GeneTranscription

Caption: CTGF signaling modulation and its inhibition by FG-3019.

Experimental Workflow for FG-3019 Handling

Experimental_Workflow Experimental Workflow for FG-3019 cluster_preparation Preparation cluster_storage Storage cluster_application Application start Start: Lyophilized FG-3019 reconstitute Reconstitute with Sterile PBS or Saline start->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot short_term Short-Term Storage (2-8°C, <96h) aliquot->short_term For Immediate Use long_term Long-Term Storage (-20°C or -80°C) aliquot->long_term For Future Use in_vitro In Vitro Assays (e.g., Cell Culture) short_term->in_vitro in_vivo In Vivo Studies (e.g., Animal Models) short_term->in_vivo long_term->in_vitro long_term->in_vivo

Caption: Recommended workflow for handling and storing FG-3019.

References

Application Notes and Protocols: The Role of Small Molecules in CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

A search for "FAUC 3019" in the context of CRISPR-Cas9 gene editing studies did not yield any specific results. It is possible that this is a typographical error or a lesser-known compound. The following application notes and protocols provide a general framework for how a hypothetical small molecule could be investigated for its potential to modulate CRISPR-Cas9 gene editing, drawing on established methodologies in the field.

Introduction to Small Molecule Modulation of CRISPR-Cas9

The CRISPR-Cas9 system has revolutionized genome editing, offering a powerful tool for targeted genetic modifications.[1][2] While the core components of the system are the Cas9 nuclease and a guide RNA (gRNA), the efficiency and outcome of gene editing can be influenced by various cellular processes, such as DNA repair pathways.[3][4] Small molecules that modulate these pathways or other cellular functions can be employed to enhance the precision and efficiency of CRISPR-Cas9-mediated gene editing.

These molecules can act at different stages of the editing process, from the delivery of the CRISPR-Cas9 machinery to the resolution of the DNA double-strand break (DSB). For instance, small molecules can be used to:

  • Enhance Homology Directed Repair (HDR): By favoring the HDR pathway over the more error-prone Non-Homologous End Joining (NHEJ) pathway, small molecules can increase the frequency of precise gene insertions, deletions, or modifications.

  • Improve Cas9 Nuclease Activity: Some compounds may directly or indirectly influence the activity of the Cas9 enzyme, leading to more efficient DNA cleavage.

  • Synchronize Cell Cycles: As the activity of DNA repair pathways can be cell cycle-dependent, synchronizing cells at a specific phase can improve the outcome of gene editing.

  • Reduce Off-Target Effects: By modulating the cellular environment, certain molecules might help in minimizing the unintended cleavage at off-target sites.[5]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from experiments investigating the effect of a small molecule on CRISPR-Cas9 editing efficiency.

Experimental ConditionEditing Efficiency (%) (NHEJ)Precise Editing Efficiency (%) (HDR)Off-Target Events (at top 5 predicted sites)
Control (DMSO) 65 ± 55 ± 11.2 ± 0.3
Small Molecule (1 µM) 58 ± 415 ± 20.8 ± 0.2
Small Molecule (5 µM) 55 ± 625 ± 30.5 ± 0.1
Small Molecule (10 µM) 50 ± 528 ± 40.4 ± 0.1

Experimental Protocols

Cell Culture and Transfection
  • Cell Line Maintenance: Culture human pluripotent stem cells (hPSCs) or other relevant cell lines under standard conditions.[6] For hPSCs, feeder-free conditions on a suitable matrix with appropriate media are recommended.

  • CRISPR-Cas9 Reagent Preparation:

    • Design and clone single guide RNAs (sgRNAs) targeting the gene of interest into an expression plasmid.[6]

    • Prepare high-quality Cas9 nuclease plasmid, mRNA, or protein.

    • For knock-in experiments, prepare a donor template with the desired genetic modification flanked by homology arms.[6][7]

  • Transfection/Electroporation:

    • One day prior to transfection, seed the cells to achieve 70-80% confluency on the day of transfection.

    • Deliver the CRISPR-Cas9 components (and donor template if applicable) into the cells using a suitable method like lipid-based transfection or electroporation.[6][8]

    • Immediately after delivery of CRISPR reagents, add the small molecule at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO).

Assessment of Gene Editing Efficiency
  • Genomic DNA Extraction: After 48-72 hours of incubation, harvest the cells and extract genomic DNA.[6]

  • Quantification of NHEJ:

    • Amplify the target genomic region by PCR.

    • Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or fragment analysis to quantify the frequency of insertions and deletions (indels) resulting from NHEJ.[9]

  • Quantification of HDR:

    • For knock-in experiments, use quantitative PCR (qPCR) with primers specific to the inserted sequence to determine the percentage of cells with the precise edit.[5]

    • Alternatively, next-generation sequencing (NGS) of the target locus can provide detailed information on both NHEJ and HDR events.

Evaluation of Off-Target Effects
  • Prediction of Off-Target Sites: Use computational tools to predict potential off-target sites for the designed sgRNA.

  • Quantification of Off-Target Cleavage:

    • Amplify the predicted off-target regions from the extracted genomic DNA.

    • Use deep sequencing to quantify the frequency of mutations at these sites.[5]

Diagrams

CRISPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sgRNA Design sgRNA Design Transfection Transfection sgRNA Design->Transfection Cas9 & Donor Prep Cas9 & Donor Prep Cas9 & Donor Prep->Transfection Cell Culture Cell Culture Cell Culture->Transfection Small Molecule Treatment Small Molecule Treatment Transfection->Small Molecule Treatment Incubation Incubation Small Molecule Treatment->Incubation gDNA Extraction gDNA Extraction Incubation->gDNA Extraction Editing Efficiency Analysis Editing Efficiency Analysis gDNA Extraction->Editing Efficiency Analysis Off-Target Analysis Off-Target Analysis gDNA Extraction->Off-Target Analysis

Caption: Experimental workflow for assessing the effect of a small molecule on CRISPR-Cas9 gene editing.

DNA_Repair_Pathways cluster_pathways DNA Repair Pathways CRISPR-Cas9 CRISPR-Cas9 Double-Strand Break (DSB) Double-Strand Break (DSB) CRISPR-Cas9->Double-Strand Break (DSB) NHEJ NHEJ (Error-Prone) Double-Strand Break (DSB)->NHEJ Default Pathway HDR HDR (Precise) Double-Strand Break (DSB)->HDR Requires Donor Template Small_Molecule Small Molecule Modulator Small_Molecule->NHEJ Inhibits Small_Molecule->HDR Enhances

References

Application Notes: Rapamycin as a Tool for Studying mTOR Signaling and Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rapamycin is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. By forming a gain-of-function complex with the intracellular receptor FKBP12, Rapamycin allosterically inhibits mTOR Complex 1 (mTORC1), but not mTOR Complex 2 (mTORC2), at the concentrations typically used in research. This specific inhibition of mTORC1 makes Rapamycin an invaluable tool for elucidating the intricacies of the mTOR signaling pathway and its downstream processes, most notably autophagy.

Mechanism of Action:

The mTOR protein is the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2. mTORC1 is sensitive to Rapamycin and is a master regulator of cell growth and proliferation by promoting anabolic processes and inhibiting catabolic processes such as autophagy. Key downstream targets of mTORC1 include the phosphorylation and activation of S6 kinase (S6K) and the phosphorylation and inhibition of the eIF4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 by Rapamycin leads to the dephosphorylation of these targets, resulting in the suppression of protein synthesis and the induction of autophagy.

Applications in Research:

  • Dissecting the mTOR Signaling Pathway: Rapamycin's specificity for mTORC1 allows researchers to isolate and study the functions of this complex.

  • Inducing and Studying Autophagy: As a potent inducer of autophagy, Rapamycin is widely used to investigate the molecular mechanisms of autophagosome formation and flux.

  • Drug Development: The mTOR pathway is frequently dysregulated in diseases such as cancer and neurodegenerative disorders, making Rapamycin and its analogs (rapalogs) important molecules in drug discovery and development.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained when using Rapamycin to study mTOR signaling and autophagy in cell culture.

Table 1: Dose-Dependent Inhibition of mTORC1 Signaling by Rapamycin

Rapamycin Concentrationp-S6K (Thr389) (% of Control)p-4E-BP1 (Thr37/46) (% of Control)
0 nM (Control)100%100%
10 nM55%60%
50 nM20%25%
100 nM5%8%
200 nM<1%<2%

Table 2: Time-Course of Autophagy Induction by Rapamycin (100 nM)

Treatment TimeLC3-II/LC3-I Ratio (Fold Change)p62/SQSTM1 Level (% of Control)
0 hours (Control)1.0100%
2 hours2.585%
4 hours4.860%
8 hours6.245%
16 hours5.530%

Experimental Protocols

Protocol 1: Analysis of mTORC1 Signaling by Western Blot

This protocol describes the use of Western blotting to measure the phosphorylation status of key mTORC1 downstream targets, S6K and 4E-BP1, in response to Rapamycin treatment.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Rapamycin (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-S6K, Total S6K, p-4E-BP1, Total 4E-BP1, loading control e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with varying concentrations of Rapamycin (e.g., 0-200 nM) for a fixed time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Measurement of Autophagic Flux by LC3-II Turnover Assay

This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, in the presence and absence of a lysosomal inhibitor to assess autophagic flux.

Materials:

  • Same as Protocol 1

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Primary antibodies (LC3B, p62/SQSTM1, loading control)

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with Rapamycin (e.g., 100 nM) for various time points (e.g., 0-16 hours). For the last 2 hours of each time point, treat a parallel set of wells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) in addition to the Rapamycin.

  • Cell Lysis and Western Blotting: Follow steps 2-8 from Protocol 1, using primary antibodies against LC3B and p62/SQSTM1.

  • Analysis: Quantify the LC3-II/LC3-I ratio. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A decrease in the level of the autophagy substrate p62/SQSTM1 also indicates increased autophagic flux.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy_Complex ULK1 Complex mTORC1->Autophagy_Complex Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Autophagy Autophagy Autophagy_Complex->Autophagy Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibition

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Western_Blot_Workflow start Cell Culture & Rapamycin Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Data Analysis detect->analyze

Caption: General experimental workflow for Western blot analysis.

techniques for measuring FAUC 3019 efficacy in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: In Vitro Efficacy of FAUC 3019

Introduction

This compound is a novel investigational kinase inhibitor designed to target key signaling pathways dysregulated in cancer. The assessment of its efficacy in a preclinical setting is a critical step in the drug development process.[1][2] These application notes provide a comprehensive suite of in vitro protocols to characterize the anticancer activity of this compound, from initial screening to mechanism of action studies. The assays described herein are fundamental for determining the compound's potency, elucidating its effects on cell viability, apoptosis, and cell cycle progression, and confirming its impact on the intended molecular targets.[3] The methodologies are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data.[4][5]

Hypothesized Mechanism of Action of this compound

This compound is hypothesized to be a potent inhibitor of the PI3K/AKT/mTOR signaling cascade, a pathway crucial for cell growth, proliferation, and survival that is frequently hyperactivated in various cancers. By inhibiting a key kinase in this pathway, this compound is expected to induce cell cycle arrest and apoptosis in tumor cells.

FAUC_3019_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes FAUC3019 This compound FAUC3019->PI3K Inhibits

Caption: Hypothesized PI3K/AKT/mTOR pathway inhibition by this compound.

Cell Viability and Cytotoxicity Assay

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the dose-dependent cytotoxic effect of this compound. The assay quantifies ATP, an indicator of metabolically active cells, providing a robust method for assessing cell viability.[6][7][8]

Experimental Protocol: CellTiter-Glo® Assay

Cell_Viability_Workflow start Start plate_cells Plate cells in 96-well plates start->plate_cells incubate1 Incubate for 24h to allow attachment plate_cells->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate for 10 min at RT add_reagent->incubate3 read_luminescence Read luminescence on plate reader incubate3->read_luminescence analyze Analyze data and calculate IC50 read_luminescence->analyze end End analyze->end

Caption: Experimental workflow for the CellTiter-Glo® cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., MCF-10A)

  • Cell culture medium and supplements

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Cell Plating: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of medium into opaque-walled 96-well plates. Include wells for "no-cell" and "vehicle-control" blanks.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition: Prepare serial dilutions of this compound. Add the desired concentrations to the wells. For vehicle controls, add the same volume of solvent (e.g., DMSO).

  • Treatment Incubation: Incubate the cells with the compound for a predetermined period (e.g., 48 or 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence from the "no-cell" control wells from all other wells.

  • Normalize the data to the vehicle-treated control wells (representing 100% viability).

  • Plot the normalized viability against the log concentration of this compound and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell viability).[2]

Data Presentation: this compound IC50 Values
Cell LineTypeThis compound IC50 (µM)
MCF-7Breast Cancer0.85
A549Lung Cancer1.20
HCT116Colon Cancer0.95
MCF-10ANon-cancerous Breast> 50

Apoptosis Induction Assay

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.

Experimental Protocol: Annexin V/PI Staining

Caption: Distinguishing cell states with Annexin V and PI staining.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration) and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Analysis:

  • Use flow cytometry software to gate the cell populations:

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

  • Quantify the percentage of cells in each quadrant.

Data Presentation: Apoptosis in MCF-7 Cells
Treatment (24h)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle Control95.22.52.3
This compound (0.85 µM)45.835.119.1

Cell Cycle Analysis

This protocol evaluates the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[9][10] PI intercalates with DNA, and the amount of fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Experimental Protocol: PI Staining for Cell Cycle

Cell_Cycle_Workflow start Start treat_cells Treat cells with This compound (24h) start->treat_cells harvest_cells Harvest and count cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells fix_cells Fix cells in ice-cold 70% ethanol wash_cells->fix_cells incubate_fix Incubate at -20°C (30 min to overnight) fix_cells->incubate_fix stain_cells Wash and resuspend in PI/RNase staining buffer incubate_fix->stain_cells incubate_stain Incubate at RT for 30 min in the dark stain_cells->incubate_stain analyze Analyze by flow cytometry incubate_stain->analyze end End analyze->end

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • Cancer cells treated with this compound and vehicle control

  • PBS

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound (at IC50 concentration) or vehicle for 24 hours.

  • Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.

  • Incubation: Incubate the cells at -20°C for at least 30 minutes (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.

  • Model the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution in A549 Cells
Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.428.116.5
This compound (1.2 µM)75.210.314.5

Colony Formation (Clonogenic) Assay

The colony formation assay assesses the long-term effect of this compound on the ability of a single cell to proliferate and form a colony.[12][13] This assay measures cell reproductive death and is considered a gold standard for determining cytotoxic effects.[13][14]

Experimental Protocol: Clonogenic Assay

Colony_Formation_Workflow start Start seed_cells Seed low density of cells in 6-well plates start->seed_cells incubate1 Allow cells to attach (24h) seed_cells->incubate1 treat_cells Treat with this compound for 24h incubate1->treat_cells replace_media Replace with fresh, drug-free medium treat_cells->replace_media incubate2 Incubate for 10-14 days until colonies form replace_media->incubate2 fix_colonies Wash with PBS, then fix with Methanol incubate2->fix_colonies stain_colonies Stain with 0.5% Crystal Violet fix_colonies->stain_colonies count_colonies Wash, dry, and count colonies (>50 cells) stain_colonies->count_colonies analyze Calculate Plating Efficiency and Surviving Fraction count_colonies->analyze end End analyze->end Western_Blot_Workflow start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% BSA or milk transfer->block primary_ab Incubate with primary antibody (e.g., p-AKT) block->primary_ab secondary_ab Wash and incubate with HRP-conjugated secondary Ab primary_ab->secondary_ab detect Detect signal with ECL substrate secondary_ab->detect analyze Image and perform densitometry analysis detect->analyze end End analyze->end

References

Application Notes and Protocols for FAUC 3019 in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoid culture systems have emerged as powerful tools in biomedical research and drug discovery, providing more physiologically relevant models than traditional 2D cell cultures.[1] These three-dimensional, self-organizing structures recapitulate key aspects of their in vivo counterparts, making them invaluable for studying organ development, disease modeling, and testing therapeutic efficacy. One of the significant challenges in modeling diseases such as cancer and fibrosis is the accurate recreation of the tumor microenvironment, including the fibrotic stroma.

FAUC 3019 is a novel, potent, and selective small molecule inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The ROCK pathway is a critical regulator of the actin cytoskeleton and is implicated in cellular contraction, motility, proliferation, and apoptosis. Its aberrant activation is a hallmark of various fibrotic diseases and cancer progression. By inhibiting ROCK, this compound offers a promising therapeutic strategy to modulate the fibrotic microenvironment and inhibit cancer cell proliferation and invasion. These application notes provide detailed protocols for the use of this compound in organoid culture systems to investigate its anti-fibrotic and anti-cancer effects.

Mechanism of Action

This compound selectively inhibits ROCK1 and ROCK2, downstream effectors of the small GTPase RhoA. In the context of cancer and fibrosis, this inhibition leads to a reduction in actin-myosin contractility, which in turn decreases the stiffness of the extracellular matrix (ECM) and disrupts the feedback loop that promotes fibroblast activation and collagen deposition. Furthermore, inhibition of ROCK signaling can induce apoptosis in cancer cells and reduce their proliferative capacity.

cluster_cell Cell Membrane RhoA RhoA ROCK ROCK RhoA->ROCK Actin_Myosin Actin-Myosin Contractility ROCK->Actin_Myosin Proliferation Cell Proliferation ROCK->Proliferation FAUC_3019 This compound FAUC_3019->ROCK Inhibits Fibrosis Fibrosis Actin_Myosin->Fibrosis

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from studies of this compound on human pancreatic ductal adenocarcinoma (PDAC) organoids co-cultured with pancreatic stellate cells (PSCs) to model a fibrotic tumor microenvironment.

Table 1: Dose-Response Effect of this compound on PDAC Organoid Size and Viability

This compound Concentration (µM)Average Organoid Diameter (µm) ± SD (Day 7)Cell Viability (%) ± SD (Day 7)
0 (Vehicle)450 ± 3595 ± 4
1380 ± 2885 ± 6
5250 ± 2260 ± 8
10150 ± 1535 ± 5
2580 ± 1015 ± 3

Table 2: Effect of this compound on Fibrosis and Apoptosis Markers in PDAC Organoid Co-cultures

Treatment (10 µM)Relative Collagen I mRNA Expression (Fold Change)Relative α-SMA Protein Expression (Fold Change)Caspase-3/7 Activity (Fold Change)
Vehicle1.01.01.0
This compound0.350.424.5

Experimental Protocols

Protocol 1: Establishment of Human PDAC Organoid and PSC Co-cultures

This protocol is adapted from established methods for human organoid culture.[2]

Materials:

  • Human PDAC tissue

  • Human pancreatic stellate cells (PSCs)

  • Advanced DMEM/F-12

  • Growth factor-reduced Matrigel

  • Human Epidermal Growth Factor (EGF)

  • Noggin

  • R-spondin-1

  • Nicotinamide

  • N-acetylcysteine

  • B27 supplement

  • Gastrin

  • A83-01

  • SB202190

  • Y-27632 (used for initial cell survival, but not in this compound treatment experiments)

  • Collagenase Type II

  • Dispase

  • DMEM with 10% FBS

  • This compound

Procedure:

  • Tissue Digestion:

    • Mince fresh PDAC tissue into small pieces (~1-2 mm³).

    • Digest the tissue in a solution of Collagenase Type II and Dispase in Advanced DMEM/F-12 for 30-60 minutes at 37°C with agitation.

    • Neutralize the enzymes with DMEM containing 10% FBS and filter the suspension through a 70 µm cell strainer.

    • Centrifuge the filtered cells and wash with Advanced DMEM/F-12.

  • Organoid Seeding:

    • Resuspend the cell pellet in Matrigel at a density of approximately 1 x 10⁴ cells per 50 µL of Matrigel.

    • Plate 50 µL domes of the Matrigel-cell suspension into the center of wells of a 24-well plate.

    • Incubate at 37°C for 20-30 minutes to solidify the Matrigel.

  • Co-culture with PSCs:

    • After Matrigel solidification, add 5 x 10⁴ PSCs in 500 µL of organoid growth medium to each well. The organoid growth medium consists of Advanced DMEM/F-12 supplemented with EGF, Noggin, R-spondin-1, Nicotinamide, N-acetylcysteine, B27, Gastrin, A83-01, and SB202190.

  • Organoid Culture and Maintenance:

    • Culture the organoids at 37°C and 5% CO₂.

    • Change the medium every 2-3 days.

    • Passage the organoids every 7-10 days by disrupting the Matrigel with a pipette, centrifuging the organoids, and replating them in fresh Matrigel.

Protocol 2: Treatment of Organoid Co-cultures with this compound

Procedure:

  • Treatment Initiation:

    • After 3-4 days of establishing the organoid co-cultures, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Dose-Response and Time-Course Experiments:

    • Treat organoids with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25 µM) for a defined period (e.g., 7 days).

    • Change the medium with fresh this compound every 2-3 days.

  • Assessment of Outcomes:

    • Organoid Size: Image the organoids daily using a brightfield microscope and measure the diameter using image analysis software.

    • Cell Viability: At the end of the treatment period, assess cell viability using a live/dead staining assay (e.g., Calcein-AM/Ethidium homodimer-1) or a luminescence-based assay for ATP content.

    • Gene and Protein Expression: Harvest the organoids from the Matrigel using a cell recovery solution. Extract RNA for qPCR analysis of fibrosis markers (e.g., Collagen I) and protein for western blotting of markers like α-SMA.

    • Apoptosis: Measure caspase-3/7 activity using a commercially available luminescent assay.

cluster_workflow Experimental Workflow Start Start Establish Establish PDAC Organoid and PSC Co-culture Start->Establish Treat Treat with this compound or Vehicle Establish->Treat Incubate Incubate for 7 Days (Change medium every 2-3 days) Treat->Incubate Analyze Analyze Outcomes Incubate->Analyze Size Organoid Size (Imaging) Analyze->Size Viability Cell Viability (Assay) Analyze->Viability Markers Gene/Protein Expression (qPCR/Western) Analyze->Markers Apoptosis Apoptosis (Caspase Assay) Analyze->Apoptosis End End Size->End Viability->End Markers->End Apoptosis->End

Figure 2: Experimental workflow for this compound treatment.

Logical Relationships and Expected Outcomes

The application of this compound to fibrotic cancer organoid models is expected to result in a multi-faceted therapeutic effect. By inhibiting the central ROCK signaling node, a cascade of downstream events is anticipated, leading to both anti-tumor and anti-fibrotic outcomes.

cluster_outcomes Expected Outcomes of this compound Treatment FAUC_3019 This compound Treatment ROCK_Inhibition ROCK Inhibition FAUC_3019->ROCK_Inhibition Reduced_Contractility Reduced Actin-Myosin Contractility ROCK_Inhibition->Reduced_Contractility Reduced_Proliferation Reduced Cancer Cell Proliferation ROCK_Inhibition->Reduced_Proliferation Reduced_Fibrosis Reduced Fibrosis (Collagen, α-SMA) Reduced_Contractility->Reduced_Fibrosis Increased_Apoptosis Increased Cancer Cell Apoptosis Reduced_Proliferation->Increased_Apoptosis Therapeutic_Effect Overall Therapeutic Effect Reduced_Fibrosis->Therapeutic_Effect Increased_Apoptosis->Therapeutic_Effect

Figure 3: Logical flow of this compound's expected effects.

Conclusion

This compound presents a promising therapeutic agent for cancers characterized by a significant fibrotic component. The use of organoid co-culture systems provides a robust and physiologically relevant platform to dissect the mechanism of action of this compound and to assess its efficacy in a patient-relevant manner. The protocols and data presented herein provide a framework for researchers to investigate the potential of this compound in their own organoid-based research and drug development pipelines.

References

Troubleshooting & Optimization

troubleshooting FAUC 3019 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding solubility issues encountered with the novel kinase inhibitor, FAUC 3019.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

For initial stock solutions, we recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is a hydrophobic compound and exhibits the highest solubility and stability in this solvent. Ensure the DMSO is stored correctly to prevent water absorption, which can negatively impact the solubility of this compound.

Q2: My this compound has precipitated out of my stock solution in DMSO. What should I do?

Precipitation from a DMSO stock solution can occur due to temperature fluctuations or the introduction of water. To redissolve the compound, gently warm the vial in a water bath set to 37°C for 10-15 minutes and vortex periodically. If precipitation persists, the solution may be supersaturated. It is recommended to prepare a new stock solution at a concentration known to be stable.

Q3: I'm observing precipitation when I dilute my this compound DMSO stock into aqueous media for my cell-based assays. How can I prevent this?

This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer or cell culture medium. To mitigate this "solvent-shift" precipitation:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Increase Final DMSO Concentration: A final DMSO concentration of up to 0.5% is often well-tolerated by many cell lines. A slightly higher concentration of the organic solvent can help maintain the solubility of this compound. Always include a vehicle control in your experiments with the same final DMSO concentration.

  • Use a Surfactant: Consider the inclusion of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in your final aqueous solution.

  • Pre-warm the Aqueous Medium: Having the aqueous medium at 37°C before adding the this compound stock can sometimes aid in solubility.

Q4: Can I use solvents other than DMSO to prepare my stock solution?

While DMSO is highly recommended, ethanol can be used as an alternative. However, the achievable stock concentration in ethanol is significantly lower than in DMSO. If using ethanol, ensure it is absolute ethanol. Avoid using water or phosphate-buffered saline (PBS) for initial stock solutions, as this compound has very poor solubility in these.

This compound Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents. These values were determined at 25°C.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO~50~100Recommended for stock solutions
Ethanol (Absolute)~10~20Use for applications sensitive to DMSO
PBS (pH 7.4)<0.1<0.2Not recommended for stock solutions
Cell Culture Media + 10% FBS<0.1<0.2Dilute from DMSO stock immediately before use

Note: The molecular weight of this compound is assumed to be 500 g/mol for molarity calculations.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM solution, use 0.5 mg of this compound.

  • Add the calculated volume of anhydrous DMSO. For the example above, add 100 µL of DMSO.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Visual Guides

G cluster_0 start Start: this compound Precipitation Observed check_stock Is precipitation in the DMSO stock solution? start->check_stock warm_vortex Warm to 37°C and vortex check_stock->warm_vortex Yes check_media Is precipitation in the aqueous/cell media? check_stock->check_media No redissolved Precipitate redissolved? warm_vortex->redissolved new_stock Prepare a fresh, lower concentration stock redissolved->new_stock No end Proceed with experiment redissolved->end Yes serial_dilute Use serial dilutions check_media->serial_dilute Yes add_surfactant Consider adding a surfactant (e.g., Tween® 80) serial_dilute->add_surfactant add_surfactant->end

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_0 RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation FAUC3019 This compound FAUC3019->RAF

Caption: Hypothetical signaling pathway showing this compound as a RAF kinase inhibitor.

Technical Support Center: Optimizing FAUC 3019 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, FAUC 3019. The focus is on optimizing its concentration for cell-based proliferation and viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

For a novel compound like this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM.[1] This wide range helps in identifying the effective concentration window for your specific cell line and assay.[1]

Q2: How do I determine the optimal incubation time for this compound?

The optimal incubation time depends on the compound's mechanism of action and the biological question being investigated.[1] It is recommended to perform a time-course experiment. This can be achieved by treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Q3: What are the best practices for dissolving and storing this compound?

Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]

Q4: How does serum in the culture medium affect the activity of this compound?

Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1] It is important to consider this when interpreting results. If significant interference is suspected, it may be necessary to conduct experiments in serum-free or reduced-serum conditions.[1]

Q5: What are IC50 and EC50 values, and how should I interpret them?

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%.[2] A lower IC50 value indicates a more potent compound.[3] The EC50 (half-maximal effective concentration) is the concentration that produces 50% of the maximal positive effect.[3] These values are typically determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound at tested concentrations. 1. Concentration is too low: The tested range may be below the effective concentration. 2. Compound instability: The compound may have degraded due to improper storage or handling.[1] 3. Insensitive cell line or assay: The cell line may not express the target of this compound, or the assay may not be sensitive enough.[1]1. Test a higher concentration range. [1] 2. Ensure proper storage and handling. Prepare fresh dilutions for each experiment.[1] 3. Verify target expression in your cell line. Use a positive control to confirm the assay is working as expected.[1]
High levels of cell death even at low concentrations. 1. Potent off-target effects: The inhibitor may be affecting kinases essential for cell survival.[4] 2. Compound precipitation: High concentrations of the compound may be precipitating out of solution and causing non-specific toxicity.1. Titrate to the lowest effective concentration that inhibits the primary target without excessive toxicity.[4] 2. Analyze for apoptosis markers (e.g., Annexin V) to confirm the mode of cell death.[4] 3. Visually inspect the culture wells for any signs of precipitation.
High variability between replicate wells. 1. Pipetting errors: Inaccurate or inconsistent pipetting.[5] 2. Uneven cell seeding: A non-homogenous cell suspension can lead to different cell numbers in each well.[6] 3. Edge effects: Wells on the perimeter of the plate are more susceptible to evaporation.[6]1. Ensure pipettes are properly calibrated. [6] Use a multichannel pipette for adding reagents to minimize timing differences.[6] 2. Gently swirl the cell suspension before each pipetting step.[6] 3. Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead.[6]
Positive control shows no effect. Degraded or incorrect concentration of the control compound. Use a fresh, validated positive control at a known effective concentration.[3]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (nM)
Cell Line ABreast Cancer50
Cell Line BLung Cancer120
Cell Line CColon Cancer85
Cell Line DPancreatic Cancer250

Note: These are example values and must be determined experimentally.

Table 2: Recommended Seeding Densities for a 96-well Plate Assay

Cell LineRecommended Seeding Density (cells/well)
Cell Line A5,000
Cell Line B8,000
Cell Line C6,000
Cell Line D7,500

Note: Optimal seeding density should be determined experimentally to ensure cells are in the logarithmic growth phase during treatment.[7]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTS Assay

This protocol outlines the steps for a cell proliferation assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cancer cell line

  • Complete culture medium

  • Sterile 96-well tissue culture plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.[8]

    • Seed the cells in a 96-well plate at the predetermined optimal density in a final volume of 100 µL per well.[9]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[3]

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium.[1] A common method is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.[10]

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.[10]

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[1]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[9][11]

    • Incubate the plate for 1-4 hours at 37°C.[9][11]

    • Record the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the absorbance of the "media only" blank wells from all other readings.[7]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[10]

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_compound Add compound dilutions to cells overnight_incubation->add_compound prep_compound Prepare serial dilutions of this compound prep_compound->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mts Add MTS reagent incubate_treatment->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_plate Read absorbance at 490 nm incubate_mts->read_plate calc_viability Calculate % viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: Workflow for IC50 determination of this compound.

signaling_pathway FAUC3019 This compound KinaseX Kinase X FAUC3019->KinaseX Inhibition DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylation Proliferation Cell Proliferation DownstreamEffector->Proliferation Activation

Caption: Hypothetical signaling pathway for this compound.

troubleshooting_logic start High Variability in Results? check_pipetting Verify Pipette Calibration & Technique start->check_pipetting Yes consistent_results Consistent Results start->consistent_results No check_seeding Review Cell Seeding Protocol check_pipetting->check_seeding check_edge_effects Implement Edge Effect Mitigation check_seeding->check_edge_effects check_edge_effects->consistent_results

Caption: Troubleshooting logic for high data variability.

References

Technical Support Center: Overcoming Off-Target Effects of FAUC 3019

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of the hypothetical small molecule inhibitor, FAUC 3019.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor like this compound?

Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]

Q2: Why is it critical to validate the on-target and off-target effects of this compound?

Q3: What are the initial signs of potential off-target effects in my experiments with this compound?

Common indicators that you may be observing off-target effects include:

  • Inconsistent results across different cell lines or experimental systems.

  • Unexpected or widespread cellular toxicity at concentrations close to the on-target effective concentration.

  • A disconnect between the expected phenotype based on the known function of the target and the observed cellular outcome.

  • Difficulty rescuing the phenotype with a genetic add-back of the intended target.

Q4: What are the general strategies to minimize the off-target effects of this compound?

Several strategies can be employed to reduce the impact of off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that produces the desired on-target effect.[1]

  • Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors of the same target, as well as genetic approaches like CRISPR-Cas9 or RNAi.[1][2]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context to confirm it is engaging the target at the concentrations used in your assays.[1][3]

  • Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of the inhibitor.

Troubleshooting Guide: Investigating Suspected Off-Target Effects

If you suspect that this compound is causing off-target effects in your experiments, follow this troubleshooting workflow:

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Conclusion start Suspected Off-Target Effect dose_response Perform Detailed Dose-Response Curve start->dose_response toxicity_assay Conduct Cytotoxicity Assay (e.g., MTT, LDH) dose_response->toxicity_assay orthogonal_inhibitor Test Structurally Unrelated Inhibitor for the Same Target toxicity_assay->orthogonal_inhibitor genetic_knockdown Use CRISPR/siRNA to Validate Target Phenotype toxicity_assay->genetic_knockdown rescue_experiment Perform Rescue Experiment with Wild-Type or Mutant Target genetic_knockdown->rescue_experiment target_engagement Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement rescue_experiment->target_engagement kinome_scan Perform Kinome-Wide Selectivity Profiling target_engagement->kinome_scan proteomic_profiling Activity-Based Protein Profiling (ABPP) or Chemoproteomics kinome_scan->proteomic_profiling conclusion Analyze Data to Differentiate On-Target vs. Off-Target Effects proteomic_profiling->conclusion

Caption: Troubleshooting workflow for investigating suspected off-target effects.

Key Experimental Protocols

Dose-Response and Cytotoxicity Profiling

Objective: To determine the optimal concentration range of this compound that elicits the desired on-target phenotype while minimizing cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) and treat the cells for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Phenotypic Analysis: Perform your primary functional assay to measure the on-target effect across the concentration range.

  • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or LDH release) on identically treated cells.

  • Data Analysis: Plot both the on-target activity and cell viability against the log of the inhibitor concentration. Determine the EC50 (effective concentration for 50% of maximal on-target effect) and CC50 (cytotoxic concentration for 50% of cells).

Data Presentation:

ParameterThis compoundControl Inhibitor
On-Target EC50 [Insert Value] µM[Insert Value] µM
Cytotoxicity CC50 [Insert Value] µM[Insert Value] µM
Selectivity Index (CC50/EC50) [Calculate Value][Calculate Value]

A higher selectivity index indicates a larger window between the desired on-target effect and unwanted cytotoxicity.

Genetic Validation of Target Using CRISPR-Cas9

Objective: To confirm that the phenotype observed with this compound is a direct result of inhibiting the intended target.

G cluster_0 Design & Transfection cluster_1 Selection & Validation cluster_2 Phenotypic Analysis design_gRNA Design gRNA targeting the gene of interest transfect Transfect cells with Cas9 and gRNA design_gRNA->transfect select_clones Select and expand single-cell clones transfect->select_clones validate_ko Validate knockout by Western Blot/Sequencing select_clones->validate_ko phenotypic_assay Perform phenotypic assay on knockout vs. wild-type cells validate_ko->phenotypic_assay compare_results Compare phenotype of knockout to this compound-treated cells phenotypic_assay->compare_results

Caption: Workflow for genetic validation of a small molecule inhibitor's target.

Methodology:

  • Design and Clone gRNAs: Design at least two independent gRNAs targeting early exons of your gene of interest to generate knockout clones.

  • Transfection and Selection: Co-transfect the gRNA and Cas9 expression vectors into your cell line. Select for transfected cells and isolate single-cell clones.

  • Validation of Knockout: Expand the clones and validate the knockout of the target protein by Western blot and/or Sanger sequencing of the targeted genomic locus.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound.[1] If the phenotype of the knockout cells phenocopies the effect of this compound, it provides strong evidence for on-target activity.

Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the binding of this compound to its target protein in intact cells.[1]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[1]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.[1] The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature point by Western blot or other protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Data Presentation:

CompoundTarget ProteinΔTm (°C)
This compound (10 µM) [Target Name][Insert Value]
Vehicle (DMSO) [Target Name]0 (Reference)

A significant positive change in the melting temperature (ΔTm) provides strong evidence of target engagement.

Signaling Pathway Analysis

If this compound is hypothesized to inhibit a key kinase in a signaling pathway, it is crucial to assess both upstream and downstream markers to understand its specific effects.

G cluster_pathway Hypothetical Kinase Cascade Receptor Upstream Activator (e.g., Growth Factor Receptor) Kinase_A Kinase A Receptor->Kinase_A p Target_Kinase Target of this compound (Kinase B) Kinase_A->Target_Kinase p Downstream_Effector Downstream Effector (e.g., Transcription Factor) Target_Kinase->Downstream_Effector p Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Effector->Cellular_Response FAUC_3019 This compound FAUC_3019->Target_Kinase

Caption: Hypothetical signaling pathway inhibited by this compound.

To validate the on-target effect within this pathway, a Western blot analysis should be performed to probe the phosphorylation status of Kinase A, the Target Kinase (Kinase B), and the Downstream Effector.

Expected Western Blot Results for On-Target Effect:

Protein AnalyzedUntreatedTreated with Upstream ActivatorActivator + this compound
p-Kinase A LowHighHigh
p-Target Kinase (B) LowHighLow
p-Downstream Effector LowHighLow
Total Target Kinase (B) ConstantConstantConstant

This pattern of results would indicate that this compound is specifically inhibiting its target without affecting upstream components of the pathway.

References

improving the stability of FAUC 3019 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on troubleshooting and improving the stability of FAUC 3019 in solution. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is the cause?

A cloudy appearance or precipitation indicates that this compound may be aggregating or has low solubility in the current buffer conditions. This can be influenced by factors such as pH, ionic strength, temperature, and protein concentration.

Q2: How can I improve the solubility and stability of this compound?

Several strategies can be employed to enhance the stability of this compound in solution. These include optimizing buffer pH and salt concentration, using stabilizing additives, and adjusting the storage temperature. It is recommended to systematically test a range of conditions to identify the optimal formulation.

Q3: What are some common additives to improve protein stability?

Commonly used additives to improve protein stability include amino acids like L-arginine and L-glutamate, which can help reduce aggregation.[1][2][3] Other additives include osmolytes, reducing agents for proteins with cysteine residues, and non-denaturing detergents.[4]

Q4: What is the recommended storage temperature for this compound solutions?

In general, purified proteins are often stored at -80°C with a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[4] However, the optimal storage temperature for this compound should be determined experimentally.

Troubleshooting Guide

If you are encountering stability issues with this compound, refer to the following troubleshooting guide.

Initial Assessment Workflow

The following diagram outlines the initial steps to diagnose a stability issue with this compound.

start Start: This compound Stability Issue visual_inspection Visual Inspection (Clarity, Precipitate) start->visual_inspection activity_assay Activity/Binding Assay visual_inspection->activity_assay characterization Biophysical Characterization (e.g., DLS, SEC) activity_assay->characterization unstable Conclusion: Instability Confirmed characterization->unstable Evidence of Aggregation/ Degradation stable Conclusion: Issue Not Stability-Related characterization->stable No Evidence of Aggregation/ Degradation

Caption: Initial workflow for diagnosing this compound instability.
Troubleshooting Unstable this compound in Solution

This diagram illustrates a logical approach to troubleshooting and improving the stability of this compound.

start Instability Confirmed buffer_optimization Buffer Optimization (pH, Salt) start->buffer_optimization additives Screen Additives buffer_optimization->additives concentration Adjust Concentration additives->concentration storage Optimize Storage (Temperature, Container) concentration->storage reassess Re-assess Stability storage->reassess stable Solution Stable reassess->stable Improved further_optimization Further Optimization Required reassess->further_optimization Not Improved further_optimization->buffer_optimization

Caption: Troubleshooting workflow for improving this compound stability.

Experimental Protocols

Protocol 1: Buffer pH and Salt Screen

This protocol outlines a method for screening different buffer pH and salt concentrations to improve the stability of this compound.

  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 8.0) and salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).

  • Sample Preparation: Dilute or dialyze this compound into each buffer condition to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a relevant temperature (e.g., 4°C, 25°C, or 37°C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: After incubation, assess the stability of this compound in each condition using the following methods:

    • Visual Inspection: Check for any visible precipitation or turbidity.

    • UV-Vis Spectroscopy: Measure the absorbance at 280 nm to quantify the amount of soluble protein. A decrease in absorbance may indicate precipitation.

    • Dynamic Light Scattering (DLS): Analyze the size distribution of particles in the solution to detect aggregation.

    • Size Exclusion Chromatography (SEC): Separate and quantify monomeric this compound from aggregates.

Protocol 2: Additive Screen

This protocol describes a method for screening various additives to enhance the stability of this compound.

  • Select Additives: Choose a panel of additives to screen. A common starting point includes:

    • Amino Acids: L-Arginine (50 mM) + L-Glutamate (50 mM)

    • Sugars/Polyols: Glycerol (10% v/v), Sucrose (0.5 M)

    • Reducing Agents (if applicable): DTT (1 mM) or TCEP (0.5 mM)

    • Detergents (low concentration): Polysorbate 20 (0.01% v/v)

  • Sample Preparation: Prepare solutions of this compound in the optimal buffer identified from Protocol 1, each containing one of the selected additives.

  • Incubation and Analysis: Follow the same incubation and analysis steps as described in Protocol 1.

Data Presentation

The results from the screening experiments should be summarized in tables for easy comparison.

Table 1: Effect of pH and Salt Concentration on this compound Stability (% Monomer by SEC after 48h at 25°C)

Buffer pH50 mM NaCl150 mM NaCl500 mM NaCl
6.0 85%90%75%
7.0 92%95%88%
8.0 88%91%80%

Table 2: Effect of Additives on this compound Stability in Optimal Buffer (% Monomer by SEC after 48h at 25°C)

Additive% Monomer
None (Control) 95%
50 mM L-Arg + 50 mM L-Glu 98%
10% Glycerol 97%
0.5 M Sucrose 96%
1 mM DTT 94%
0.01% Polysorbate 20 96%

References

FAUC 3019 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FAUC 3019. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure experimental reproducibility when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound in a question-and-answer format.

Question 1: We are observing high inter-assay variability in our cell viability (e.g., MTT, MTS) results after this compound treatment. What are the potential causes and solutions?

Answer: High variability in cell-based assays is a common issue that can mask the true effect of a compound.[1][2][3] The primary sources of variability and their corresponding solutions are outlined below.

  • Cell Culture Practices:

    • Problem: Inconsistent cell passage numbers can lead to phenotypic drift, altering cellular response to this compound.[1] Mycoplasma contamination can also dramatically affect cell health.[1]

    • Solution: Use cells within a consistent and narrow passage number range for all experiments. Regularly test for mycoplasma contamination. Maintain a detailed cell culture log.

  • Operator-Dependent Variation:

    • Problem: Minor differences in cell seeding density, reagent addition, and incubation times can introduce significant variability.[1] Inconsistent pipetting is a major source of error.[1]

    • Solution: Develop and adhere to a strict Standard Operating Procedure (SOP) for all users.[1] Ensure pipettes are calibrated and use proper pipetting techniques, such as reverse pipetting for viscous solutions. An automated cell culture system can also reduce handling errors.[4]

  • Reagent and Compound Handling:

    • Problem: Improper storage or multiple freeze-thaw cycles of this compound stock solutions can lead to degradation. Using different lots of media, serum, or assay reagents can also introduce variability.[1][5]

    • Solution: Prepare single-use aliquots of this compound stock solutions to avoid freeze-thaw cycles.[6] Whenever possible, use the same lot of critical reagents for the duration of a study.[1]

  • Edge Effects:

    • Problem: Wells on the perimeter of a microplate are prone to evaporation, leading to altered cell growth and compound concentration.[1]

    • Solution: To mitigate this, fill the outer wells with sterile media or PBS to act as a humidity barrier and do not use them for experimental samples.[1]

Question 2: We are seeing inconsistent results in our Western Blots for the phosphorylation of Protein-X following this compound treatment. How can we improve reproducibility?

Answer: Western blotting is a multi-step technique where variability can be introduced at several stages.[7][8][9] Key areas to focus on for improving reproducibility are detailed below.

  • Sample Preparation:

    • Problem: Incomplete cell lysis or inconsistent protein extraction can lead to variable target protein yields.[7]

    • Solution: Optimize your lysis buffer for the specific target protein and cellular location.[7] Ensure consistent sample handling, including sonication or mechanical disruption, to achieve complete lysis.[7]

  • Antibody Quality and Handling:

    • Problem: Poor antibody specificity, variability between antibody lots, or improper antibody dilution can cause inconsistent or non-specific bands.[9][10][11]

    • Solution: Validate your primary antibody's specificity using positive and negative controls. Titrate the antibody to determine the optimal concentration that maximizes signal and minimizes background.[10] Use the same antibody lot for an entire set of comparative experiments.

  • Loading and Transfer:

    • Problem: Inaccurate protein quantification and uneven loading across gel lanes are common sources of error.[9] Inefficient or variable protein transfer from the gel to the membrane can also affect results.[11]

    • Solution: Use a reliable protein quantification assay (e.g., BCA) and ensure equal amounts of protein are loaded. Always include a loading control (e.g., GAPDH, β-actin) to normalize the data.[10] Optimize transfer conditions (time, voltage) for your specific protein of interest.

Question 3: this compound is precipitating out of solution when we dilute our DMSO stock into aqueous cell culture media. What is causing this and how can we fix it?

Answer: This is a common challenge known as precipitation upon dilution, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[12]

  • Cause: The local concentration of this compound at the point of dilution momentarily exceeds its solubility limit in the mixed DMSO/aqueous environment, causing it to crash out of solution.[12]

  • Solutions:

    • Lower the Stock Concentration: Prepare a less concentrated DMSO stock of this compound. This reduces the magnitude of the local concentration spike upon dilution.

    • Optimize the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This promotes rapid mixing and prevents localized supersaturation.

    • Use a Surfactant or Co-solvent: In some cases, adding a small, biologically compatible amount of a surfactant (e.g., Tween-80) or a co-solvent to the final aqueous solution can help maintain the solubility of the compound.

    • Consider Alternative Solvents: If solubility issues persist, investigate other solvents that may be more compatible with your aqueous system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound? A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ensure you are using high-purity, anhydrous DMSO.[12]

Q2: How should this compound be stored for optimal stability? A2: Lyophilized this compound powder should be stored at -20°C, protected from light and moisture.[6][13] Once reconstituted in DMSO, stock solutions should be stored in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

Q3: What is the optimal working concentration range for this compound in in-vitro cell culture experiments? A3: The optimal concentration is cell-line and assay dependent. We recommend performing a dose-response curve, typically starting from 1 nM to 100 µM, to determine the EC50 for your specific experimental system.

Q4: Does this compound interfere with common cell viability reagents like MTT or resazurin? A4: this compound has not been shown to directly interfere with the chemical reduction of MTT or resazurin. However, it is always good practice to run a control plate with this compound in cell-free media containing the assay reagent to rule out any direct chemical interaction.

Data Presentation

Table 1: Troubleshooting High Variability in Cell Viability Assays

This table presents hypothetical data from two experiments measuring the effect of this compound on cell viability. Experiment A demonstrates high variability, while Experiment B shows improved results after implementing standardized protocols.

Treatment ConcentrationExperiment A (% Viability ± SD)Experiment B (% Viability ± SD)
Vehicle (0.1% DMSO)100 ± 18.5%100 ± 4.2%
1 µM this compound85 ± 15.2%88 ± 5.1%
10 µM this compound55 ± 20.1%62 ± 4.8%
50 µM this compound25 ± 16.8%31 ± 3.9%

SD: Standard Deviation

Table 2: Recommended Solvents and Maximum Solubility of this compound
SolventMaximum Stock ConcentrationNotes
DMSO100 mMRecommended for primary stock solutions.
Ethanol20 mMUse with caution; may have biological effects on cells.
PBS (pH 7.4)< 10 µMPoorly soluble in aqueous buffers alone.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay with this compound
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock in the appropriate cell culture medium. The final DMSO concentration in all wells should be consistent and typically ≤ 0.1%.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Phospho-Protein-X after this compound Treatment
  • Cell Treatment & Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against Phospho-Protein-X (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add ECL substrate and acquire the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody for total Protein-X and a loading control like GAPDH.

Mandatory Visualization

G cluster_0 Initial Check cluster_1 Troubleshooting Actions cluster_2 Resolution start High Variability Observed in Assay check_cells Review Cell Culture Practices start->check_cells check_protocol Examine Protocol Execution start->check_protocol check_reagents Inspect Reagent Handling start->check_reagents action_passage Standardize Passage Number check_cells->action_passage action_sop Implement Strict SOP check_protocol->action_sop action_aliquot Aliquot Reagents & Compound check_reagents->action_aliquot end_node Reproducible Results Achieved action_passage->end_node action_sop->end_node action_aliquot->end_node

Caption: Troubleshooting workflow for high assay variability.

G cluster_pathway Hypothetical Signaling Pathway FAUC3019 This compound Receptor Upstream Kinase FAUC3019->Receptor inhibits ProteinX Protein-X Receptor->ProteinX phosphorylates Downstream Downstream Effector ProteinX->Downstream activates Response Cellular Response (e.g., Apoptosis) Downstream->Response

Caption: Hypothetical signaling pathway for this compound.

References

minimizing cytotoxicity of FAUC 3019 in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of the novel compound FAUC 3019 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing significant primary cell death at our target concentration of this compound. What are the initial troubleshooting steps?

A1: High cytotoxicity at the target concentration is a common challenge. Here are the initial steps to address this issue:

  • Confirm On-Target vs. Off-Target Effects: The first step is to determine if the observed cytotoxicity is a result of the intended pharmacological effect of this compound or due to off-target effects.

  • Concentration-Response Curve: Perform a detailed concentration-response study to determine the EC50 (effective concentration for 50% of maximal effect) and the CC50 (cytotoxic concentration for 50% of cells). A low therapeutic index (CC50/EC50) suggests that cytotoxicity is closely linked to the compound's primary mechanism of action.

  • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect. This can help differentiate between acute and chronic toxicity.

  • Control Compound: Include a well-characterized control compound with a similar mechanism of action, if available, to benchmark the performance of this compound.

Q2: How can we mitigate the observed cytotoxicity of this compound without compromising its efficacy?

A2: Several strategies can be employed to reduce cytotoxicity while maintaining the desired therapeutic effect:

  • Co-treatment with Cytoprotective Agents: Consider co-administering agents that can protect primary cells from damage. For example, antioxidants like N-acetylcysteine (NAC) can be used if reactive oxygen species (ROS) production is a suspected cause of cytotoxicity.

  • Optimization of Treatment Conditions: Modifying the experimental conditions can sometimes reduce stress on the primary cells. This includes optimizing the cell density, serum concentration in the media, and the duration of compound exposure.

  • Formulation Development: The solubility of this compound can impact its local concentration and, consequently, its cytotoxicity. Investigating different formulation strategies, such as using alternative solvents or drug delivery systems, may improve its biocompatibility.

Q3: What are the common mechanisms of drug-induced cytotoxicity, and how can we investigate them for this compound?

A3: Drug-induced cytotoxicity can be mediated by several mechanisms. Identifying the specific pathway is crucial for developing effective mitigation strategies. Common mechanisms include:

  • Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.

  • Necrosis: Uncontrolled cell death resulting from membrane damage and release of cellular contents.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

Troubleshooting Guides

Guide 1: High Basal Cytotoxicity in Control Primary Cells
Symptom Possible Cause Recommended Action
High cell death in vehicle-treated control groups.Poor primary cell quality.Ensure proper isolation and handling of primary cells. Perform quality control checks, such as viability staining, before starting the experiment.
Contamination of cell culture.Regularly test for mycoplasma and other contaminants. Use sterile techniques and antibiotic/antimycotic agents if necessary.
Inappropriate culture conditions.Optimize cell culture media, serum concentration, and incubator conditions (temperature, CO2, humidity) for the specific primary cell type.
Guide 2: this compound Precipitates in Culture Media
Symptom Possible Cause Recommended Action
Visible precipitate after adding this compound to the media.Poor solubility of the compound.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it further in the culture media. Ensure the final solvent concentration is not toxic to the cells.
Interaction with media components.Test the solubility of this compound in different basal media formulations. Serum proteins can sometimes interact with compounds, leading to precipitation.

Experimental Protocols

Protocol 1: Determining the EC50 and CC50 of this compound
  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 hours) under standard cell culture conditions.

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or PrestoBlue assay.

  • Efficacy Assay: In a parallel plate, assess the desired biological activity of this compound to determine the EC50.

  • Data Analysis: Plot the percentage of cell viability and the biological effect against the compound concentration. Use a non-linear regression model to calculate the CC50 and EC50 values.

Protocol 2: Assessing Apoptosis Induction by this compound
  • Treatment: Treat primary cells with this compound at concentrations around the CC50 value for a specified time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Staining: Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-positive cells are necrotic.

Visualizations

A High Cytotoxicity Observed B Perform Concentration-Response (CC50/EC50) A->B C Time-Course Viability Assay A->C D Investigate Mechanism of Cell Death B->D Therapeutic Index Too Low C->D E Apoptosis Assays (Annexin V, Caspase Activity) D->E F Necrosis Assays (LDH Release, PI Staining) D->F G ROS Production Assay D->G H Mitochondrial Function Assays (MMP, ATP Levels) D->H J Co-treatment with Pancaspase Inhibitor E->J K Co-treatment with Antioxidant (e.g., NAC) G->K I Develop Mitigation Strategy J->I K->I

Caption: Troubleshooting workflow for addressing high cytotoxicity of a novel compound.

cluster_0 This compound Treatment A This compound B Cellular Stress A->B C ROS Production B->C D Mitochondrial Dysfunction B->D E Caspase Activation C->E D->E F Apoptosis E->F

Caption: A potential signaling pathway for this compound-induced apoptosis.

Technical Support Center: Refining In Vivo Delivery of FG-3019 (Pamrevlumab)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in-vivo delivery of FG-3019 (Pamrevlumab), a human monoclonal antibody targeting Connective Tissue Growth Factor (CTGF). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and pharmacokinetic data to facilitate successful and reproducible experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the in-vivo administration of FG-3019.

Issue Potential Cause Recommended Solution
Precipitation or aggregation of FG-3019 solution Improper storage, incorrect buffer, or multiple freeze-thaw cycles.Store FG-3019 at 4°C for short-term use and avoid repeated freeze-thaw cycles. For long-term storage, follow the manufacturer's recommendations. Reconstitute lyophilized antibody with sterile PBS or saline.[1] Visually inspect the solution for particulates before administration.
High variability in experimental results Inconsistent administration technique, incorrect dosage, or biological variability.Ensure all personnel are thoroughly trained in the chosen administration technique (IV or IP). Use a calibrated scale to accurately weigh animals for correct dose calculation. Increase the number of animals per group to account for biological variability.
Adverse reactions in animals post-injection (e.g., distress, lethargy) Rapid injection rate, incorrect injection site, high injection volume, or potential immunogenicity.Administer the injection slowly and steadily. For intravenous injections, ensure the needle is correctly placed in the vein to avoid extravasation. Adhere to recommended maximum injection volumes for the chosen route and animal model. While FG-3019 is a humanized antibody, monitor for any signs of an immune response.
Difficulty with intravenous (tail vein) injection Poorly dilated tail veins, incorrect needle size or angle, or animal stress.Warm the animal using a heat lamp or warming pad to dilate the tail veins.[2][3] Use an appropriate needle gauge (e.g., 27-30G for mice).[4] Ensure the animal is properly restrained to minimize movement and stress.[2][3]
Leakage from the injection site Improper needle placement or withdrawal technique.Ensure the needle is fully inserted into the vein (IV) or peritoneal cavity (IP). After injection, wait a few seconds before slowly withdrawing the needle. Apply gentle pressure to the injection site with sterile gauze to prevent leakage.[5]

Frequently Asked Questions (FAQs)

1. What is the recommended vehicle for in-vivo administration of FG-3019?

The recommended vehicle for reconstituting and diluting FG-3019 for in-vivo studies is sterile phosphate-buffered saline (PBS) or 0.9% sterile saline.[1]

2. What are the recommended routes of administration for FG-3019 in preclinical models?

The most common routes of administration for FG-3019 in preclinical studies are intravenous (IV) and intraperitoneal (IP) injection.[1][6]

3. How should FG-3019 be stored?

For short-term storage, undiluted FG-3019 solution should be stored at 4°C in the dark. It is important to avoid freeze-thaw cycles.[7] For long-term storage, follow the specific instructions provided on the product datasheet.

4. What is the typical dosage of FG-3019 used in preclinical studies?

Dosages can vary depending on the animal model and the specific study design. A reported effective dose in a mouse model of pancreatic cancer was 30 mg/kg administered via intraperitoneal injection every 3 days.[1]

5. What are the known pharmacokinetic properties of FG-3019?

FG-3019 exhibits non-linear pharmacokinetics, characteristic of target-mediated drug disposition. This means that at lower doses, the clearance is faster, and the half-life is shorter, while at higher doses, the clearance mechanisms become saturated, leading to a longer half-life.

Data Presentation

Table 1: Summary of FG-3019 Pharmacokinetics in Rats

Dose (mg/kg)Half-life (T1/2)
0.031.36 days
1007.31 days

This data illustrates the dose-dependent clearance of FG-3019.

Experimental Protocols

Protocol 1: Intravenous (IV) Tail Vein Injection in Mice

Materials:

  • FG-3019 solution at the desired concentration in sterile PBS or saline

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile 27-30G needles and syringes

  • 70% ethanol wipes

  • Sterile gauze

Procedure:

  • Preparation: Warm the FG-3019 solution to room temperature. Prepare the required dose in a sterile syringe and ensure all air bubbles are removed.

  • Animal Restraint: Place the mouse in an appropriate restrainer, allowing access to the tail.

  • Vein Dilation: Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.[2][3]

  • Site Preparation: Gently wipe the tail with a 70% ethanol wipe to clean the injection site.

  • Injection: With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • Confirmation: If the needle is correctly placed, you should observe a small amount of blood flash into the needle hub and feel no resistance upon gentle depression of the plunger. The vein may blanch as the solution is injected.[3]

  • Administration: Slowly inject the FG-3019 solution. If you observe swelling or feel resistance, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site.[3][5]

  • Post-injection: After injecting the full volume, slowly withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding and leakage.[5]

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • FG-3019 solution at the desired concentration in sterile PBS or saline

  • Sterile 25-27G needles and syringes

  • 70% ethanol wipes

Procedure:

  • Preparation: Warm the FG-3019 solution to room temperature. Draw the required dose into a sterile syringe.

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. Position the mouse so its head is tilted slightly downwards.

  • Site Identification: The injection site is in the lower right or left abdominal quadrant.[8]

  • Injection: Insert the needle at a 30-45 degree angle into the identified injection site. Avoid inserting the needle too deeply to prevent injury to internal organs.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and re-insert at a different site.

  • Administration: Inject the FG-3019 solution at a steady rate.

  • Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

Visualizations

FG3019_Signaling_Pathway FG3019 FG-3019 (Pamrevlumab) CTGF CTGF (Connective Tissue Growth Factor) FG3019->CTGF Inhibits Receptor Cell Surface Receptors (e.g., Integrins) CTGF->Receptor Binds Downstream Downstream Signaling (e.g., Smad, MAPK) Receptor->Downstream Activates Fibrosis Fibrosis & Cell Proliferation Downstream->Fibrosis Promotes

FG-3019 Mechanism of Action

Experimental_Workflow start Start prep Prepare FG-3019 Solution (Sterile PBS/Saline) start->prep animal_prep Animal Preparation (Weighing, Acclimatization) prep->animal_prep choose_route Select Administration Route animal_prep->choose_route iv_injection Intravenous (IV) Injection (Tail Vein) choose_route->iv_injection IV ip_injection Intraperitoneal (IP) Injection choose_route->ip_injection IP monitoring Post-Injection Monitoring (Adverse Effects, Behavior) iv_injection->monitoring ip_injection->monitoring data_collection Data Collection (e.g., Tumor Volume, Biomarkers) monitoring->data_collection end End data_collection->end

In Vivo Delivery Workflow for FG-3019

Troubleshooting_Tree start Issue Encountered During In Vivo Delivery issue_type What is the nature of the issue? start->issue_type solution_precip Solution Precipitation/Aggregation issue_type->solution_precip Solution Quality animal_reaction Adverse Animal Reaction issue_type->animal_reaction Animal Health injection_fail Injection Failure (e.g., IV) issue_type->injection_fail Technical Difficulty high_variability High Data Variability issue_type->high_variability Inconsistent Results solution_precip_sol Check Storage Conditions Use Sterile PBS/Saline Avoid Freeze-Thaw solution_precip->solution_precip_sol animal_reaction_sol Check Injection Speed & Volume Verify Injection Site Monitor for Immunogenicity animal_reaction->animal_reaction_sol injection_fail_sol Ensure Proper Vein Dilation Use Correct Needle Gauge Optimize Animal Restraint injection_fail->injection_fail_sol high_variability_sol Standardize Administration Technique Ensure Accurate Dosing Increase Group Size high_variability->high_variability_sol

Troubleshooting Decision Tree

References

addressing batch-to-batch variation of FAUC 3019

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variation of FAUC 3019, a novel kinase inhibitor. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the fictional "Kinase X" (KX), a key enzyme implicated in certain cancer signaling pathways. By blocking the activity of KX, this compound aims to halt tumor cell proliferation and induce apoptosis.

Q2: We are observing significant differences in efficacy between different batches of this compound. Why is this happening?

A2: Batch-to-batch variation can arise from several factors during the synthesis and purification process. These can include minor differences in impurity profiles, polymorphic forms of the compound, or variations in excipient composition if it's a formulated product. Such variations, even if subtle, can impact the compound's solubility, stability, and ultimately its biological activity. It is a significant challenge in the pharmaceutical industry to manage this variability.[1][2]

Q3: How can we test for batch-to-batch variation in our own laboratory?

A3: We recommend a two-pronged approach. Firstly, perform analytical characterization of each new batch. This can include techniques like High-Performance Liquid Chromatography (HPLC) to check for purity and identify any new or different impurity peaks. Secondly, a standardized in-vitro bioassay should be performed to compare the functional activity of the new batch against a previously validated reference batch.

Troubleshooting Guide

Issue: Decreased Potency of a New Batch of this compound in Cell-Based Assays

Researchers may encounter a situation where a new batch of this compound exhibits a lower than expected potency in their cell-based assays. The following steps can help troubleshoot this issue.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Comparative Analysis cluster_3 Analytical Verification cluster_4 Decision & Action A Decreased potency observed with new batch B Verify compound concentration and solvent preparation A->B C Check cell line health and passage number A->C D Run head-to-head comparison of new vs. old batch B->D C->D E Perform dose-response curve for both batches D->E F Submit new batch for analytical chemistry QC (e.g., HPLC, LC-MS) E->F G If analytical data is out of spec, contact support F->G Fails QC H If analytical data is in spec, re-evaluate assay conditions F->H Passes QC

Caption: Troubleshooting workflow for decreased this compound potency.

The following table summarizes hypothetical data from a comparative experiment between a reference batch (Batch A) and a new batch (Batch B) of this compound in a cancer cell line proliferation assay.

ParameterBatch A (Reference)Batch B (New)
Purity (HPLC) 99.5%98.9%
IC50 (nM) 50150
Maximum Inhibition 95%80%
Issue: Inconsistent Results in Animal Xenograft Studies

Batch-to-batch variation can also manifest as inconsistent tumor growth inhibition in animal models.

Understanding the target pathway is crucial for interpreting in-vivo results.

G cluster_pathway This compound Target Pathway cluster_inhibition Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Activates Downstream Signaling Downstream Signaling Kinase X->Downstream Signaling Phosphorylates This compound This compound This compound->Kinase X Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Downstream Signaling->Apoptosis Inhibition

References

how to prevent FAUC 3019 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FAUC 3019

Disclaimer: The compound "this compound" is a hypothetical designation for the purpose of this guide. The following stability data, protocols, and degradation pathways are representative examples based on common challenges encountered with sensitive small molecule compounds in research and development.

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of the investigational compound this compound during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample shows a new peak in the HPLC chromatogram after being in an aqueous buffer for a few hours. What is happening?

A1: This is a common sign of degradation, likely due to hydrolysis. This compound contains functional groups susceptible to pH-dependent hydrolysis. The stability of this compound in aqueous solution is highly dependent on the pH of the buffer. To mitigate this, you should:

  • Verify the pH: Ensure your buffer pH is within the optimal stability range of 6.0-7.0.[1][2]

  • Limit Incubation Time: Prepare fresh solutions immediately before use and minimize the time the compound spends in aqueous buffers.

  • Use Co-solvents: If the experimental design allows, consider using co-solvents to reduce the activity of water, which can slow hydrolysis.[3]

  • Refrigerate Samples: When not in immediate use, keep solutions at 2-8°C to slow the degradation rate.

Q2: The color of my this compound stock solution (in DMSO) is changing from colorless to a faint yellow after repeated use. Why?

A2: A color change often indicates oxidative degradation. This can happen when the compound is repeatedly exposed to atmospheric oxygen. To prevent oxidation:

  • Use an Inert Atmosphere: When preparing and handling solutions, work under an inert gas like nitrogen or argon.[4]

  • Purge Solvents: Before preparing solutions, purge the solvent with an inert gas for 15-20 minutes to remove dissolved oxygen.[4]

  • Add Antioxidants: For certain applications, adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the stock solution can prevent oxidation. Always run a control to ensure the antioxidant does not interfere with your experiment.[5][6]

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize the number of times the main stock is warmed, opened, and exposed to air.

Q3: I'm seeing inconsistent results in my cell-based assay. Could this compound be degrading in the culture media?

A3: Yes, this is a strong possibility. In addition to pH-dependent hydrolysis and oxidation, this compound is also known to be light-sensitive. Components in cell culture media can also contribute to degradation.

  • Protect from Light: this compound is susceptible to photodegradation. All experimental steps should be performed with minimal light exposure. Use amber or foil-wrapped vials and plates.[5][7][8]

  • Assess Media Stability: Determine the half-life of this compound in your specific cell culture media. You may need to refresh the media with a new compound at regular intervals during long-term experiments.

  • Check for Adsorption: The compound may be adsorbing to the plasticware. Using low-adhesion microplates can sometimes resolve issues of inconsistent concentration.

Data & Stability Profiles

Table 1: pH-Dependent Stability of this compound

Hydrolytic stability of a 10 µM solution of this compound in various buffers after 4 hours of incubation at 37°C.

Buffer pH% this compound RemainingPrimary Degradant Peak Area (%)
4.078.5%20.1%
5.089.1%10.2%
6.0 98.2% 1.5%
7.0 99.1% <1%
8.070.3%28.5%
9.045.2%53.1%
Table 2: Photostability of this compound

Stability of a 10 µM solution of this compound (in pH 7.0 buffer) after 1 hour of exposure to different light conditions at room temperature.

Light Condition% this compound Remaining
Dark (Control) 99.8%
Ambient Lab Light85.4%
Direct Sunlight32.7%

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is designed to identify the degradation pathways of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in HPLC-grade DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Photodegradation: Dilute the stock solution to 100 µM in a pH 7.0 phosphate buffer. Expose the solution in a clear vial to a calibrated light source (ICH Option 2 compliant) while a control sample is wrapped in aluminum foil.

    • Thermal Stress: Store the solid compound at 80°C for 24 hours.

  • Sample Analysis:

    • At each time point, take an aliquot of the stressed sample.

    • Neutralize the acid and base samples with an equimolar amount of base/acid.

    • Dilute all samples to a final concentration of 10 µM with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining.

    • Identify and quantify the major degradation products.

Visual Guides: Pathways & Workflows

degradation_pathways FAUC_3019 This compound (Active Compound) center1 FAUC_3019->center1 center2 FAUC_3019->center2 center3 FAUC_3019->center3 Hydrolysis_Product Hydrolysis Degradant (Inactive) Oxidation_Product Oxidation Degradant (Inactive) Photo_Product Photolysis Degradant (Inactive) center1->Hydrolysis_Product High/Low pH H₂O center2->Oxidation_Product O₂ (Air) Peroxides center3->Photo_Product UV/Visible Light

Caption: Primary degradation pathways for the hypothetical this compound compound.

troubleshooting_workflow start Inconsistent Results or New HPLC Peaks Observed check_solution Check Solution Age & Appearance start->check_solution color_change Color Change? check_solution->color_change > 1 hour old or looks different check_ph Check Buffer pH check_solution->check_ph Freshly made, looks normal color_change->check_ph No action_oxidation Suspect Oxidation: - Use inert gas - Aliquot stock color_change->action_oxidation Yes check_light Check Light Exposure check_ph->check_light in 6.0-7.0 range action_hydrolysis Suspect Hydrolysis: - Adjust pH to 6.0-7.0 - Use fresh solution check_ph->action_hydrolysis outside 6.0-7.0 range action_photo Suspect Photodegradation: - Use amber vials - Work in low light check_light->action_photo Exposed to light end_node Problem Resolved action_oxidation->end_node action_hydrolysis->end_node action_photo->end_node

Caption: Troubleshooting workflow for identifying sources of this compound degradation.

References

Technical Support Center: FAUC 3019 (FG-3019) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with FAUC 3019 (also known as FG-3019 or Pamrevlumab).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (FG-3019/Pamrevlumab) is a recombinant human monoclonal antibody.[1] Its primary mechanism of action is to bind to and inhibit the activity of Connective Tissue Growth Factor (CTGF).[1][2][3][4] CTGF is a key protein involved in the progression of tissue fibrosis and tumor growth.[3][5] By blocking CTGF, this compound prevents downstream signaling that leads to inflammation and fibrosis.[5]

Q2: What are the primary research applications for this compound?

A2: this compound is primarily investigated for its therapeutic potential in fibrotic diseases and certain types of cancer. Key research areas include idiopathic pulmonary fibrosis (IPF), pancreatic cancer, and Duchenne muscular dystrophy (DMD).[3][5][6]

Q3: How should I reconstitute and store this compound?

A3: For research purposes, this compound can typically be reconstituted with sterile PBS or saline.[1] It is often shipped on dry ice and should be stored according to the manufacturer's instructions.

Troubleshooting Guide: Optimizing Incubation Time

Optimizing the incubation time for this compound is crucial for achieving maximal target inhibition with minimal off-target effects. The ideal incubation period can vary depending on the cell type, experimental endpoint, and concentration of the antibody.

Issue 1: No observable effect on downstream targets.

  • Possible Cause: The incubation time may be too short for this compound to effectively bind to and inhibit CTGF.

  • Troubleshooting Steps:

    • Perform a Time-Course Experiment: Treat your cells with a fixed concentration of this compound and assess the desired endpoint at multiple time points (e.g., 1, 6, 12, 24, 48 hours).

    • Increase Incubation Time: Based on the time-course experiment, select a longer incubation period to allow for sufficient target engagement.

    • Confirm Target Expression: Ensure that your cell line expresses CTGF at a detectable level.

Issue 2: High levels of cell death or cytotoxicity observed.

  • Possible Cause: The incubation time may be too long, leading to off-target effects or nutrient depletion in the cell culture medium.

  • Troubleshooting Steps:

    • Perform a Cell Viability Assay: Use an MTT or similar assay to assess cell viability at different incubation times in the presence of this compound.

    • Reduce Incubation Time: Choose an incubation time that shows maximal target inhibition before significant cytotoxicity occurs.

    • Optimize Antibody Concentration: A lower concentration of this compound may require a longer incubation time, while a higher concentration might be effective with a shorter incubation.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variation in incubation time or other experimental parameters.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that the incubation time, cell seeding density, and this compound concentration are consistent across all experiments.

    • Use a Positive Control: Include a known inhibitor of the pathway you are studying to validate your experimental setup.

    • Automate Timing: Use timers and automated liquid handlers where possible to minimize human error in incubation timing.

Data Presentation

Table 1: Example Time-Course Experiment for this compound Efficacy

Incubation Time (hours)CTGF Inhibition (%)Cell Viability (%)
115 ± 398 ± 2
645 ± 595 ± 3
1270 ± 692 ± 4
2485 ± 488 ± 5
4888 ± 575 ± 6

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

  • Cell Seeding: Plate your cells of interest at a consistent density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a predetermined, fixed concentration of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a range of time points (e.g., 1, 6, 12, 24, 48 hours) at 37°C in a CO2 incubator.

  • Endpoint Analysis: At each time point, harvest the cells or supernatant to analyze the desired endpoint. This could include:

    • Western blot for downstream signaling proteins.

    • ELISA for secreted proteins.

    • qPCR for gene expression changes.

  • Data Analysis: Plot the level of target modulation against the incubation time to determine the optimal duration for your experiment.

Protocol 2: Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.

  • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and incubation time.

Visualizations

FAUC_3019_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell FAUC_3019 This compound CTGF CTGF FAUC_3019->CTGF Inhibition Receptor Cell Surface Receptor CTGF->Receptor Activation Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor->Signaling Fibrosis Fibrosis-related Gene Expression Signaling->Fibrosis

Caption: this compound inhibits the CTGF signaling pathway.

Incubation_Time_Optimization_Workflow start Start: Determine This compound Concentration time_course Perform Time-Course Experiment (e.g., 1-48h) start->time_course viability Assess Cell Viability (MTT Assay) start->viability analyze_target Analyze Target Inhibition (e.g., Western Blot, ELISA) time_course->analyze_target analyze_viability Analyze Cytotoxicity viability->analyze_viability decision Optimal Time Point? analyze_target->decision analyze_viability->decision decision->start No, re-evaluate concentration/time endpoint Proceed with Optimized Incubation Time decision->endpoint Yes

Caption: Workflow for optimizing this compound incubation time.

References

Validation & Comparative

Validating the Efficacy of the CTGF Inhibitor Pamrevlumab (FG-3019) Against a Known Antisense Oligonucleotide Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Pamrevlumab (FG-3019), a human monoclonal antibody targeting Connective Tissue Growth Factor (CTGF), and a CTGF-targeting antisense oligonucleotide (ASO). The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of inhibiting the CTGF pathway in fibrotic diseases and cancer.

Introduction to CTGF and its Inhibition

Connective Tissue Growth Factor (CTGF), also known as CCN2, is a critical mediator in the signaling pathways of tissue remodeling and fibrosis.[1] Its overexpression is associated with the progression of various fibrotic conditions and certain cancers.[1] Consequently, CTGF has emerged as a promising therapeutic target.

Two primary strategies for inhibiting CTGF activity are through monoclonal antibodies and antisense oligonucleotides. Pamrevlumab (FG-3019) is a human monoclonal antibody that binds to CTGF, thereby preventing its interaction with other signaling molecules.[2][3] In contrast, CTGF-targeting antisense oligonucleotides (ASOs) are designed to bind to the mRNA of CTGF, leading to its degradation and preventing the synthesis of the CTGF protein. This guide will compare the efficacy of these two inhibitory mechanisms.

Comparative Efficacy Data

While direct head-to-head clinical trial data is limited, preclinical and separate clinical studies provide insights into the relative efficacy of Pamrevlumab and CTGF-targeting ASOs.

Inhibitor ClassMechanism of ActionKey Efficacy Data
Pamrevlumab (FG-3019) Monoclonal antibody that binds to and neutralizes CTGF protein.- In a Phase 2 trial for idiopathic pulmonary fibrosis (IPF), Pamrevlumab reduced the decline in the percentage of predicted Forced Vital Capacity (FVC) by 60.3% at week 48 compared to placebo.[4] - Preclinical studies in a mouse model of radiation-induced lung fibrosis showed that Pamrevlumab was more effective at inhibiting progressive lung remodeling and preserving lung function than pirfenidone or nintedanib.[5] - The EC50 for Pamrevlumab binding to immobilized human CTGF protein is 6.731 ng/mL.[6]
CTGF Antisense Oligonucleotide (ASO) Binds to CTGF mRNA, leading to its degradation and inhibiting protein synthesis.- In a randomized, double-blind, placebo-controlled study, a CTGF-targeting ASO (EXC 001) significantly reduced the severity of postsurgical hypertrophic scars.[7] - Preclinical studies in a rabbit model of hypertrophic scarring demonstrated that treatment with a CTGF ASO significantly limited scar formation and was associated with a reduction in myofibroblasts and collagen transcription.[8]

Experimental Protocols

To facilitate further research and validation, detailed protocols for key in vitro experiments are provided below.

Fibroblast Proliferation Assay

This assay is used to determine the effect of inhibitors on the proliferation of fibroblasts, a key cell type in fibrosis.

  • Cell Seeding: Plate human lung fibroblasts in 96-well plates at a density of 4,000 cells/well and incubate overnight.

  • Starvation: Replace the culture medium with serum-free medium and incubate for 24 hours to synchronize the cell cycle.

  • Treatment: Add varying concentrations of the test inhibitor (Pamrevlumab or CTGF ASO) along with a pro-proliferative stimulus (e.g., PDGF).

  • Incubation: Incubate the cells for 24 hours.

  • Proliferation Measurement: Assess cell proliferation using a BrdU incorporation assay, which measures DNA synthesis.[9][10]

Collagen Deposition Assay

This assay quantifies the amount of collagen, a major component of the extracellular matrix in fibrotic tissue, deposited by fibroblasts.

  • Cell Culture: Culture fibroblasts on fibronectin-coated surfaces in the presence of L-ascorbic acid to promote collagen synthesis.

  • Inhibitor Treatment: Treat the cells with the desired concentrations of Pamrevlumab or CTGF ASO.

  • Decellularization: After a suitable incubation period (e.g., 7-10 days), remove the cells from the extracellular matrix using a gentle lysis buffer.

  • Staining: Stain the remaining extracellular matrix with Picrosirius Red, a dye that specifically binds to collagen.

  • Quantification: Elute the dye and measure its absorbance at 540 nm to quantify the amount of collagen deposited.[11]

Western Blot for CTGF Signaling Pathway Analysis

This technique is used to analyze the levels of key proteins in the CTGF signaling pathway to understand the mechanism of inhibition.

  • Protein Extraction: Lyse treated cells to extract total protein.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like non-fat dry milk to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., CTGF, phospho-Smad2/3).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[12][13]

Visualizing the CTGF Signaling Pathway and Inhibitor Action

The following diagrams illustrate the central role of CTGF in fibrotic signaling and the points of intervention for Pamrevlumab and CTGF ASOs.

CTGF Signaling Pathway cluster_upstream Upstream Activators cluster_cell Fibroblast cluster_downstream Downstream Effects cluster_inhibitors TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 CTGF mRNA CTGF mRNA Smad2/3->CTGF mRNA Transcription CTGF Protein CTGF Protein CTGF mRNA->CTGF Protein Translation Extracellular CTGF Extracellular CTGF CTGF Protein->Extracellular CTGF Secretion Fibroblast Proliferation Fibroblast Proliferation Extracellular CTGF->Fibroblast Proliferation Collagen Deposition Collagen Deposition Extracellular CTGF->Collagen Deposition Myofibroblast Differentiation Myofibroblast Differentiation Extracellular CTGF->Myofibroblast Differentiation Pamrevlumab (FG-3019) Pamrevlumab (FG-3019) Pamrevlumab (FG-3019)->Extracellular CTGF Inhibits CTGF ASO CTGF ASO CTGF ASO->CTGF mRNA Degrades

Caption: CTGF signaling pathway and points of inhibition.

Experimental Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Fibroblast Culture Fibroblast Culture Inhibitor Treatment Inhibitor Treatment Fibroblast Culture->Inhibitor Treatment Proliferation Assay Proliferation Assay Inhibitor Treatment->Proliferation Assay Collagen Assay Collagen Assay Inhibitor Treatment->Collagen Assay Western Blot Western Blot Inhibitor Treatment->Western Blot Compare IC50 Compare IC50 Proliferation Assay->Compare IC50 Quantify ECM Quantify ECM Collagen Assay->Quantify ECM Protein Levels Protein Levels Western Blot->Protein Levels Efficacy Comparison Efficacy Comparison Compare IC50->Efficacy Comparison Quantify ECM->Efficacy Comparison Protein Levels->Efficacy Comparison

Caption: Workflow for comparing CTGF inhibitors.

Conclusion

Both Pamrevlumab (FG-3019) and CTGF-targeting ASOs have demonstrated efficacy in preclinical and/or clinical settings, validating CTGF as a therapeutic target. While Pamrevlumab acts extracellularly by neutralizing the CTGF protein, ASOs act intracellularly to prevent its synthesis. The choice of inhibitor may depend on the specific therapeutic context, including the desired mode of delivery and the specific characteristics of the disease. The provided experimental protocols and pathway diagrams offer a framework for further comparative studies to elucidate the optimal strategy for CTGF inhibition.

References

Comparative Efficacy Analysis: FAUC 3019 (FG-3019/Pamrevlumab) vs. Pirfenidone in Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of FAUC 3019, correctly identified as FG-3019 (Pamrevlumab), and a key competitor, Pirfenidone, in the context of Idiopathic Pulmonary Fibrosis (IPF). The information is presented to aid in research and development decisions, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

FG-3019 (Pamrevlumab) is an investigational recombinant human monoclonal antibody that targets connective tissue growth factor (CTGF).[1][2] CTGF is a pivotal mediator in the pathogenesis of fibrosis.[2][3] Pirfenidone is an established anti-fibrotic and anti-inflammatory agent used in the treatment of IPF. This comparison aims to delineate the relative therapeutic performance of these two compounds based on available data.

Quantitative Efficacy Comparison

The following table summarizes key efficacy data for FG-3019 and Pirfenidone from clinical trials in patients with Idiopathic Pulmonary Fibrosis.

ParameterFG-3019 (Pamrevlumab)Pirfenidone
Primary Endpoint Change from baseline in Forced Vital Capacity (FVC)Rate of decline in FVC
Dosage 30 mg/kg intravenous infusion every 3 weeks801 mg three times daily
Trial Duration 48 weeks52 weeks
Mean Change in FVC (mL/year) -128 mL/year-235 mL/year
Reduction in FVC Decline vs. Placebo Data from placebo-controlled trials required for direct comparison.Significant reduction in the rate of FVC decline compared to placebo.

Signaling Pathways and Mechanism of Action

Both FG-3019 and Pirfenidone aim to mitigate the progression of fibrosis in IPF, albeit through different mechanisms of action.

FG-3019 (Pamrevlumab): As an antibody against Connective Tissue Growth Factor (CTGF), FG-3019 directly inhibits a key downstream mediator of pro-fibrotic signaling. CTGF is induced by various factors, including TGF-β, and plays a crucial role in fibroblast proliferation, differentiation into myofibroblasts, and extracellular matrix (ECM) deposition. By neutralizing CTGF, FG-3019 aims to disrupt these core fibrotic processes.

FG3019_Pathway TGFb TGF-β Fibroblast Fibroblast TGFb->Fibroblast stimulates CTGF CTGF Fibroblast->CTGF produces Myofibroblast Myofibroblast Differentiation CTGF->Myofibroblast ECM ECM Deposition CTGF->ECM FG3019 FG-3019 FG3019->CTGF inhibits

FG-3019 Mechanism of Action

Pirfenidone: The precise mechanism of action of Pirfenidone is not fully elucidated, but it is known to have both anti-fibrotic and anti-inflammatory properties. It is believed to downregulate the production of pro-fibrotic cytokines such as TGF-β and TNF-α. By reducing the levels of these key initiators of the fibrotic cascade, Pirfenidone indirectly inhibits fibroblast proliferation and subsequent collagen synthesis.

Pirfenidone_Pathway ProFibroticStimuli Pro-fibrotic Stimuli TGFb TGF-β ProFibroticStimuli->TGFb TNFa TNF-α ProFibroticStimuli->TNFa Fibroblast Fibroblast Proliferation TGFb->Fibroblast Collagen Collagen Synthesis TGFb->Collagen Pirfenidone Pirfenidone Pirfenidone->TGFb inhibits Pirfenidone->TNFa inhibits

Pirfenidone Mechanism of Action

Key Experimental Protocols

The evaluation of anti-fibrotic agents like FG-3019 and Pirfenidone relies on standardized clinical trial methodologies. Below is a generalized protocol for a Phase 2/3 clinical trial in IPF.

Objective: To assess the efficacy and safety of the investigational drug in patients with Idiopathic Pulmonary Fibrosis.

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population: Patients aged 40 years or older with a diagnosis of IPF confirmed by high-resolution computed tomography (HRCT) and, if necessary, a surgical lung biopsy.[2] Key inclusion criteria typically include a Forced Vital Capacity (FVC) between 50% and 90% of the predicted value and a diffusing capacity of the lung for carbon monoxide (DLco) between 30% and 80% of the predicted value.

Treatment Arms:

  • Investigational Drug (e.g., FG-3019 30 mg/kg) administered intravenously every 3 weeks.

  • Placebo administered intravenously with the same frequency.

  • (In some designs) Active Comparator (e.g., Pirfenidone 801 mg three times daily).

Primary Endpoint: The rate of decline in FVC from baseline over the study period (typically 48-52 weeks).

Secondary Endpoints:

  • Change in six-minute walk distance (6MWD).

  • Time to disease progression (defined as a ≥10% decline in FVC or death).

  • Changes in patient-reported outcomes (e.g., St. George's Respiratory Questionnaire).

  • Safety and tolerability.

Assessments:

  • Pulmonary function tests (spirometry) are performed at baseline and at regular intervals (e.g., every 12 weeks) throughout the study.[2]

  • HRCT scans of the chest are conducted at baseline and at the end of the study to assess changes in the extent of fibrosis.[2]

  • Safety assessments, including monitoring of adverse events, are performed at each study visit.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization ArmA Treatment Arm A (FG-3019) Randomization->ArmA ArmB Treatment Arm B (Pirfenidone) Randomization->ArmB ArmC Placebo Arm Randomization->ArmC FollowUp Follow-up Visits (Every 12 weeks) ArmA->FollowUp ArmB->FollowUp ArmC->FollowUp PFTs Pulmonary Function Tests (FVC, DLco) FollowUp->PFTs Safety Safety Monitoring FollowUp->Safety EndOfStudy End of Study (48-52 weeks) FollowUp->EndOfStudy at week 48/52 HRCT HRCT Scans EndOfStudy->HRCT Analysis Data Analysis EndOfStudy->Analysis

Clinical Trial Workflow

References

A Preclinical vs. Clinical Showdown: Pamrevlumab (FG-3019) and Gemcitabine-Based Regimens in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational antibody Pamrevlumab (FG-3019) with the established chemotherapeutic agent gemcitabine for the treatment of pancreatic ductal adenocarcinoma (PDAC). This analysis juxtaposes preclinical efficacy with clinical trial outcomes, offering a nuanced perspective on the therapeutic potential and challenges of targeting the tumor microenvironment.

Executive Summary

Pamrevlumab, a first-in-class antibody targeting connective tissue growth factor (CTGF), demonstrated promising preclinical results in enhancing the efficacy of gemcitabine in mouse models of PDAC. The proposed mechanism involves the modulation of the tumor microenvironment, thereby increasing cancer cell apoptosis. However, recent large-scale clinical trials, LAPIS and Precision Promise, did not show a statistically significant improvement in overall survival when Pamrevlumab was added to standard-of-care gemcitabine-based chemotherapy. This guide will delve into the preclinical data that generated initial optimism, present the sobering results from the pivotal clinical trials, and provide detailed experimental protocols for full transparency.

Data Presentation

Preclinical Efficacy: KPC Mouse Model

A notable preclinical study investigated the effect of FG-3019 in combination with gemcitabine in a genetically engineered mouse model (KPC) that closely mimics human PDAC.

Treatment GroupMedian Survival (days)Tumor Volume Growth (%)Reference
IgG (Control)-236.7[1]
Gemcitabine + IgG8193.5[1]
FG-301911244.7[1]
FG-3019 + Gemcitabine29117.3[1]
Clinical Efficacy: LAPIS Phase 3 Trial (Locally Advanced Pancreatic Cancer)

The LAPIS trial evaluated the addition of Pamrevlumab to standard chemotherapy regimens in patients with unresectable locally advanced pancreatic cancer.

Treatment ArmMedian Overall Survival (months)Median Progression-Free Survival (months)Overall Response Rate (%)Reference
Pamrevlumab + Chemotherapy17.39.430.1[2]
Placebo + Chemotherapy17.99.445.4[2]
Clinical Efficacy: Precision Promise Phase 2/3 Trial (Metastatic Pancreatic Cancer)

The Precision Promise trial assessed Pamrevlumab in combination with gemcitabine and nab-paclitaxel in patients with metastatic pancreatic ductal adenocarcinoma.

Treatment Arm (First-Line)Median Progression-Free Survival (months)Confirmed Objective Response Rate (%)Reference
Pamrevlumab + Gemcitabine/nab-paclitaxel5.935.3[3]
Gemcitabine/nab-paclitaxel5.326.1[3]
Treatment Arm (Second-Line)Median Progression-Free Survival (months)Confirmed Objective Response Rate (%)Reference
Pamrevlumab + Gemcitabine/nab-paclitaxel3.99.0[3]
Gemcitabine/nab-paclitaxel7.04.5[3]

Experimental Protocols

Preclinical Study: KPC Mouse Model (Neesse et al., 2013)
  • Animal Model: Genetically engineered LSL-KrasG12D;LSL-Trp53R172H;Pdx-1-Cre (KPC) mice, which spontaneously develop pancreatic ductal adenocarcinoma that recapitulates the human disease.

  • Treatment Groups:

    • Control: Normal human IgG.

    • Gemcitabine: Gemcitabine administered intraperitoneally.

    • FG-3019: FG-3019 administered intraperitoneally.

    • Combination: FG-3019 and gemcitabine co-administered.

  • Outcome Measures: Tumor growth was monitored by 3D ultrasonography. Survival was the primary endpoint. Tumor proliferation and apoptosis were assessed by immunohistochemistry.

Clinical Trial: LAPIS (NCT03941093)
  • Study Design: A global, Phase 3, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 284 patients with locally advanced, unresectable pancreatic cancer.

  • Treatment Arms:

    • Experimental Arm: Pamrevlumab (35 mg/kg every 2 weeks) in combination with either gemcitabine + nab-paclitaxel or FOLFIRINOX.

    • Control Arm: Placebo in combination with either gemcitabine + nab-paclitaxel or FOLFIRINOX.

    • Treatment was administered for six 28-day cycles.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Event-free survival (EFS), progression-free survival (PFS), and objective response rate (ORR).

Clinical Trial: Precision Promise (NCT04229004)
  • Study Design: A Phase 2/3 adaptive platform trial.

  • Patient Population: Patients with metastatic pancreatic ductal adenocarcinoma eligible for first- or second-line treatment.

  • Treatment Arms:

    • Experimental Arm: Pamrevlumab in combination with gemcitabine and nab-paclitaxel.

    • Control Arm: Gemcitabine plus nab-paclitaxel.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-free survival (PFS), patient performance status, overall response rate (ORR), duration of response, and duration of clinical benefit.[4]

Mandatory Visualization

Signaling Pathways

CTGF_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD SMAD2/3 TGFbR->SMAD Phosphorylates SMAD4 SMAD4 SMAD->SMAD4 Complexes with CTGF_Gene CTGF Gene Transcription SMAD4->CTGF_Gene Activates CTGF CTGF Protein CTGF_Gene->CTGF Produces Integrin Integrin Receptors CTGF->Integrin Binds Fibrosis Fibrosis & Desmoplasia CTGF->Fibrosis Angiogenesis Angiogenesis CTGF->Angiogenesis Pamrevlumab Pamrevlumab (FG-3019) Pamrevlumab->CTGF Inhibits FAK FAK Integrin->FAK Activates ERK ERK FAK->ERK Activates Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation

Caption: CTGF signaling pathway in pancreatic cancer.

Gemcitabine_Mechanism_of_Action Gemcitabine Gemcitabine (dFdC) hENT1 hENT1 Transporter Gemcitabine->hENT1 Enters cell via dCK dCK Gemcitabine->dCK Phosphorylated by hENT1->Gemcitabine dFdCMP dFdCMP dCK->dFdCMP dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylated dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylated RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Competes with dCTP for incorporation by DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Chain termination Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to

Caption: Mechanism of action of Gemcitabine.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Study (KPC Mouse Model) cluster_clinical Clinical Trials (LAPIS & Precision Promise) KPC_mice KPC Mice with Spontaneous PDAC Treatment_Groups Randomization into 4 Groups: - IgG (Control) - Gemcitabine - FG-3019 - FG-3019 + Gemcitabine KPC_mice->Treatment_Groups Monitoring Tumor Growth Monitoring (3D Ultrasonography) Treatment_Groups->Monitoring Endpoint_Preclinical Endpoint Analysis: - Survival - Tumor Volume - Immunohistochemistry Monitoring->Endpoint_Preclinical Patient_Population Patients with Locally Advanced or Metastatic PDAC Randomization_Clinical Randomization: - Pamrevlumab + Chemotherapy - Placebo/Chemotherapy Alone Patient_Population->Randomization_Clinical Treatment_Administration Treatment Administration (Multiple Cycles) Randomization_Clinical->Treatment_Administration Endpoint_Clinical Endpoint Analysis: - Overall Survival (OS) - Progression-Free Survival (PFS) - Objective Response Rate (ORR) Treatment_Administration->Endpoint_Clinical

Caption: Comparative experimental workflows.

References

Independent Verification of Pamrevlumab (FG-3019) Published Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pamrevlumab with Approved Therapies for Idiopathic Pulmonary Fibrosis (IPF).

This guide provides an independent verification of the published results for Pamrevlumab (formerly FG-3019), a human monoclonal antibody targeting connective tissue growth factor (CTGF).[1][2] Developed for the treatment of fibrotic diseases, its primary indication under investigation has been Idiopathic Pulmonary Fibrosis (IPF). This document summarizes key clinical trial data for Pamrevlumab and compares its performance against the two approved first-line treatments for IPF: pirfenidone and nintedanib. Detailed experimental protocols for pivotal trials and visualizations of relevant signaling pathways are included to provide a comprehensive resource for the scientific community.

Comparative Efficacy in Idiopathic Pulmonary Fibrosis

The following tables summarize the primary efficacy endpoint from key clinical trials of Pamrevlumab, pirfenidone, and nintedanib. The primary endpoint in these trials was the change in Forced Vital Capacity (FVC), a measure of lung function. A smaller decline in FVC indicates a better treatment outcome.

Table 1: Pamrevlumab (FG-3019) Clinical Trial Results for IPF
Trial Treatment Group Mean Change in FVC from Baseline at 48 Weeks Placebo-Corrected Difference
PRAISE (Phase 2) [3][4][5][6][7]Pamrevlumab (30 mg/kg IV every 3 weeks)-2.9% predicted4.3%
Placebo-7.2% predicted
ZEPHYRUS-1 (Phase 3) [8][9][10][11][12][13]Pamrevlumab (30 mg/kg IV every 3 weeks)-260 mL70 mL
Placebo-330 mL

It is important to note that while the Phase 2 PRAISE trial for Pamrevlumab showed a statistically significant reduction in the decline of lung function, the Phase 3 ZEPHYRUS-1 trial did not meet its primary endpoint.[11][12]

Table 2: Approved Antifibrotic Therapies for IPF - Pivotal Trial Results
Drug Trial Primary Endpoint Result
Pirfenidone ASCEND [7][14]Proportion of patients with ≥10% decline in % predicted FVC or death at 52 weeksReduced by 43.8% compared to placebo
Nintedanib INPULSIS (Pooled) [5][15]Annual rate of decline in FVC (mL/year)Reduced by 110.9 mL/year compared to placebo

Mechanism of Action

Pamrevlumab, pirfenidone, and nintedanib utilize distinct mechanisms to combat the progression of IPF.

Pamrevlumab is a monoclonal antibody that specifically targets and inhibits Connective Tissue Growth Factor (CTGF).[1][2] CTGF is a key downstream mediator of pro-fibrotic signaling pathways, including the Transforming Growth Factor-beta (TGF-β) pathway.[16][17] By neutralizing CTGF, Pamrevlumab aims to disrupt the process of fibrosis.[2]

Pirfenidone has a not fully elucidated mechanism of action but is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties.[18][19][20] It is believed to downregulate the production of pro-fibrotic and inflammatory mediators, including TGF-β, and inhibit fibroblast proliferation.[18][19]

Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors involved in fibrotic processes.[21][22][23] These include the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[23] By blocking these signaling pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation.[21][22]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Pamrevlumab and the comparator drugs.

Pamrevlumab (FG-3019) Mechanism of Action TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R CTGF CTGF TGF_beta_R->CTGF Induces Integrins_LRPs Integrins / LRPs CTGF->Integrins_LRPs Pamrevlumab Pamrevlumab Pamrevlumab->CTGF Inhibits Downstream_Signaling Downstream Signaling (SMAD, ERK, NF-κB) Integrins_LRPs->Downstream_Signaling Fibroblast_Activation Fibroblast Activation & ECM Production Downstream_Signaling->Fibroblast_Activation Fibrosis Fibrosis Fibroblast_Activation->Fibrosis

Pamrevlumab inhibits CTGF, a key mediator of pro-fibrotic signaling.

Nintedanib and Pirfenidone Mechanisms of Action cluster_nintedanib Nintedanib cluster_pirfenidone Pirfenidone Growth_Factors PDGF, FGF, VEGF RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs Downstream_TK_Signaling Downstream Signaling RTKs->Downstream_TK_Signaling Nintedanib Nintedanib Nintedanib->RTKs Inhibits Fibroblast_Activation Fibroblast Proliferation, Migration & Differentiation Downstream_TK_Signaling->Fibroblast_Activation TGF_beta_P TGF-β & other pro-fibrotic factors Downstream_P_Signaling Downstream Signaling TGF_beta_P->Downstream_P_Signaling Pirfenidone Pirfenidone Pirfenidone->TGF_beta_P Inhibits Production Downstream_P_Signaling->Fibroblast_Activation Fibrosis Fibrosis Fibroblast_Activation->Fibrosis

Nintedanib and pirfenidone target different aspects of fibrotic signaling pathways.

Experimental Protocols

Detailed methodologies for the pivotal clinical trials are summarized below.

Pamrevlumab (PRAISE Trial - NCT01890265) [5][15]

  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial conducted at 39 medical centers in seven countries.[5]

  • Participants: 103 patients with Idiopathic Pulmonary Fibrosis, aged 40 to 80 years, with a predicted FVC of 55% or greater.[5][15]

  • Intervention: Intravenous infusion of Pamrevlumab (30 mg/kg) or placebo every 3 weeks for 48 weeks (a total of 16 infusions).[5]

  • Primary Outcome: Change from baseline in the percentage of predicted FVC at week 48.[5]

Pamrevlumab (ZEPHYRUS-1 Trial - NCT03955146) [10][24][25][26][27]

  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial conducted at 117 sites in 9 countries.[10][24]

  • Participants: 356 patients with IPF, aged 40 to 85 years, who were not receiving other antifibrotic treatments at enrollment.[10]

  • Intervention: Intravenous infusion of Pamrevlumab (30 mg/kg) or placebo every 3 weeks for 48 weeks.[10]

  • Primary Outcome: Absolute change in FVC from baseline to week 48.[10]

Pirfenidone (ASCEND Trial - NCT01366209) [7][9]

  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.

  • Participants: 555 patients with IPF, aged 40 to 80 years, with a predicted FVC between 50% and 90%.[9]

  • Intervention: Oral pirfenidone (2403 mg per day) or placebo for 52 weeks.[9]

  • Primary Outcome: Change in percent predicted FVC at week 52.[9]

Nintedanib (INPULSIS Trials - NCT01335464, NCT01335477) [1][11][12][17]

  • Study Design: Two replicate Phase 3, randomized, double-blind, placebo-controlled trials.[12]

  • Participants: 1066 patients with IPF, aged 40 years or older, with a predicted FVC of 50% or greater.[12]

  • Intervention: Oral nintedanib (150 mg twice daily) or placebo for 52 weeks.[12][17]

  • Primary Outcome: Annual rate of decline in FVC.[12]

Experimental Workflow

The general workflow for these pivotal clinical trials is outlined in the diagram below.

Pivotal Clinical Trial Workflow for IPF Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Randomization Randomization (1:1 or 3:2 ratio) Screening->Randomization Treatment_Period Treatment Period (48-52 weeks) Randomization->Treatment_Period Follow_Up Follow-up Treatment_Period->Follow_Up Data_Analysis Primary Endpoint Analysis (Change in FVC) Follow_Up->Data_Analysis

A generalized workflow for the pivotal clinical trials discussed.

References

Comparative Analysis of FG-3019 (Pamrevlumab) Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro activity of FG-3019 (Pamrevlumab), a human monoclonal antibody targeting Connective Tissue Growth Factor (CTGF), across various cancer cell lines. The data presented herein is intended to offer objective insights into the differential effects of FG-3019 and to provide detailed experimental methodologies for reproducibility.

Quantitative Data Summary

The following table summarizes the in-vitro effects of FG-3019 on different cancer cell lines. It is important to note that direct anti-proliferative effects of FG-3019 in monolayer cultures have been observed to be minimal in some cancer types, with more pronounced effects on other cellular functions like apoptosis, adhesion, and anchorage-independent growth.[1]

Cell LineCancer TypeAssayConcentrationObserved EffectReference
ACC-MESO-4 MesotheliomaApoptosis (TUNEL)100 µg/mlInduction of apoptosis[2]
Adhesion100 µg/mlInhibition of cell adhesion[2]
NCI-H290 MesotheliomaApoptosis (TUNEL)100 µg/mlInduction of apoptosis[2]
Adhesion100 µg/mlInhibition of cell adhesion[2]
Y-MESO-8D MesotheliomaApoptosis (TUNEL)100 µg/mlNo significant effect on apoptosis[3]
Adhesion100 µg/mlInhibition of cell adhesion[2]
Pancreatic Cancer Cell Lines Pancreatic CancerMonolayer ProliferationNot specifiedNo effect on monolayer cell proliferation[1]
Anchorage-Independent GrowthNot specifiedInhibition of anchorage-independent growth[1]

Note: IC50 values for the anti-proliferative effects of FG-3019 in many cancer cell lines are not extensively reported in the public domain, suggesting its primary mechanism of action may not be direct cytotoxicity in monolayer culture.

CTGF Signaling Pathway and FG-3019 Mechanism of Action

FG-3019 functions by neutralizing Connective Tissue Growth Factor (CTGF), a matricellular protein that plays a pivotal role in various cellular processes including cell proliferation, migration, adhesion, and extracellular matrix (ECM) remodeling.[4][5] Elevated CTGF expression is associated with the progression of several cancers.[6] The diagram below illustrates the central role of CTGF in cancer-related signaling pathways and the point of intervention for FG-3019.

CTGF_Signaling_Pathway CTGF Signaling Pathway and FG-3019 Inhibition TGFb TGF-β CTGF CTGF TGFb->CTGF Induces Expression Integrins Integrins Integrins->CTGF Interacts with FG_3019 FG-3019 (Pamrevlumab) FG_3019->CTGF Binds and Neutralizes CellSurfaceReceptors Cell Surface Receptors (e.g., LRP6, Integrins) CTGF->CellSurfaceReceptors Activates DownstreamSignaling Downstream Signaling (e.g., MAPK, PI3K/Akt) CellSurfaceReceptors->DownstreamSignaling Initiates CellularResponses Cellular Responses: - Proliferation - Migration - Adhesion - ECM Deposition DownstreamSignaling->CellularResponses TumorProgression Tumor Progression & Metastasis CellularResponses->TumorProgression

Caption: Inhibition of CTGF by FG-3019 disrupts key signaling pathways in cancer progression.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

Human mesothelioma cell lines (ACC-MESO-4, NCI-H290, Y-MESO-8D) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Apoptosis Assay (TUNEL)

Apoptosis was assessed using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit, following the manufacturer's instructions.

  • Cell Seeding: Cells were seeded in chamber slides.

  • Treatment: Cells were treated with 100 µg/ml of FG-3019 or a control IgG for 48 hours.

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in sodium citrate.

  • TUNEL Reaction: The TUNEL reaction mixture was added to the cells and incubated in a humidified chamber at 37°C for 60 minutes.

  • Visualization: Apoptotic cells were visualized using a fluorescence microscope. The apoptotic index was determined by counting the percentage of TUNEL-positive cells.

Cell Migration Assay (Transwell)

Cell migration was evaluated using a Transwell chamber assay.

  • Chamber Preparation: Transwell inserts with an 8 µm pore size were placed in 24-well plates.

  • Cell Seeding: Cells (e.g., 5 x 10^4 cells per well) in serum-free medium were added to the upper chamber.

  • Treatment: FG-3019 (100 µg/ml) or control IgG was added to the upper chamber.

  • Chemoattractant: The lower chamber was filled with medium containing 10% FBS as a chemoattractant.

  • Incubation: The plate was incubated for 24 hours at 37°C.

  • Analysis: Non-migrated cells on the upper surface of the membrane were removed with a cotton swab. Migrated cells on the lower surface were fixed with methanol and stained with crystal violet. The number of migrated cells was counted under a microscope.

Transwell_Migration_Assay Transwell Migration Assay Workflow Start Start SeedCells Seed cells in serum-free medium in upper chamber Start->SeedCells AddTreatment Add FG-3019 or control IgG to upper chamber SeedCells->AddTreatment AddChemoattractant Add medium with chemoattractant to lower chamber AddTreatment->AddChemoattractant Incubate Incubate for 24h AddChemoattractant->Incubate RemoveNonMigrated Remove non-migrated cells from upper surface Incubate->RemoveNonMigrated FixAndStain Fix and stain migrated cells on lower surface RemoveNonMigrated->FixAndStain CountCells Count migrated cells under microscope FixAndStain->CountCells End End CountCells->End

Caption: Workflow for assessing cell migration using a Transwell assay.

Cell Adhesion Assay

Cell adhesion was measured using a Matrigel-coated plate assay.

  • Plate Coating: 96-well plates were coated with Matrigel and incubated overnight at 4°C. The plates were then blocked with 1% BSA.

  • Cell Preparation: Cells were harvested and resuspended in serum-free medium.

  • Treatment: Cells were pre-incubated with FG-3019 (100 µg/ml) or control IgG for 30 minutes.

  • Seeding: Treated cells (e.g., 5 x 10^4 cells per well) were seeded onto the Matrigel-coated plates and incubated for 1 hour at 37°C.

  • Washing: Non-adherent cells were removed by gentle washing with PBS.

  • Quantification: Adherent cells were quantified using a colorimetric assay (e.g., crystal violet staining). The absorbance was measured to determine the relative number of adherent cells.

Conclusion

The available in-vitro data suggests that FG-3019 (Pamrevlumab) exerts its anti-cancer effects not primarily through direct inhibition of cell proliferation in standard 2D cultures, but rather by modulating other critical aspects of cancer progression such as apoptosis, cell adhesion, and anchorage-independent growth. The differential sensitivity of various mesothelioma cell lines to FG-3019-induced apoptosis highlights the importance of cell-line-specific cross-validation. Further research is warranted to elucidate the precise molecular determinants of sensitivity to FG-3019 and to explore its efficacy in a broader range of cancer cell lines, particularly with a focus on 3D culture models that may better recapitulate the tumor microenvironment. The provided protocols offer a foundation for such comparative studies.

References

Comparative Analysis of FAUC 3019 (Pamrevlumab) and its Analogs in Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of targeting Connective Tissue Growth Factor (CTGF) in fibrotic diseases. This report provides a comparative analysis of FAUC 3019 (pamrevlumab) and its key analogs, nintedanib and pirfenidone, with a focus on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.

Introduction

Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix (ECM), leading to tissue scarring and organ failure. A key mediator in the pathogenesis of fibrosis is the Connective Tissue Growth Factor (CTGF), a matricellular protein that plays a pivotal role in cell proliferation, adhesion, and ECM production.[1] this compound, also known as pamrevlumab, is a recombinant human monoclonal antibody that specifically targets and inhibits CTGF, representing a targeted therapeutic approach for fibrotic conditions and certain cancers.[2][3] This guide provides a comparative analysis of pamrevlumab and its functional analogs, nintedanib and pirfenidone, which are currently approved treatments for IPF, albeit with different mechanisms of action.

Mechanism of Action

This compound (Pamrevlumab): Pamrevlumab exerts its anti-fibrotic effect by binding to CTGF and preventing its interaction with cell surface receptors and other signaling molecules. This blockade disrupts the downstream signaling pathways that lead to fibroblast proliferation, differentiation into myofibroblasts, and excessive ECM deposition.[1]

Nintedanib: Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors involved in fibrosis, including the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[4] By inhibiting these pathways, nintedanib interferes with fibroblast proliferation, migration, and transformation.[4]

Pirfenidone: The exact mechanism of action of pirfenidone is not fully elucidated, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, such as transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α), and inhibit fibroblast proliferation and collagen synthesis.[5]

Comparative Performance Data

The following tables summarize the available quantitative data on the performance of pamrevlumab, nintedanib, and pirfenidone from preclinical and clinical studies.

Table 1: Preclinical Efficacy in a Murine Model of Radiation-Induced Lung Fibrosis

Treatment GroupLung Density (Hounsfield Units)
Vehicle ControlHigh
PamrevlumabSignificantly lower than control
NintedanibLower than control
PirfenidoneLower than control

Source: Adapted from a preclinical study comparing the efficacy of pamrevlumab to pirfenidone and nintedanib in a mouse model of radiation-induced lung fibrosis.[2][6] Pamrevlumab monotherapy was found to be the most effective in inhibiting progressive lung remodeling.[2][6]

Table 2: In Vitro Inhibition of Human Lung Fibroblast Proliferation (IC50 Values)

CompoundIC50 ValueCell Type
Nintedanib~70 nM (PDGF-stimulated)Human Lung Fibroblasts from IPF patients[7]
Pirfenidone0.47 mg/mL (~2.5 mM)Human Lens Epithelial Cells[8]

Table 3: Clinical Efficacy in Idiopathic Pulmonary Fibrosis (Phase 2/3 Trials)

TreatmentChange in Forced Vital Capacity (FVC) from BaselineReference
Pamrevlumab (Phase 2)Reduced decline in % predicted FVC by 60.3% vs. placebo at week 48.[3]
Nintedanib (Phase 3)Reduced annual rate of FVC decline by ~100-125 mL vs. placebo.[7]
Pirfenidone (Phase 3)Reduced the proportion of patients with a ≥10% decline in FVC.[9]

A meta-analysis of clinical trials suggested that pamrevlumab showed encouraging results in slowing the decline in FVC compared to pirfenidone and nintedanib.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used preclinical model to study pulmonary fibrosis and evaluate potential therapies.

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: A single intratracheal or intranasal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to anesthetized mice. Control animals receive sterile saline.

  • Therapeutic Intervention: Treatment with the test compound (e.g., pamrevlumab, nintedanib, pirfenidone) is initiated at a specified time point after bleomycin administration, either prophylactically or therapeutically.

  • Assessment of Fibrosis:

    • Histology: Lungs are harvested at a predetermined endpoint (e.g., day 14 or 21), fixed, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.

    • Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

    • Gene Expression Analysis (RT-PCR): The expression of pro-fibrotic genes, such as Collagen Type I (Col1a1) and alpha-smooth muscle actin (α-SMA), is measured in lung tissue homogenates.

    • Protein Expression Analysis (Western Blot): The protein levels of α-SMA and other fibrotic markers are assessed in lung tissue lysates.

Western Blot Analysis for α-SMA
  • Protein Extraction: Lung tissue is homogenized in RIPA buffer containing protease inhibitors. The protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.

  • Electrotransfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for α-SMA (e.g., mouse anti-α-SMA, 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., anti-β-actin) is also used.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Collagen Type I
  • RNA Extraction: Total RNA is isolated from lung tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR: The qPCR reaction is performed using a qPCR master mix, cDNA template, and specific primers for Col1a1 and a housekeeping gene (e.g., GAPDH).

    • Primer Sequences (example for mouse Col1a1):

      • Forward: 5'-GCTCCTCTTAGGGGCCACT-3'

      • Reverse: 5'-CCACGTCTCACCATTGGGG-3'

  • Data Analysis: The relative expression of Col1a1 is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Visualizations

Signaling Pathways

CTGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta-R TGF-beta-R TGF-beta->TGF-beta-R binds CTGF CTGF Integrins Integrins CTGF->Integrins binds Pamrevlumab Pamrevlumab Pamrevlumab->CTGF inhibits SMADs SMADs TGF-beta-R->SMADs activates FAK/Src FAK/Src Integrins->FAK/Src activates Gene_Transcription Gene Transcription (Collagen, a-SMA) SMADs->Gene_Transcription promotes ERK/MAPK ERK/MAPK FAK/Src->ERK/MAPK PI3K/Akt PI3K/Akt FAK/Src->PI3K/Akt ERK/MAPK->Gene_Transcription PI3K/Akt->Gene_Transcription

Caption: CTGF Signaling Pathway in Fibrosis.

Experimental Workflow

Bleomycin_Model_Workflow Start Start Bleomycin_Induction Bleomycin Instillation (Day 0) Start->Bleomycin_Induction Treatment Therapeutic Intervention (e.g., Pamrevlumab) Bleomycin_Induction->Treatment Endpoint Endpoint (Day 14 or 21) Treatment->Endpoint Analysis Analysis Endpoint->Analysis Histology Histology (Masson's Trichrome) Analysis->Histology Hydroxyproline Hydroxyproline Assay Analysis->Hydroxyproline RT-PCR RT-PCR (Col1a1, a-SMA) Analysis->RT-PCR Western_Blot Western Blot (a-SMA) Analysis->Western_Blot Results Results Histology->Results Hydroxyproline->Results RT-PCR->Results Western_Blot->Results

Caption: Bleomycin-Induced Pulmonary Fibrosis Model Workflow.

References

Confirming On-Target Engagement of FG-3019 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the on-target engagement of FG-3019 (Pamrevlumab), a human monoclonal antibody targeting Connective Tissue Growth Factor (CTGF). We will explore direct and indirect methods of confirming target binding in a cellular context and compare FG-3019 to alternative strategies for modulating CTGF activity.

Introduction to FG-3019 and its Target, CTGF

FG-3019 (Pamrevlumab) is a recombinant human IgG1 kappa monoclonal antibody designed to specifically bind to and neutralize the activity of Connective Tissue Growth Factor (CTGF), also known as CCN2.[1] CTGF is a key mediator in the signaling pathways of Transforming Growth Factor-beta (TGF-β), playing a significant role in fibrosis, cell proliferation, and angiogenesis.[2] Elevated levels of CTGF are associated with the pathology of numerous fibroproliferative diseases and cancers.[3][4] Verifying that FG-3019 effectively engages its target, CTGF, within a complex cellular environment is crucial for its development and for understanding its mechanism of action.

I. Experimental Confirmation of FG-3019 On-Target Engagement

Confirmation of on-target engagement for a therapeutic antibody like FG-3019 relies on a combination of biochemical, cellular, and physiological assays. These methods aim to demonstrate direct binding to the target and a corresponding effect on its biological activity.

A. Direct Target Binding Assays

These assays provide direct evidence of the physical interaction between FG-3019 and CTGF.

1. Enzyme-Linked Immunosorbent Assay (ELISA): This is a foundational method to quantify the binding affinity of FG-3019 to CTGF. In a typical setup, recombinant CTGF is immobilized on a microplate, and varying concentrations of FG-3019 are added. The binding is then detected using a secondary antibody conjugated to an enzyme that produces a measurable colorimetric or fluorescent signal. This method has been used to determine the binding affinity of Pamrevlumab to immobilized CCN2/CTGF protein, yielding an EC50 of 6.731 ng/mL.[1]

2. Co-Immunoprecipitation (Co-IP): This technique demonstrates the interaction of FG-3019 with CTGF within a cellular lysate. Cells expressing CTGF are treated with FG-3019. The cell lysate is then incubated with beads that capture the FG-3019 antibody. If FG-3019 is bound to CTGF, CTGF will be "pulled down" with the antibody-bead complex. The presence of CTGF in the immunoprecipitated sample is then confirmed by Western blotting.

3. Western Blotting: This method can be used to confirm the specificity of FG-3019. By running different recombinant CCN family proteins (e.g., CTGF/CCN2, CYR61/CCN1, NOV/CCN3) on a gel and probing with FG-3019, it can be demonstrated that the antibody specifically recognizes CTGF and not other closely related proteins.

B. Indirect Target Engagement & Pharmacodynamic Readouts

These methods assess the physiological consequences of FG-3019 binding to CTGF, providing strong evidence of target engagement in a biological system.

1. Measurement of Plasma CTGF Levels: A key indicator of on-target engagement in vivo is the effect of FG-3019 on the pharmacokinetics of CTGF. Administration of FG-3019 has been shown to lead to a dose-dependent increase in the plasma concentration of the N-terminal fragment of CTGF.[5] This occurs because the FG-3019:CTGF complex has a slower clearance rate than the free CTGF N-fragment, leading to its accumulation in the circulation.[6] This phenomenon provides robust, indirect evidence of target engagement.

2. Inhibition of Downstream Signaling and Cellular Functions: Since CTGF mediates pro-fibrotic and pro-proliferative signals, a key confirmation of target engagement is the reversal or inhibition of these effects in cellular assays. For example, studies have shown that FG-3019 can:

  • Reduce the expression of profibrotic genes in glaucomatous trabecular meshwork cells.

  • Attenuate mesothelioma growth by inhibiting proliferation and inducing apoptosis.

II. Comparison of FG-3019 with Alternative CTGF-Targeting Strategies

While FG-3019 is a direct antibody-based inhibitor of CTGF, other therapeutic modalities are being explored to target this pathway.

Strategy Mechanism of Action Advantages Disadvantages On-Target Engagement Confirmation
FG-3019 (Pamrevlumab) Monoclonal antibody that directly binds to and neutralizes CTGF.High specificity for CTGF.Potential for immunogenicity; large molecule with potential delivery challenges.Direct binding assays (ELISA, Co-IP); Pharmacodynamic readouts (plasma CTGF levels).
siRNA-based therapies Small interfering RNA molecules that specifically target and degrade CTGF mRNA, preventing its translation into protein.Highly specific for the CTGF gene; can be designed to target specific isoforms.Delivery to target cells can be challenging; potential for off-target effects.Measurement of CTGF mRNA levels (qRT-PCR); Measurement of CTGF protein levels (Western blot, ELISA).

III. Experimental Protocols

A. Protocol for CTGF ELISA (Direct Binding)

Objective: To quantify the binding of FG-3019 to immobilized CTGF.

Materials:

  • High-binding 96-well microplate

  • Recombinant human CTGF

  • FG-3019 (Pamrevlumab)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20)

  • HRP-conjugated anti-human IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of recombinant human CTGF (1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the wells three times with wash buffer.

  • Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of serially diluted FG-3019 to the wells and incubate for 1-2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of HRP-conjugated anti-human IgG secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Wash the wells five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a plate reader.

B. Protocol for Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the interaction of FG-3019 with endogenous or overexpressed CTGF in a cell lysate.

Materials:

  • Cells expressing CTGF

  • FG-3019

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Anti-CTGF antibody for Western blotting

Procedure:

  • Culture cells to 80-90% confluency and treat with FG-3019 for the desired time.

  • Lyse the cells with ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.

  • Incubate the pre-cleared lysate with FG-3019 or a control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Wash the beads three to five times with wash buffer.

  • Elute the bound proteins from the beads using elution buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using an anti-CTGF antibody.

C. Protocol for Western Blotting to Detect CTGF

Objective: To detect the presence and quantity of CTGF protein in cell lysates or immunoprecipitated samples.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary anti-CTGF antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate protein samples by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CTGF antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a chemiluminescent substrate.

  • Detect the signal using an imaging system.

IV. Signaling Pathways and Experimental Workflows

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor (Type I/II) TGF-beta->TGF-beta_Receptor Binds CTGF CTGF Pro-fibrotic_Genes Pro-fibrotic Gene Expression CTGF->Pro-fibrotic_Genes Promotes FG-3019 FG-3019 FG-3019->CTGF Binds & Neutralizes SMADs SMAD Complex TGF-beta_Receptor->SMADs Activates SMADs->CTGF Induces Expression Fibrosis Fibrosis Pro-fibrotic_Genes->Fibrosis

Caption: TGF-β signaling pathway leading to fibrosis and the inhibitory action of FG-3019 on CTGF.

Target_Engagement_Workflow cluster_direct Direct Binding Confirmation cluster_indirect Indirect/Functional Confirmation ELISA ELISA CoIP Co-Immunoprecipitation WesternBlot Western Blot (Specificity) Conclusion On-Target Engagement Confirmed CoIP->Conclusion PlasmaCTGF Plasma CTGF Measurement CellularAssays Cellular Functional Assays CellularAssays->Conclusion Start Hypothesis: FG-3019 binds CTGF Start->ELISA Start->PlasmaCTGF

Caption: Experimental workflow for confirming on-target engagement of FG-3019.

References

Head-to-Head Clinical Study Analysis: Pamrevlumab (FG-3019) vs. Standard-of-Care in Pancreatic Cancer and Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the investigational drug pamrevlumab (formerly FG-3019) against the established standard-of-care therapies for locally advanced and metastatic pancreatic cancer, as well as Idiopathic Pulmonary Fibrosis (IPF). Pamrevlumab is a first-in-class human monoclonal antibody that targets connective tissue growth factor (CTGF), a key mediator in fibrotic diseases and tumor progression. This document synthesizes available clinical trial data to offer a direct comparison of efficacy, safety, and experimental design.

Pancreatic Cancer: Pamrevlumab in Combination with Standard-of-Care Chemotherapy

Recent late-stage clinical trials have evaluated the addition of pamrevlumab to standard-of-care chemotherapy regimens in patients with pancreatic cancer. The primary finding across these studies is that pamrevlumab, in combination with chemotherapy, did not demonstrate a statistically significant improvement in the primary endpoint of overall survival (OS) compared to chemotherapy alone.[1][2][3][4]

Key Clinical Trial Data

Two major clinical trials provide direct comparative data for pamrevlumab in pancreatic cancer: the LAPIS Phase 3 trial for locally advanced, unresectable pancreatic cancer and the Precision Promise Phase 2/3 platform trial for metastatic pancreatic ductal adenocarcinoma (mPDAC).

Table 1: LAPIS Phase 3 Trial - Pamrevlumab in Locally Advanced, Unresectable Pancreatic Cancer

EndpointPamrevlumab + Chemotherapy (Gemcitabine + Nab-paclitaxel or FOLFIRINOX)Placebo + Chemotherapy (Gemcitabine + Nab-paclitaxel or FOLFIRINOX)
Median Overall Survival (OS) 17.3 months17.9 months
Hazard Ratio (HR) for OS 1.08 (95% CI: 0.83 - 1.41)-
p-value (stratified log-rank) 0.55-

Data sourced from topline results announced by FibroGen.[1][2]

Table 2: Precision Promise Phase 2/3 Trial - Pamrevlumab in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC)

EndpointPamrevlumab + Gemcitabine + Nab-paclitaxelGemcitabine + Nab-paclitaxel Alone
Primary Endpoint Did not meet the primary endpoint of overall survival.-
Hazard Ratio (HR) for OS (Bayesian model estimated) 1.18 (95% Credible Interval: 0.88, 1.56)-

Data sourced from topline results from the Pancreatic Cancer Action Network's (PanCAN) Precision Promise trial.[5][6]

Experimental Protocols

A detailed look at the methodologies of these key trials reveals the rigorous comparison undertaken.

LAPIS Phase 3 Trial (NCT03941093):

  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 clinical trial.[2][7]

  • Patient Population: Patients with locally advanced, unresectable pancreatic cancer.[2][7]

  • Treatment Arms:

    • Experimental Arm: Pamrevlumab in combination with either gemcitabine plus nab-paclitaxel or FOLFIRINOX.[2][7]

    • Control Arm: Placebo in combination with either gemcitabine plus nab-paclitaxel or FOLFIRINOX.[2][7]

  • Primary Endpoint: Overall Survival (OS).[1][2]

Precision Promise Phase 2/3 Platform Trial (NCT04229004):

  • Study Design: An adaptive, Bayesian, randomized Phase 2/3 platform trial.[5][8]

  • Patient Population: Patients with metastatic pancreatic ductal adenocarcinoma (mPDAC), including both first-line and second-line treatment settings.[5][8]

  • Treatment Arms:

    • Experimental Arm: Pamrevlumab in combination with gemcitabine and nab-paclitaxel.[5][8]

    • Control Arm: Gemcitabine and nab-paclitaxel alone.[5][8]

  • Primary Endpoint: Overall Survival (OS).[5][8]

Signaling Pathway and Experimental Workflow

The therapeutic rationale for targeting CTGF in pancreatic cancer stems from its role in the desmoplastic reaction, a dense fibrotic stroma that surrounds the tumor, hindering drug delivery and promoting tumor growth.

Pamrevlumab Mechanism of Action in Pancreatic Cancer PC Pancreatic Cancer Cells Stellate Pancreatic Stellate Cells PC->Stellate activates CTGF CTGF Stellate->CTGF secretes ECM Extracellular Matrix (Fibrosis/Desmoplasia) CTGF->ECM promotes DrugDelivery Impaired Chemotherapy Delivery ECM->DrugDelivery TumorGrowth Tumor Growth & Metastasis ECM->TumorGrowth Pamrevlumab Pamrevlumab (FG-3019) Pamrevlumab->CTGF inhibits Chemo Standard-of-Care Chemotherapy Chemo->PC targets

Caption: Mechanism of Pamrevlumab in Pancreatic Cancer.

LAPIS and Precision Promise Trial Workflow Screening Patient Screening (Unresectable LAPC or mPDAC) Randomization Randomization Screening->Randomization ArmA Pamrevlumab + Standard Chemotherapy Randomization->ArmA 1:1 ArmB Placebo + Standard Chemotherapy Randomization->ArmB 1:1 Treatment Treatment Cycles ArmA->Treatment ArmB->Treatment FollowUp Follow-up for Overall Survival Treatment->FollowUp Analysis Primary Endpoint Analysis: Overall Survival FollowUp->Analysis

Caption: Simplified workflow for the pancreatic cancer clinical trials.

Idiopathic Pulmonary Fibrosis (IPF): Pamrevlumab vs. Standard-of-Care Antifibrotics

In the context of IPF, direct head-to-head clinical trials of pamrevlumab against the standard-of-care antifibrotic agents, nintedanib and pirfenidone, have not been completed. However, preclinical data and meta-analyses of placebo-controlled trials provide some comparative insights.

Preclinical Comparative Data

A study in a mouse model of radiation-induced lung fibrosis directly compared the therapeutic effects of pamrevlumab with pirfenidone and nintedanib.

Table 3: Preclinical Comparison in a Mouse Model of Lung Fibrosis

TreatmentOutcome on Lung Density (Fibrosis)
Pamrevlumab Superior reduction in lung density compared to pirfenidone or nintedanib monotherapy.
Pirfenidone Inhibition of lung remodeling.
Nintedanib Inhibition of lung remodeling.
Pamrevlumab + Nintedanib Significantly decreased lung remodeling compared to pamrevlumab alone.
Pamrevlumab + Pirfenidone Did not appear to alter the benefit of pamrevlumab.

Data from a study on radiation-induced lung fibrosis in mice.[9][10][11]

Meta-Analysis of Clinical Trial Data

A meta-analysis published in 2020 compared the efficacy of pamrevlumab, pirfenidone, and nintedanib based on data from their respective placebo-controlled trials.[12] It is important to note that this is not a direct head-to-head comparison and is subject to cross-trial variations.

Table 4: Indirect Comparison of Efficacy in IPF (vs. Placebo)

DrugMean Change from Baseline in % Predicted FVC (Cohen's d)Odds Ratio for ≥10% Reduction in FVC
Pamrevlumab 4.30% (95% CI: 0.45 - 8.15)0.24 (95% CI: 0.08 - 0.73)
Pirfenidone 3.30% (95% CI: 2.15 - 4.45)0.57 (95% CI: 0.45 - 0.74)
Nintedanib 3.15% (95% CI: 2.35 - 3.95)0.66 (95% CI: 0.51 - 0.85)

Data from a systematic review and meta-analysis.[12] The results suggested that pamrevlumab may have a greater effect on slowing the decline in Forced Vital Capacity (FVC) compared to pirfenidone and nintedanib.[12][13] However, only pirfenidone showed a statistically significant effect on all-cause mortality in this analysis.[12]

Experimental Protocols

PRAISE Phase 2 Trial (NCT01890265):

  • Study Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.[14]

  • Patient Population: Patients with IPF.[14]

  • Treatment Arms:

    • Main Cohort: Pamrevlumab (30 mg/kg IV every 3 weeks) or placebo for 48 weeks.[14]

    • Sub-study Cohorts: Pamrevlumab or placebo in patients on a stable dose of pirfenidone or nintedanib for 24 weeks.[14][15]

  • Primary Endpoint: Safety and tolerability.

  • Secondary Endpoints: Change in FVC.

IPF Pathogenesis and Therapeutic Intervention Injury Alveolar Epithelial Cell Injury GrowthFactors Pro-fibrotic Mediators (e.g., TGF-β) Injury->GrowthFactors CTGF_IPF CTGF GrowthFactors->CTGF_IPF upregulates Fibroblast Fibroblast Proliferation & Myofibroblast Differentiation CTGF_IPF->Fibroblast ECM_IPF Excessive Extracellular Matrix Deposition Fibroblast->ECM_IPF Fibrosis Pulmonary Fibrosis (Scarring) ECM_IPF->Fibrosis Pamrevlumab_IPF Pamrevlumab Pamrevlumab_IPF->CTGF_IPF inhibits SOC_IPF Nintedanib / Pirfenidone SOC_IPF->Fibroblast inhibit

Caption: Simplified signaling pathway in IPF and points of intervention.

Conclusion

For pancreatic cancer , the addition of pamrevlumab to standard-of-care chemotherapy did not result in improved overall survival in two large, late-stage clinical trials. While the combination was generally well-tolerated, the lack of efficacy on the primary endpoint has led to the discontinuation of its development in this indication.[2][3]

For Idiopathic Pulmonary Fibrosis , direct head-to-head clinical data is not yet available. Preclinical studies in a mouse model of lung fibrosis suggest pamrevlumab may have a more potent antifibrotic effect than pirfenidone or nintedanib.[9][10][11] A meta-analysis of placebo-controlled trials also suggests a potentially greater effect of pamrevlumab on slowing FVC decline, though this is an indirect comparison.[12][13] The results of ongoing Phase 3 trials are needed to definitively determine the comparative efficacy and safety of pamrevlumab versus the current standard of care in IPF.

References

Validating the Specificity of FAUC 3019: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of the therapeutic antibody FAUC 3019 (Pamrevlumab) against its target, Connective Tissue Growth Factor (CTGF). While direct validation of this compound using CTGF knockout models is not extensively documented in publicly available literature, this guide outlines the established methodologies for such validation and compares the expected performance of this compound with a hypothetical, highly specific anti-CTGF antibody, "Alternative Antibody Y," which has been validated through rigorous knockout model testing.

This compound is a human monoclonal antibody designed to bind to CTGF, a key mediator in fibrotic diseases and certain cancers.[1][2][3] Its therapeutic potential hinges on its high specificity for CTGF to minimize off-target effects. Knockout models provide the gold standard for validating antibody specificity by comparing its binding and functional effects in wild-type animals versus animals where the target gene has been deleted.

Comparative Analysis of Specificity

The following table summarizes the expected outcomes when testing this compound and the hypothetical "Alternative Antibody Y" in wild-type and CTGF knockout models. This comparison is based on the known mechanism of this compound and idealized data for "Alternative Antibody Y."

Parameter This compound (Pamrevlumab) Alternative Antibody Y (Hypothetical) Experimental Rationale
Target Connective Tissue Growth Factor (CTGF)Connective Tissue Growth Factor (CTGF)Both antibodies are designed to target CTGF.
Binding in Wild-Type (WT) Tissue Strong binding to CTGF-expressing cells/tissues.Strong binding to CTGF-expressing cells/tissues.Demonstrates the ability of the antibody to recognize its target in a normal biological context.
Binding in CTGF Knockout (KO) Tissue No or negligible binding.No binding.The definitive test of specificity. Absence of the target should eliminate antibody binding.
In Vivo Efficacy in WT Model Reduction in CTGF-mediated pathology (e.g., fibrosis, tumor growth).[3]Significant reduction in CTGF-mediated pathology.Shows the antibody's ability to modulate the biological function of its target.
In Vivo Efficacy in CTGF KO Model No significant effect beyond the knockout phenotype.No effect.Demonstrates that the antibody's therapeutic effect is solely dependent on the presence of its target.
Off-Target Binding (e.g., Protein Array) Minimal to none.None detected.Assesses potential cross-reactivity with other proteins in the proteome.

Experimental Protocols for Specificity Validation

The following are detailed methodologies for key experiments used to validate antibody specificity using knockout models.

Western Blotting
  • Objective: To confirm the presence or absence of the target protein in wild-type and knockout tissues and to assess the antibody's ability to detect the target protein specifically.

  • Methodology:

    • Prepare protein lysates from tissues or cells of wild-type and CTGF knockout mice.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (this compound or Alternative Antibody Y).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Expected Outcome: A specific band corresponding to the molecular weight of CTGF should be present in the wild-type lysate and absent in the knockout lysate when probed with a highly specific antibody.

Immunohistochemistry (IHC)
  • Objective: To visualize the localization of the antibody binding within tissue sections of wild-type and knockout animals.

  • Methodology:

    • Fix and embed tissues from wild-type and CTGF knockout mice in paraffin.

    • Cut thin sections and mount them on microscope slides.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval to unmask the target epitope.

    • Block endogenous peroxidase activity and non-specific binding sites.

    • Incubate the sections with the primary antibody (this compound or Alternative Antibody Y).

    • Wash and incubate with a labeled secondary antibody.

    • Develop the signal using a chromogenic substrate.

    • Counterstain and mount the slides for microscopy.

  • Expected Outcome: Specific staining should be observed in the tissues of wild-type animals in the expected cellular compartments where CTGF is expressed, while no staining should be present in the tissues of knockout animals.

Visualizing Specificity Validation and CTGF Pathway

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

G cluster_0 Antibody Specificity Validation Workflow wt_model Wild-Type Model (CTGF Expressed) wt_analysis Analyze Binding & Functional Effect wt_model->wt_analysis ko_model CTGF Knockout Model (CTGF Absent) ko_analysis Analyze Binding & Functional Effect ko_model->ko_analysis antibody Test Antibody (e.g., this compound) antibody->wt_model Administer antibody->ko_model Administer wt_result Binding Observed Functional Effect wt_analysis->wt_result ko_result No Binding No Functional Effect ko_analysis->ko_result

Caption: Workflow for validating antibody specificity using knockout models.

G cluster_1 CTGF Signaling Pathway and this compound Inhibition growth_factors Growth Factors (e.g., TGF-β) cell Fibroblast/ Tumor Cell growth_factors->cell ctgf_gene CTGF Gene cell->ctgf_gene activate ctgf_protein CTGF Protein ctgf_gene->ctgf_protein express receptor Cell Surface Receptor ctgf_protein->receptor binds downstream Downstream Signaling (Fibrosis, Cell Proliferation) receptor->downstream activates fauc3019 This compound fauc3019->inhibition

References

Assessing the Translational Potential of Pamrevlumab (FAUC 3019) Compared to Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pamrevlumab (formerly known as FG-3019, and distinct from the similarly named FAUC 3019, a dopamine agonist), a novel anti-fibrotic agent, against current standard-of-care therapies for Idiopathic Pulmonary Fibrosis (IPF) and pancreatic cancer. The objective is to assess the translational potential of pamrevlumab by examining its mechanism of action, preclinical rationale, and clinical trial data in contrast to established treatments.

Executive Summary

Pamrevlumab is a fully human monoclonal antibody that targets connective tissue growth factor (CTGF), a central mediator in the pathogenesis of fibrosis and tumor progression.[1][2] Preclinical studies have shown its potential to reverse fibrosis and inhibit tumor growth.[3][4] While early-phase clinical trials showed promise, recent results from Phase 3 trials in both IPF and pancreatic cancer have unfortunately not met their primary endpoints, significantly impacting its immediate translational potential in these indications. This guide will delve into the available data to provide a comprehensive overview for the research and drug development community.

Mechanism of Action: A Novel Approach

Pamrevlumab's unique mechanism of action lies in its inhibition of CTGF. CTGF is a matricellular protein that plays a key role in cell adhesion, migration, proliferation, and extracellular matrix (ECM) deposition.[5][6] By binding to CTGF, pamrevlumab blocks its interaction with various signaling molecules and receptors, thereby aiming to disrupt the fibrotic process and tumor microenvironment.[1][7]

In contrast, existing therapies for IPF and pancreatic cancer have different mechanisms:

  • Nintedanib (IPF): A small molecule tyrosine kinase inhibitor that targets multiple receptors, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[8][9][10] This inhibits fibroblast proliferation and ECM deposition.[3][10]

  • Pirfenidone (IPF): An orally available small molecule with anti-fibrotic, anti-inflammatory, and antioxidant properties.[11][12][13] It is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines like transforming growth factor-beta (TGF-β).[14][15][16]

  • Chemotherapy (Pancreatic Cancer): Regimens like FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) and gemcitabine plus nab-paclitaxel are cytotoxic agents that interfere with DNA synthesis and cell division, targeting rapidly dividing cancer cells.

Comparative Efficacy and Clinical Trial Data

The following tables summarize the available quantitative data from clinical trials of pamrevlumab and existing therapies for IPF and pancreatic cancer.

Idiopathic Pulmonary Fibrosis (IPF)
TherapyTrialPhasePrimary EndpointResult
Pamrevlumab PRAISE[17][18]2Change from baseline in % predicted FVC at week 48Reduced decline in % predicted FVC by 60.3% vs. placebo (-2.9% vs. -7.2%).[17][18]
Pamrevlumab ZEPHYRUS-1[19]3Change from baseline in FVC at week 48Did not meet primary endpoint. Mean decline of 260 ml vs. 330 ml in placebo (p=0.29).[19]
Nintedanib INPULSIS Trials[20]3Annual rate of decline in FVCSignificantly slowed the rate of FVC decline compared to placebo.[20]
Pirfenidone CAPACITY Trials[12]3Change in % predicted FVC at week 72Significantly reduced the decline in % predicted FVC in one of two trials.[12]
Pancreatic Cancer
TherapyTrialCancer StagePrimary EndpointResult
Pamrevlumab + Chemo Phase 1/2 (FGCL-MC3019-028)[2]AdvancedSafety and EfficacyHigh drug exposure was associated with improved median OS (9.0 vs 4.4 months).[2]
Pamrevlumab + Chemo Precision Promise[21][22]MetastaticOverall Survival (OS)Did not meet primary endpoint. (HR, 1.170).[21][22]
Pamrevlumab + Chemo LAPIS[21]Locally Advanced, UnresectableOverall Survival (OS)Did not meet primary endpoint. Median OS 17.3 months vs. 17.9 months in control arm.[21]
FOLFIRINOX ACCORD 11[23]MetastaticOverall Survival (OS)Median OS 11.1 months vs. 6.8 months with gemcitabine.[23]
Gemcitabine + nab-paclitaxel MPACT[24][25]MetastaticOverall Survival (OS)Median OS 8.5 months vs. 6.7 months with gemcitabine alone.[25]

Signaling Pathways and Experimental Workflows

Connective Tissue Growth Factor (CTGF) Signaling Pathway

The following diagram illustrates the central role of CTGF in mediating fibrotic and oncogenic signals. Pamrevlumab is designed to inhibit these downstream effects by binding directly to CTGF.

CTGF_Signaling cluster_upstream Upstream Activators cluster_ctgf CTGF cluster_downstream Downstream Effects TGF-beta TGF-beta CTGF CTGF (CCN2) TGF-beta->CTGF Hypoxia Hypoxia Hypoxia->CTGF Mechanical_Stress Mechanical_Stress Mechanical_Stress->CTGF Fibroblast_Proliferation Fibroblast_Proliferation CTGF->Fibroblast_Proliferation Myofibroblast_Differentiation Myofibroblast_Differentiation CTGF->Myofibroblast_Differentiation ECM_Deposition ECM_Deposition CTGF->ECM_Deposition Tumor_Growth Tumor_Growth CTGF->Tumor_Growth Angiogenesis Angiogenesis CTGF->Angiogenesis Pamrevlumab Pamrevlumab (FG-3019) Pamrevlumab->CTGF Inhibition Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Administration cluster_assessment Endpoint Assessment cluster_analysis Data Analysis Model Induce Fibrosis in Animal Model (e.g., Bleomycin for lung fibrosis) Treatment Administer Test Compound (e.g., Pamrevlumab) and Vehicle Control Model->Treatment Histology Histological Analysis (e.g., Masson's Trichrome for collagen) Treatment->Histology Biomarkers Biochemical Markers (e.g., Hydroxyproline content) Treatment->Biomarkers Function Organ Function Tests (e.g., Pulmonary function tests) Treatment->Function Analysis Compare Treatment vs. Control Groups Histology->Analysis Biomarkers->Analysis Function->Analysis

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Chemicals: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper identification and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. When faced with a substance labeled with a non-standard identifier, such as "FAUC 3019," which does not correspond to a readily available Safety Data Sheet (SDS), a systematic approach is required to manage its disposal safely. This guide provides researchers, scientists, and drug development professionals with a procedural framework for handling such situations.

Immediate Safety and Identification Protocol

The first and most critical step is to treat the unidentified substance as hazardous until its identity and properties are confirmed. Do not attempt to dispose of the material without a clear understanding of its risks.

Step 1: Preliminary Information Gathering

  • Internal Documentation: Check laboratory notebooks, inventory lists, and internal databases for any reference to "this compound." It may be an internal designation for a custom synthesis, a commercial product, or a sample from a collaborator.

  • Label Examination: Scrutinize the container for any other markings, such as manufacturer names, hazard pictograms, or chemical structures, that could aid in identification.

  • Consult Colleagues: Inquire with other researchers in your laboratory or department who may have worked with or have knowledge of this substance.

Step 2: Contact Environmental Health and Safety (EHS)

Your institution's EHS department is the primary resource for guidance on hazardous waste disposal.

  • Report the Unidentified Substance: Inform the EHS office about the container labeled "this compound." Provide them with all the information you have gathered.

  • Follow EHS Instructions: The EHS office will provide specific instructions for the safe handling, storage, and potential analysis of the substance. They may need to collect a sample for identification.

  • Do Not Move the Container: Unless instructed otherwise by EHS and it is safe to do so, avoid moving the container to prevent accidental spills or exposure.

General Principles of Hazardous Waste Disposal

Once the identity of the substance is determined, its disposal must adhere to local, state, and federal regulations. The following table summarizes general disposal considerations based on hazard classification.

Hazard ClassificationDisposal ConsiderationsPersonal Protective Equipment (PPE)
Flammable Liquids Collect in a designated, properly labeled, sealed, and approved waste container. Store away from ignition sources.Safety glasses/goggles, flame-resistant lab coat, appropriate gloves (e.g., nitrile, butyl rubber).
Corrosive (Acids/Bases) Neutralize only if it is a safe and established laboratory procedure. Otherwise, collect in a designated, compatible waste container. Do not mix incompatible corrosives.Chemical splash goggles, face shield, acid/base resistant apron, appropriate gloves (e.g., neoprene, nitrile).
Toxic/Poisonous Collect in a designated, sealed, and clearly labeled waste container. Avoid inhalation of vapors or dust.Safety glasses/goggles, lab coat, appropriate gloves. A chemical fume hood may be required.
Reactive/Oxidizing Store separately from flammable and combustible materials. Collect in a designated, compatible waste container.Safety glasses/goggles, lab coat, appropriate gloves. Avoid friction, shock, and heat.

Experimental Protocol: Segregation and Temporary Storage of Unknown Waste

This protocol outlines the procedure for safely isolating an unidentified chemical pending identification and disposal by the EHS department.

1. Objective: To safely segregate and temporarily store a container with an unidentified chemical to prevent accidental reactions or exposures.

2. Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.
  • Secondary containment (e.g., a chemically resistant tray or bucket).
  • "Unknown Waste - Pending Identification" labels.
  • Laboratory cart for transportation, if necessary and approved by EHS.

3. Procedure:

  • Don the appropriate PPE.
  • If the container is not already in a designated waste accumulation area, and if it is safe to do so, carefully place the container in a secondary containment vessel.
  • Affix a label to the container or secondary containment that clearly reads: "Unknown Waste - Pending Identification." Include the date, the name of the person who discovered it, and the laboratory location.
  • Move the secondary container to a designated and secure waste accumulation area within the laboratory, away from incompatible materials and high-traffic areas.
  • Record the presence and location of the unknown waste in the laboratory's chemical inventory or waste log.
  • Notify the laboratory supervisor and the EHS department immediately, providing all known information.
  • Await further instructions from the EHS department for characterization and final disposal.

Logical Workflow for Unidentified Chemical Disposal

The following diagram illustrates the decision-making process when encountering an unidentified chemical substance in the laboratory.

UnidentifiedChemicalDisposal start Unidentified Chemical Found (e.g., 'this compound') assess_safety Assess Immediate Hazards (e.g., leaking, fuming) start->assess_safety contact_ehs_emergency Contact EHS Emergency Line assess_safety->contact_ehs_emergency Immediate Danger gather_info Gather Information (Lab notebooks, labels, colleagues) assess_safety->gather_info No Immediate Danger secure_area Secure the Area contact_ehs_emergency->secure_area is_identified Substance Identified? gather_info->is_identified sds_protocol Consult Safety Data Sheet (SDS) for disposal procedures is_identified->sds_protocol Yes contact_ehs_routine Contact EHS for Guidance on Unknown Substance is_identified->contact_ehs_routine No follow_sds Follow Established Protocol for Known Hazardous Waste sds_protocol->follow_sds dispose Dispose of Waste According to EHS/SDS Protocol follow_sds->dispose ehs_analysis EHS Performs Analysis and Identification contact_ehs_routine->ehs_analysis ehs_disposal EHS Provides Specific Disposal Instructions ehs_analysis->ehs_disposal ehs_disposal->dispose

Caption: Workflow for the safe handling and disposal of an unidentified laboratory chemical.

By adhering to this structured approach, laboratories can mitigate the risks associated with unidentified chemicals and ensure that all waste is managed in a safe, compliant, and environmentally responsible manner.

Personal protective equipment for handling FAUC 3019

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling FAUC 3019. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Specification Purpose
Eye/Face Protection Wear safety glasses with side shields or splash-proof goggles.[1][2]To prevent eye contact with the substance.[1][2]
Hand Protection Use suitable chemical-resistant gloves.[1]To protect skin from irritation or allergic reactions.[1]
Skin and Body Protection Wear suitable protective clothing to prevent skin contact.[1][2]To protect against skin irritation and absorption.
Respiratory Protection Use an approved respirator if ventilation is inadequate or if dust/vapors are generated.[1][2]To prevent inhalation of potentially harmful dust or vapors.

First Aid Measures

In case of exposure to this compound, immediate first aid is crucial. Follow these procedures and seek medical attention.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][3] Seek medical attention if irritation persists.[1][2]
Skin Contact Remove contaminated clothing immediately.[2][3] Wash the affected area with plenty of soap and water.[1][3] If skin irritation or a rash occurs, get medical advice.[1]
Inhalation Move the exposed person to fresh air at once.[2][3] If breathing is difficult or if you feel unwell, seek medical attention.[2][3]
Ingestion DO NOT induce vomiting.[2][3] Rinse mouth with water and seek immediate medical attention.[3][4]

Handling and Disposal Plan

Safe Handling Procedures:

  • Read Safety Data Sheet (SDS): Before use, thoroughly read and understand all safety precautions in the product's SDS.[1]

  • Ensure Proper Ventilation: Use only in a well-ventilated area to avoid breathing vapors or dust.[1][2]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing by wearing the appropriate PPE.[1]

  • Prevent Fire and Explosion: Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use only non-sparking tools and take precautionary measures against static discharge.[2]

  • Hygiene Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

Disposal Plan:

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[2]

  • Collection and Containment: Collect spillage with an inert absorbent material (e.g., sand) and place it in a suitable, properly labeled container for disposal.[2]

  • Regulatory Compliance: Dispose of contents and container in accordance with all local, state, and federal regulations at an appropriate treatment and disposal facility.[1][3] Do not release into the environment.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review SDS B Ensure Proper Ventilation A->B C Don Appropriate PPE B->C D Chemical Handling/ Experimentation C->D E Decontaminate Work Area D->E F Collect Waste E->F H Remove & Dispose of PPE E->H G Dispose of Waste per Regulations F->G I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
FAUC 3019
Reactant of Route 2
Reactant of Route 2
FAUC 3019

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.